molecular formula C10H12N2 B1176202 AdefovirDipivoxil CAS No. 142340-99-4

AdefovirDipivoxil

Número de catálogo: B1176202
Número CAS: 142340-99-4
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AdefovirDipivoxil is a useful research compound. Its molecular formula is C10H12N2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

142340-99-4

Fórmula molecular

C10H12N2

Origen del producto

United States

Foundational & Exploratory

Adefovir Dipivoxil: A Deep Dive into its Mechanism of Action Against Hepatitis B Virus Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adefovir Dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog of deoxyadenosine monophosphate.[1][2] It is a potent antiviral agent primarily employed in the management of chronic hepatitis B virus (HBV) infection.[3] Understanding its molecular mechanism is crucial for optimizing its therapeutic use and for the development of next-generation anti-HBV agents. This technical guide provides a comprehensive overview of the pharmacokinetics, mechanism of action, and key experimental data related to Adefovir Dipivoxil's inhibition of HBV replication.

Pharmacokinetics and Metabolic Activation

Adefovir Dipivoxil is designed as a prodrug to enhance its oral bioavailability.[4][5] Following oral administration, it is rapidly absorbed and hydrolyzed by cellular enzymes, primarily in the intestines and liver, to its active form, adefovir.[3] Adefovir then undergoes two sequential phosphorylation steps catalyzed by cellular kinases to form its active metabolite, adefovir diphosphate.[3][6] This intracellular conversion is a critical prerequisite for its antiviral activity.

G cluster_0 Adefovir Dipivoxil (Oral) Adefovir Dipivoxil (Oral) Adefovir Adefovir Adefovir Dipivoxil (Oral)->Adefovir Hydrolysis (Cellular Esterases) Adefovir Monophosphate Adefovir Monophosphate Adefovir->Adefovir Monophosphate Phosphorylation (Cellular Kinases) Adefovir Diphosphate (Active) Adefovir Diphosphate (Active) Adefovir Monophosphate->Adefovir Diphosphate (Active) Phosphorylation (Cellular Kinases)

Caption: Metabolic activation pathway of Adefovir Dipivoxil.

Core Mechanism of Action: Inhibition of HBV DNA Polymerase

The antiviral activity of adefovir is mediated by its active diphosphate form, which targets the HBV DNA polymerase, an enzyme crucial for viral replication.[3] The mechanism of inhibition is twofold:

  • Competitive Inhibition: Adefovir diphosphate is a structural analog of the natural substrate, deoxyadenosine triphosphate (dATP).[6] It competitively inhibits the HBV DNA polymerase by binding to the enzyme's active site, thereby reducing the rate of viral DNA synthesis.[6]

  • Chain Termination: Once incorporated into the growing viral DNA chain, adefovir lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide.[6] This results in the premature termination of DNA chain elongation, effectively halting HBV replication.[3][6][7]

G cluster_0 Adefovir Diphosphate Adefovir Diphosphate HBV DNA Polymerase HBV DNA Polymerase Adefovir Diphosphate->HBV DNA Polymerase Competes with dATP dATP dATP->HBV DNA Polymerase DNA Elongation DNA Elongation dATP->DNA Elongation Incorporation Incorporation HBV DNA Polymerase->Incorporation Binds to growing DNA strand Chain Termination Chain Termination Incorporation->Chain Termination Lacks 3'-OH group

Caption: Mechanism of Adefovir Diphosphate in inhibiting HBV DNA synthesis.

Quantitative Data Summary

The efficacy of Adefovir Dipivoxil has been quantified in numerous in vitro and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Activity of Adefovir

ParameterCell LineValueReference
IC50HepG2.2.15~0.52-0.7 µM[8]
IC50 (ADV-resistant mutant rtA181T)HepG2Sensitive[9]
IC50 (ADV-resistant mutant rtA181V)HepG2Sensitive[9]
IC50 (ADV-resistant mutant rtN236T)HepG2Sensitive[9]

Table 2: Clinical Efficacy of Adefovir Dipivoxil in Chronic Hepatitis B Patients

Study PopulationDosageDurationMedian HBV DNA Reduction (log10 copies/mL)Reference
HBeAg-positive10 mg/day48 weeks3.52[10]
HBeAg-positive30 mg/day48 weeks4.76[10]
HBeAg-positive30 mg/day12 weeks4.1[11]
Lamivudine-resistant10 mg/day24 weeks3.92[12]
Lamivudine-resistant, HIV co-infected10 mg/day48 weeks4.01[12]
HBeAg-negative30 mg/day12 weeks3.61[12]

Experimental Protocols

In Vitro HBV Polymerase Priming Assay

This assay directly measures the initial step of HBV DNA synthesis.

Objective: To assess the inhibitory effect of a compound on the priming activity of HBV polymerase.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK) 293T cells are cultured in DMEM/F12 medium.[13] Cells are co-transfected with plasmids expressing FLAG-tagged HBV polymerase and the epsilon (ε) RNA, which is essential for priming.[13]

  • Immunoprecipitation: After 48-72 hours, cells are lysed, and the FLAG-tagged polymerase is immunoprecipitated using anti-FLAG antibody-conjugated beads.[13]

  • Priming Reaction: The purified polymerase-bead complex is incubated in a reaction buffer containing radiolabeled dNTPs (e.g., [α-³²P]dATP). Test compounds, such as adefovir diphosphate, are added at various concentrations.

  • Analysis: The reaction is stopped, and the proteins are separated by SDS-PAGE. The radiolabeled polymerase, indicating priming activity, is visualized by autoradiography.[13] The intensity of the signal is quantified to determine the extent of inhibition.

Cell Culture Models for Antiviral Screening

Stable cell lines that replicate HBV are essential for evaluating antiviral compounds.

  • HepG2.2.15 Cells: This human hepatoblastoma cell line is stably transfected with the HBV genome and constitutively produces HBV virions.[14][15] It is a widely used model for screening anti-HBV drugs.

  • HepAD38 Cells: This cell line contains the HBV genome under the control of a tetracycline-repressible promoter.[14][16] This allows for controlled induction of HBV replication, making it suitable for studying specific stages of the viral life cycle.

  • HepaRG Cells: These are human hepatic progenitor cells that can be differentiated into hepatocyte-like cells susceptible to HBV infection.[14][15][17] This model is useful for studying the early events of HBV infection.

  • HepG2-NTCP Cells: HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the functional receptor for HBV entry, allowing for the study of the complete viral life cycle.[14][16]

Quantification of HBV DNA by Real-Time PCR (qPCR)

Objective: To quantify the amount of extracellular or intracellular HBV DNA as a measure of viral replication.

Methodology:

  • Sample Preparation: For extracellular HBV DNA, viral particles are precipitated from the cell culture supernatant. For intracellular DNA, total DNA is extracted from the cultured cells.[18]

  • DNA Extraction: Viral DNA is extracted using commercial kits. An internal control is often added during this step to monitor extraction efficiency and PCR inhibition.[18]

  • qPCR Reaction: The extracted DNA is subjected to real-time PCR using primers and probes specific to a conserved region of the HBV genome.[19]

  • Quantification: A standard curve is generated using a series of known concentrations of HBV DNA.[19] The viral load in the samples is then calculated by comparing their amplification signal to the standard curve.

G cluster_0 Seed HepG2.2.15 cells Seed HepG2.2.15 cells Treat with Adefovir Treat with Adefovir Seed HepG2.2.15 cells->Treat with Adefovir Incubate Incubate Treat with Adefovir->Incubate Harvest Supernatant Harvest Supernatant Incubate->Harvest Supernatant Extract Viral DNA Extract Viral DNA Harvest Supernatant->Extract Viral DNA Quantify HBV DNA (qPCR) Quantify HBV DNA (qPCR) Extract Viral DNA->Quantify HBV DNA (qPCR) Determine IC50 Determine IC50 Quantify HBV DNA (qPCR)->Determine IC50

Caption: Experimental workflow for determining the IC50 of Adefovir.

Resistance to Adefovir

While Adefovir Dipivoxil has a relatively high barrier to resistance compared to some other nucleoside analogs, prolonged therapy can lead to the emergence of resistant HBV mutants.[3] The most common resistance mutations are rtA181V/T and rtN236T in the HBV polymerase gene.[9]

Conclusion

Adefovir Dipivoxil is a cornerstone in the treatment of chronic hepatitis B. Its mechanism of action is well-defined, involving intracellular phosphorylation to its active diphosphate form, which then acts as both a competitive inhibitor and a chain terminator of the HBV DNA polymerase. The quantitative data from in vitro and clinical studies robustly support its potent antiviral activity. The experimental protocols outlined provide a framework for the continued evaluation of its efficacy and for the discovery of new antiviral agents targeting HBV replication.

References

An In-depth Technical Guide to the Intracellular Phosphorylation of Adefovir Dipivoxil to Adefovir Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adefovir dipivoxil, a prodrug of the acyclic nucleotide analog adefovir, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection. Its therapeutic efficacy is contingent upon its intracellular conversion to the pharmacologically active metabolite, adefovir diphosphate. This technical guide provides a comprehensive overview of this critical intracellular phosphorylation pathway, detailing the enzymatic cascade, summarizing key quantitative data, and presenting detailed experimental protocols for its investigation. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the molecular processes.

Introduction

Adefovir dipivoxil is an orally bioavailable diester prodrug designed to enhance the cellular uptake of adefovir. Once inside the cell, it undergoes a two-step phosphorylation process to yield adefovir diphosphate, a potent inhibitor of HBV DNA polymerase.[1] This intracellular activation is a prerequisite for its antiviral activity. Understanding the kinetics and efficiency of this phosphorylation cascade is paramount for optimizing drug design, predicting therapeutic outcomes, and overcoming potential resistance mechanisms.

The Intracellular Metabolic Pathway

The metabolic activation of adefovir dipivoxil is a sequential process initiated by the cleavage of the pivaloyloxymethyl (POM) ester groups, followed by two successive phosphorylation steps.

Step 1: Hydrolysis of Adefovir Dipivoxil

Upon entry into the cell, ubiquitous intracellular esterases rapidly hydrolyze the two pivaloyloxymethyl ester moieties of adefovir dipivoxil. This enzymatic cleavage releases the parent drug, adefovir, into the cytoplasm.

Step 2: First Phosphorylation to Adefovir Monophosphate

Adefovir, which is an analog of adenosine monophosphate (AMP), is first phosphorylated to adefovir monophosphate. This reaction is primarily catalyzed by adenylate kinase isoenzymes, with adenylate kinase 2 (AK2) being a key contributor.[2][3]

Step 3: Second Phosphorylation to Adefovir Diphosphate

The final and rate-limiting step in the activation pathway is the phosphorylation of adefovir monophosphate to the active antiviral agent, adefovir diphosphate. This conversion is mediated by nucleoside diphosphate kinases (NDPKs), which catalyze the transfer of a phosphate group from a nucleoside triphosphate (like ATP) to adefovir monophosphate.[1][4]

Adefovir diphosphate then acts as a competitive inhibitor of the viral HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[1] Its incorporation into the growing viral DNA chain leads to chain termination and halts viral replication.

Intracellular Phosphorylation of Adefovir Dipivoxil Figure 1: Metabolic Activation of Adefovir Dipivoxil cluster_cell Hepatocyte cluster_action Antiviral Action Adefovir_Dipivoxil Adefovir Dipivoxil Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Adenylate Kinase 2 (AK2) Adefovir_DP Adefovir Diphosphate Adefovir_MP->Adefovir_DP Nucleoside Diphosphate Kinase (NDPK) HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_DNA_Polymerase Inhibition Viral_DNA_Replication Viral DNA Replication HBV_DNA_Polymerase->Viral_DNA_Replication Catalyzes Experimental Workflow Figure 2: Workflow for Adefovir Phosphorylation Study cluster_cell_culture 1. Cell Culture cluster_treatment 2. Drug Treatment cluster_extraction 3. Metabolite Extraction cluster_analysis 4. Analysis A Seed Hepatocytes B Incubate to Confluency A->B C Add Adefovir B->C D Incubate (Time Course) C->D E Wash with PBS D->E F Lyse with 70% Methanol E->F G Centrifuge F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Quantification I->J

References

A Technical Guide to Adefovir Dipivoxil: A Nucleotide Analog Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adefovir Dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1][2][3] It is a potent inhibitor of viral reverse transcriptase and is primarily indicated for the treatment of chronic hepatitis B virus (HBV) infection.[2][4][5] This technical guide provides a comprehensive overview of Adefovir Dipivoxil, detailing its mechanism of action, pharmacological profile, antiviral efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

Adefovir Dipivoxil's antiviral activity is a multi-step process involving cellular uptake, metabolic activation, and competitive inhibition of the viral polymerase.

  • Cellular Uptake and Activation: As a prodrug, Adefovir Dipivoxil is designed to enhance oral bioavailability.[1] Following oral administration, it is rapidly absorbed and hydrolyzed by cellular esterases in the intestines and liver to its active form, adefovir.[1][4] Adefovir then undergoes two phosphorylation steps catalyzed by cellular kinases to form the active metabolite, adefovir diphosphate.[4][6][7]

  • Inhibition of Viral DNA Polymerase: Adefovir diphosphate is a structural analog of deoxyadenosine triphosphate (dATP).[6] It competitively inhibits the viral DNA polymerase (which also functions as a reverse transcriptase) by competing with the natural substrate, dATP, for the active site of the enzyme.[4][6]

  • Chain Termination: Upon incorporation into the growing viral DNA chain, adefovir diphosphate acts as a chain terminator.[4][6] This is because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting DNA elongation and viral replication.[6]

Adefovir_Activation_and_Inhibition cluster_0 Cellular Environment cluster_1 HBV Replication Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir_MP->Adefovir_DP Cellular Kinases Polymerase HBV DNA Polymerase (Reverse Transcriptase) Adefovir_DP->Polymerase Competitive Inhibition dATP dATP (Natural Substrate) dATP->Polymerase DNA_Synthesis Viral DNA Elongation Polymerase->DNA_Synthesis Termination Chain Termination Polymerase->Termination Incorporation of Adefovir-DP

Caption: Metabolic activation of Adefovir Dipivoxil and its mechanism of HBV DNA polymerase inhibition.

Pharmacokinetics

The pharmacokinetic profile of adefovir has been characterized in healthy adults and in patients with chronic hepatitis B.

ParameterValue (for 10 mg single dose)Reference
Oral Bioavailability ~59%[8]
Tmax (median) 1.75 hours (range: 0.58-4.00)[8]
Cmax (mean ± SD) 18.4 ± 6.26 ng/mL[8]
AUC0–∞ (mean ± SD) 220 ± 70.0 ng·h/mL[8]
Terminal Elimination Half-life (mean ± SD) 7.48 ± 1.65 hours[8]
Plasma Protein Binding ≤ 4%[8]
  • Absorption : Adefovir Dipivoxil is rapidly absorbed and converted to adefovir. Administration with a high-fat meal does not significantly affect its absorption.[8]

  • Distribution : In vitro binding to human plasma or serum proteins is minimal (≤4%).[8]

  • Metabolism : Adefovir Dipivoxil is a prodrug that is rapidly hydrolyzed to adefovir. Adefovir is then phosphorylated intracellularly to the active diphosphate form.[2][4]

  • Excretion : Adefovir is primarily excreted unchanged by the kidneys.[9]

Antiviral Efficacy and Resistance

Adefovir has demonstrated potent antiviral activity against both wild-type and lamivudine-resistant HBV.[10][11]

Clinical Efficacy

Clinical trials have shown that Adefovir Dipivoxil therapy leads to significant reductions in serum HBV DNA levels, normalization of alanine aminotransferase (ALT) levels, and improvements in liver histology.[12][13] In a Phase II study, a 12-week treatment with 30 mg of Adefovir Dipivoxil resulted in a median HBV DNA decrease of 99.99% (≥4 log10).[14] Long-term data (up to 5 years) has demonstrated sustained efficacy and safety.[11]

Study PopulationDurationKey Efficacy EndpointsReference
HBeAg-positive patients48 weeksSignificant reduction in HBV DNA, ALT normalization, improved liver histology, HBeAg seroconversion.[12]
HBeAg-negative patients48 weeksSignificant reduction in HBV DNA, ALT normalization, improved liver histology.[12]
Lamivudine-resistant patients48 weeksSignificant reduction in HBV DNA, ALT normalization, HBeAg seroconversion.[12][13]
Resistance

The emergence of resistance to Adefovir Dipivoxil is a clinical concern, though it develops more slowly compared to some other nucleoside analogs.[11] The primary resistance mutations identified are rtA181V/T and rtN236T in the HBV polymerase gene.[15][16] The cumulative incidence of genotypic resistance in lamivudine-resistant patients treated with adefovir was reported to be 6.4% at 12 months and 25.4% at 24 months.[17] The double mutant rtA181V + rtN236T can confer high resistance to multiple antivirals.[15]

Key Experimental Protocols

Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive, ELISA-based)

This protocol outlines a method to determine the inhibitory activity of a compound against viral reverse transcriptase.

Materials:

  • Recombinant Reverse Transcriptase (e.g., from HIV-1 or HBV)

  • RT Assay Kit (containing reaction buffer, template/primer mix like poly(A)/oligo(dT)-biotin, dNTP mix with DIG-dUTP, streptavidin-coated microplates, anti-DIG-Peroxidase conjugate, and substrate)

  • Test compound (e.g., Adefovir Diphosphate)

  • Nuclease-free water, DMSO

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (Adefovir Diphosphate) in the reaction buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).

  • Reaction Setup: In each well of an incubation tube, combine the reaction buffer, template/primer mix, and dNTP mix.

  • Enzyme Addition: Add a pre-determined optimal concentration of the reverse transcriptase enzyme to the reaction mix. Include controls: a "No Enzyme Control" and a "No Inhibitor Control" (with vehicle).

  • Incubation: Add the test compound dilutions to the appropriate tubes and incubate the mixture at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Capture: Transfer the reaction mixture to streptavidin-coated microplate wells. Incubate at 37°C to allow the biotinylated template/primer with the newly synthesized DIG-labeled DNA to bind.

  • Washing: Wash the plate multiple times with wash buffer to remove unincorporated nucleotides and unbound components.

  • Detection: Add the anti-DIG-Peroxidase conjugate and incubate. After another wash step, add the peroxidase substrate (e.g., ABTS).

  • Measurement: Stop the reaction and measure the absorbance using a microplate reader. The signal intensity is proportional to the RT activity. Calculate the IC50 value for the test compound.

RT_Inhibition_Assay Start Start Prep Prepare Reagents: - Test Compound Dilutions - RT Enzyme - Reaction Mix (Buffer, Template, dNTPs) Start->Prep Incubate_RT Incubate Enzyme, Reaction Mix, and Test Compound at 37°C Prep->Incubate_RT Capture Transfer to Streptavidin Plate for Biotin-DIG Capture Incubate_RT->Capture Wash1 Wash Plate Capture->Wash1 Detect Add Anti-DIG-Peroxidase Conjugate Wash1->Detect Wash2 Wash Plate Detect->Wash2 Substrate Add Peroxidase Substrate (e.g., ABTS) Wash2->Substrate Read Measure Absorbance with Plate Reader Substrate->Read End Calculate IC50 Read->End

Caption: Workflow for a non-radioactive, ELISA-based Reverse Transcriptase (RT) inhibition assay.
Cell-Based Antiviral Assay for HBV

This protocol is used to measure the inhibition of HBV replication in a cell culture model.

Materials:

  • HBV-replicating cell line (e.g., HepG2.2.15)

  • Cell culture medium and supplements

  • Test compound (Adefovir Dipivoxil)

  • Reagents for DNA extraction (from cells and supernatant)

  • Reagents for quantitative PCR (qPCR) to measure HBV DNA

Methodology:

  • Cell Seeding: Seed the HBV-replicating cells (e.g., HepG2.2.15) in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (Adefovir Dipivoxil). Include an untreated virus control and a cell toxicity control.

  • Incubation: Incubate the plates for a defined period (e.g., 6-9 days), replacing the medium with fresh compound-containing medium every few days.

  • Sample Collection: At the end of the incubation period, collect the cell culture supernatant and the cell lysates.

  • DNA Extraction:

    • Extracellular HBV DNA: Isolate viral DNA from the collected supernatant, which contains secreted virions.

    • Intracellular HBV DNA: Isolate total DNA from the cell lysates, which contains intracellular viral replication intermediates.

  • Quantification: Quantify the amount of HBV DNA in both extracellular and intracellular fractions using a validated qPCR assay.

  • Toxicity Assessment: Measure cell viability in the toxicity control wells using an appropriate assay (e.g., neutral red uptake, MTS).

  • Data Analysis: Calculate the 50% effective concentration (EC50) for the antiviral activity and the 50% cytotoxic concentration (CC50). Determine the selectivity index (SI = CC50/EC50).

Conclusion

Adefovir Dipivoxil is a well-characterized nucleotide analog reverse transcriptase inhibitor with proven efficacy against chronic hepatitis B. Its mechanism of action, involving intracellular phosphorylation to a competitive inhibitor and chain terminator of HBV DNA polymerase, provides a potent means of suppressing viral replication. While generally safe and effective, the potential for renal toxicity and the emergence of resistance mutations necessitate careful patient management and ongoing research into next-generation antiviral strategies. The experimental protocols detailed herein represent standard methodologies for the continued evaluation and development of such antiviral agents.

References

Beyond Hepatitis B: An In-Depth Technical Guide to the Antiviral Spectrum of Adefovir Dipivoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adefovir dipivoxil, an orally administered prodrug of adefovir, is a well-established nucleotide analog reverse transcriptase inhibitor for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Its mechanism of action, involving intracellular phosphorylation to the active diphosphate metabolite and subsequent inhibition of viral DNA polymerase, suggests a broader potential antiviral spectrum.[3] This technical guide provides a comprehensive overview of the in vitro antiviral activity of adefovir dipivoxil against a range of DNA viruses beyond HBV, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows.

Mechanism of Action

Adefovir dipivoxil is readily absorbed and hydrolyzed by cellular esterases to its active form, adefovir. As an acyclic nucleotide analog of deoxyadenosine monophosphate (dAMP), adefovir is subsequently phosphorylated by cellular kinases to adefovir diphosphate (ADV-DP).[3] ADV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for viral DNA polymerases.[3] Its incorporation into the nascent viral DNA chain leads to premature chain termination, thereby halting viral replication.[3][4]

The phosphorylation of adefovir is a critical step in its activation. Cellular kinases, including adenylate kinase 2 (AK2), are responsible for the initial phosphorylation to adefovir monophosphate. Subsequent phosphorylation to the active adefovir diphosphate is catalyzed by other cellular kinases, which may include pyruvate kinase isozymes (PKM/PKLR) and creatine kinase, depending on the cell type.[5][6][7]

Adefovir Activation and Mechanism of Action Adefovir Activation and Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis (Esterases) Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Phosphorylation (e.g., Adenylate Kinase 2) ADV_DP Adefovir Diphosphate (ADV-DP, Active Form) Adefovir_MP->ADV_DP Phosphorylation (e.g., Pyruvate/Creatine Kinase) Viral_DNA_Polymerase Viral DNA Polymerase ADV_DP->Viral_DNA_Polymerase Competitive Inhibition dATP dATP (Natural Substrate) dATP->Viral_DNA_Polymerase Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination Incorporation of ADV-DP

Fig. 1: Adefovir Activation and Mechanism of Action.

Antiviral Spectrum Beyond Hepatitis B Virus

In vitro studies have demonstrated the activity of adefovir against a variety of DNA viruses, including members of the Herpesviridae, Poxviridae, and Polyomaviridae families.

Herpesviridae

Adefovir has shown inhibitory effects against several human herpesviruses.

  • Herpes Simplex Virus (HSV): Adefovir diphosphate has been shown to be an inhibitor of HSV-1 DNA polymerase, with a reported inhibition constant (Ki) of 1.4 µM.[8]

  • Cytomegalovirus (CMV): Adefovir (PMEA) effectively inhibits the replication of both wild-type and drug-resistant clinical isolates of human cytomegalovirus (HCMV) in vitro.[9] The active metabolite, adefovir diphosphate, is a potent inhibitor of HCMV DNA polymerase.[9]

  • Human Herpesvirus 6 (HHV-6) and 8 (HHV-8): Adefovir has demonstrated in vitro activity against HHV-6 and HHV-8. A quantitative real-time PCR assay determined the 50% inhibitory concentration (IC50) of adefovir against HHV-8 to be 18.00 ± 6.36 µM.[12]

Poxviridae

Recent studies have highlighted the potential of adefovir dipivoxil against orthopoxviruses. It has shown potent inhibition of vaccinia virus (VACV), mpox virus (MPXV), and cowpox virus (CPXV) replication in primary human fibroblasts.

Polyomaviridae

The activity of adefovir against polyomaviruses, such as BK virus (BKV) and JC virus (JCV), which can cause significant morbidity in immunocompromised individuals, has been explored. While direct and potent inhibitors are still sought, the class of nucleotide analogs shows promise.

Quantitative Data on In Vitro Antiviral Activity

The following tables summarize the available quantitative data for the in vitro antiviral activity and cytotoxicity of adefovir against various DNA viruses.

Table 1: In Vitro Antiviral Activity of Adefovir Against Non-HBV DNA Viruses

Virus FamilyVirusCell LineAssay TypeParameterValue (µM)Reference(s)
Herpesviridae Herpes Simplex Virus 1 (HSV-1)-Enzyme InhibitionKi (DNA Polymerase)1.4[8]
Human Herpesvirus 8 (HHV-8)BCBL-1Real-time PCRIC5018.00 ± 6.36[12]
Hepadnaviridae Hepatitis B Virus (HBV)Human Hepatoma CellsDNA Synthesis InhibitionIC500.2 - 2.5[13]

Note: Data for some viruses, particularly specific EC50 and CC50 values for HSV, CMV, and EBV, are not consistently available in the public domain.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the antiviral activity and cytotoxicity of adefovir dipivoxil.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds.

Plaque Reduction Assay Workflow Plaque Reduction Assay Workflow A 1. Seed susceptible cells (e.g., Vero, HFF) in multi-well plates. B 2. Incubate to form a confluent monolayer. A->B D 4. Infect cell monolayers with a known a mount of virus in the presence of varying drug concentrations. B->D C 3. Prepare serial dilutions of Adefovir Dipivoxil. C->D E 5. Incubate to allow viral adsorption. D->E F 6. Remove inoculum and add a semi-solid overlay (e.g., methylcellulose) containing the respective drug concentrations. E->F G 7. Incubate for several days to allow plaque formation. F->G H 8. Fix and stain the cells (e.g., with crystal violet). G->H I 9. Count the number of plaques in each well. H->I J 10. Calculate the EC50 value (drug concentration that reduces plaque number by 50%). I->J

Fig. 2: Plaque Reduction Assay Workflow.

Detailed Methodology:

  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells for HSV, human foreskin fibroblasts (HFF) for CMV) into 24-well plates at a density that will form a confluent monolayer overnight.[14]

  • Drug and Virus Preparation: Prepare serial dilutions of adefovir dipivoxil in a suitable cell culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).

  • Infection: Remove the growth medium from the cell monolayers. Infect the cells with the virus dilution in the presence of varying concentrations of adefovir dipivoxil or a vehicle control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., 1.2% methylcellulose in culture medium) containing the corresponding concentrations of adefovir dipivoxil.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque development (e.g., 2-3 days for HSV, 7-14 days for CMV).[14]

  • Staining and Counting: Fix the cells with a solution such as 10% formalin and then stain with a crystal violet solution to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control. Determine the 50% effective concentration (EC50) by regression analysis.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Detailed Methodology:

  • Cell Seeding and Infection: Seed susceptible cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of adefovir dipivoxil.[4][15]

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: After incubation, harvest the cell culture supernatant (for extracellular virus) or lyse the cells (for intracellular virus).

  • Titration of Progeny Virus: Determine the viral titer in the harvested samples by performing a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.[4][15]

  • Data Analysis: Compare the viral titers from the drug-treated wells to the virus control wells. Calculate the percentage of virus yield reduction for each drug concentration and determine the EC50 or EC90 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.

MTT Cytotoxicity Assay Workflow MTT Cytotoxicity Assay Workflow A 1. Seed cells in a 96-well plate. B 2. Incubate to allow cell attachment. A->B C 3. Treat cells with serial dilutions of Adefovir Dipivoxil. B->C D 4. Incubate for a period equivalent to the antiviral assay (e.g., 2-7 days). C->D E 5. Add MTT solution to each well. D->E F 6. Incubate for 2-4 hours to allow formazan crystal formation. E->F G 7. Add solubilization solution (e.g., DMSO) to dissolve crystals. F->G H 8. Read absorbance at ~570 nm using a plate reader. G->H I 9. Calculate the CC50 value (drug concentration that reduces cell viability by 50%). H->I

Fig. 3: MTT Cytotoxicity Assay Workflow.

Detailed Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.[15]

  • Drug Treatment: Add serial dilutions of adefovir dipivoxil to the wells. Include a cell control (no drug) and a blank control (medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the cell control. Determine the 50% cytotoxic concentration (CC50) by regression analysis.

Conclusion

Adefovir dipivoxil demonstrates a broad spectrum of in vitro activity against various DNA viruses beyond its primary indication for HBV. Its established mechanism of action, targeting viral DNA polymerase, provides a strong rationale for its potential utility against herpesviruses, poxviruses, and polyomaviruses. While the available quantitative data for some of these viruses are still limited, the existing evidence warrants further investigation into the clinical potential of adefovir dipivoxil for these infections. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further studies to fully elucidate the antiviral profile of this important nucleotide analog. Future research should focus on generating comprehensive quantitative data and exploring the efficacy of adefovir dipivoxil in relevant in vivo models for these non-HBV viral infections.

References

A Technical Guide to Adefovir Dipivoxil: Discovery, Synthesis, and Antiviral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adefovir dipivoxil, an oral prodrug of the acyclic nucleotide analog adefovir, represents a significant milestone in the treatment of chronic hepatitis B virus (HBV) infection. This technical guide provides a comprehensive overview of its discovery, a detailed examination of its synthesis, its mechanism of action as a potent inhibitor of HBV DNA polymerase, and a summary of its pharmacokinetic profile and clinical efficacy. The development of adefovir dipivoxil from an initially investigated anti-HIV agent to a cornerstone therapy for hepatitis B is a notable example of drug repurposing. This document is intended to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

Discovery and Development

Adefovir was first synthesized by Antonín Holý at the Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences.[1] Gilead Sciences initially developed the compound, then known as Preveon, for the treatment of HIV.[1][2] However, during clinical trials, the high doses required for anti-HIV efficacy (60 mg or 120 mg) were associated with significant kidney toxicity, leading the U.S. Food and Drug Administration (FDA) to deny its approval for this indication in 1999.[1][2]

Undeterred by this setback, Gilead repurposed the drug for the treatment of chronic hepatitis B, where a much lower and safer dose of 10 mg proved to be effective.[1] This strategic shift in development led to the FDA approval of adefovir dipivoxil (marketed as Hepsera®) on September 20, 2002, for the management of chronic HBV infection in patients with active viral replication and evidence of liver inflammation.[1][2]

Chemical Synthesis

Adefovir dipivoxil is a diester prodrug of adefovir, designed to enhance its oral bioavailability. The synthesis of adefovir and its subsequent conversion to the dipivoxil ester has been approached through various routes. A widely employed method involves the base-mediated alkylation of adenine with a protected phosphonate side chain, followed by deprotection to yield adefovir. The prodrug is then prepared by esterification.[1][3]

An improved and more robust synthesis has been developed to avoid the use of harsh reagents and to increase yields.[3] One optimized synthetic procedure, starting from adenine and phosphorus trichloride, has been reported to have a total yield of 17.5%.[4]

Illustrative Experimental Protocol: Synthesis of Adefovir Dipivoxil

The following is a representative protocol based on common synthetic strategies.

Step 1: Synthesis of 9-(2-hydroxyethyl)adenine Adenine is reacted with ethylene carbonate in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base to yield 9-(2-hydroxyethyl)adenine.[4]

Step 2: Synthesis of the Phosphonate Side Chain A protected phosphonate side chain, such as 4-toluenesulfonic acid diethoxyphosphorylmethyl ester, is prepared.[4]

Step 3: Condensation The 9-(2-hydroxyethyl)adenine and the phosphonate side chain are subjected to condensation in the presence of a strong base like sodium hydride (NaH) to form the diethyl ester of adefovir.[3][4]

Step 4: Hydrolysis (Deprotection) The diethyl ester is hydrolyzed, for example, using bromotrimethylsilane, to yield adefovir.[3]

Step 5: Acylation (Prodrug Formation) Adefovir is reacted with chloromethyl pivalate in the presence of a suitable base, such as triethylamine, to form adefovir dipivoxil.[5] The final product is then purified by crystallization.

Mechanism of Action

Adefovir dipivoxil is an antiviral medication that belongs to the class of nucleotide analog reverse transcriptase inhibitors (NtRTIs).[6] Its mechanism of action involves several key steps:

  • Prodrug Conversion: After oral administration, adefovir dipivoxil is rapidly absorbed and hydrolyzed by cellular esterases to its active form, adefovir.[6][7]

  • Phosphorylation: Cellular kinases then phosphorylate adefovir to its active diphosphate metabolite, adefovir diphosphate.[7]

  • Competitive Inhibition: Adefovir diphosphate acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase), competing with the natural substrate, deoxyadenosine triphosphate (dATP).[1][7] The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is 0.1 μM.[1]

  • Chain Termination: Upon incorporation into the growing viral DNA chain, adefovir diphosphate causes chain termination, effectively halting viral replication and reducing the production of new viral particles.[6][7]

This targeted inhibition of viral DNA synthesis leads to a reduction in the patient's viral load and an improvement in liver function.[6][8]

Adefovir Dipivoxil Mechanism of Action cluster_cell Hepatocyte cluster_virus HBV Replication Cycle Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP Adefovir Diphosphate (Active Form) Adefovir_MP->Adefovir_DP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination (Replication Blocked) HBV_DNA_Polymerase->Chain_Termination Incorporation of Adefovir-DP dATP dATP (Natural Substrate) dATP->HBV_DNA_Polymerase Incorporation

Mechanism of action of Adefovir Dipivoxil.

Pharmacokinetics

The pharmacokinetic properties of adefovir have been well-characterized in healthy volunteers and patients with chronic hepatitis B.[9] Adefovir dipivoxil is designed to improve the oral bioavailability of the active drug, adefovir.[1][10]

ParameterValueReference
Oral Bioavailability 59%[9][11]
Time to Peak Plasma Concentration (Tmax) 0.58 - 4.00 hours (median: 1.75 hours)[9]
Peak Plasma Concentration (Cmax) 18.4 ± 6.26 ng/mL[9][11]
Area Under the Curve (AUC0–∞) 220 ± 70.0 ng·h/mL[9][11]
Terminal Elimination Half-life (t1/2) 7.48 ± 1.65 hours[9]
Protein Binding ≤ 4%[11]
Excretion Primarily renal[12]

Table 1: Pharmacokinetic Parameters of Adefovir in Adults with Chronic Hepatitis B after a single 10 mg oral dose of Adefovir Dipivoxil.

Food does not significantly affect the absorption of adefovir dipivoxil, allowing for administration without regard to meals.[9][10] Due to its primary route of elimination via the kidneys, dose adjustments are necessary for patients with renal impairment.[12]

Illustrative Experimental Protocol: Pharmacokinetic Analysis of Adefovir in Human Plasma

This protocol outlines a typical method for quantifying adefovir concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add a suitable internal standard (e.g., a structural analog of adefovir).

  • Precipitate plasma proteins by adding 300 µL of methanol.

  • Vortex the samples for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[10]

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a suitable reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile), delivered either isocratically or as a gradient.[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • Quantification: The concentration of adefovir in the plasma samples is determined by comparing the peak area ratio of adefovir to the internal standard against a standard curve.

Pharmacokinetic Study Workflow cluster_study Pharmacokinetic Study cluster_analysis Bioanalytical Workflow Dosing Oral Administration of Adefovir Dipivoxil (10 mg) Blood_Sampling Serial Blood Sampling (Pre-dose and Post-dose) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Preparation LC_MS_MS LC-MS/MS Analysis (Quantification of Adefovir) Sample_Preparation->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, etc.) LC_MS_MS->Data_Analysis

Workflow of a typical Adefovir pharmacokinetic study.

Clinical Efficacy and Resistance

Adefovir dipivoxil has demonstrated significant efficacy in the treatment of chronic hepatitis B in both HBeAg-positive and HBeAg-negative patients.[13] Clinical trials have shown that treatment with adefovir dipivoxil leads to histological improvement in the liver, a reduction in serum HBV DNA levels, and normalization of serum aminotransferases.[13][14]

The drug is also effective in patients who have developed resistance to lamivudine, another common antiviral therapy for HBV.[8][13]

Study PopulationTreatmentDurationKey FindingReference
Lamivudine-resistant HBV patientsAdefovir Dipivoxil monotherapy48 weeksMean decrease in serum HBV DNA of 4.00 ± 1.41 log10 copies/mL[9]
HBeAg-positive and -negative patientsAdefovir Dipivoxil vs. Placebo48 weeksApproximately twice the proportion of patients showed histological improvement with Adefovir Dipivoxil[13]
Treatment-naive patientsAdefovir Dipivoxil + Lamivudine vs. Lamivudine + Placebo1 yearSimilar efficacy, but significantly less emergence of lamivudine-resistant HBV in the combination group[13]

Table 2: Summary of Key Clinical Trial Results for Adefovir Dipivoxil.

While adefovir dipivoxil has a higher barrier to resistance than lamivudine, long-term therapy can lead to the emergence of resistant HBV mutants.[7][15] The primary resistance mutations associated with adefovir are rtA181V/T and rtN236T.[15][16]

Years of TherapyCumulative Rate of ResistanceReference
10%[15]
23%[15]
311%[15]
418%[15]
528%[15]

Table 3: Cumulative Rates of Adefovir Resistance in Patients with Chronic Hepatitis B.

To reduce the risk of resistance, especially in patients with pre-existing lamivudine resistance, combination therapy with another antiviral agent may be considered.[1][15]

Conclusion

Adefovir dipivoxil remains a valuable therapeutic option for the management of chronic hepatitis B. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and proven clinical efficacy have established its role in antiviral therapy. The journey of adefovir from a failed HIV drug candidate to a successful treatment for HBV underscores the importance of perseverance and strategic redirection in drug development. For researchers and scientists, the story of adefovir dipivoxil serves as a compelling case study in antiviral research and highlights the ongoing need for the development of new therapies to combat viral resistance.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Adefovir Dipivoxil for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of Adefovir Dipivoxil, a critical active pharmaceutical ingredient (API) in antiviral therapy. The information presented is intended for laboratory use to support research, development, and quality control activities. All quantitative data are summarized in clear, tabular formats for ease of reference, and detailed experimental protocols are provided for key analytical procedures. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Chemical and Physical Properties

Adefovir Dipivoxil is the diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1][2] It is an orally administered antiviral agent used in the treatment of chronic hepatitis B virus (HBV) infection.[1][3] Its chemical name is 9-[2-[[bis[(pivaloyloxy)methoxy]phosphinyl]methoxy]ethyl]adenine.[3]

Table 1: General Chemical Properties of Adefovir Dipivoxil
PropertyValueReference(s)
Molecular FormulaC₂₀H₃₂N₅O₈P[1][4]
Molecular Weight501.47 g/mol [1][4]
CAS Number142340-99-6[1][4]
AppearanceWhite to off-white powder[3]
Table 2: Physicochemical Properties of Adefovir Dipivoxil
PropertyValueReference(s)
Melting Point98-102 °C[4]
Solubility (Aqueous)19 mg/mL (at pH 2.0)[1]
0.4 mg/mL (at pH 7.2)[1][3]
Solubility (Organic Solvents)Soluble in DMSO (93-100 mg/mL) and Ethanol (93 mg/mL)[5]
LogP (Octanol/Water)1.91[1][3]
pKaData for the prodrug is not readily available; the active moiety, Adefovir, has pKa values of 2.0 and 6.8.[6]
Table 3: Crystallographic Data of Adefovir Dipivoxil (Form I)
PropertyValueReference(s)
Crystal SystemMonoclinic[1]
Space GroupC 1 c 1[1]
a13.12870 Å[1]
b24.6784 Å[1]
c8.34752 Å[1]
α90.00000 °[1]
β100.6575 °[1]
γ90.00000 °[1]

Mechanism of Action and Signaling Pathway

Adefovir Dipivoxil is a prodrug that is rapidly converted to its active form, adefovir, upon oral administration.[1] Adefovir is then phosphorylated by cellular kinases to the active metabolite, adefovir diphosphate.[1] Adefovir diphosphate acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[1] Its incorporation into the viral DNA chain leads to chain termination, thus inhibiting viral replication.[1]

Adefovir_Dipivoxil_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_virus HBV Replication Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Administration) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis (Esterases) Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Phosphorylation (Cellular Kinases) Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir_MP->Adefovir_DP Phosphorylation (Cellular Kinases) HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination DNA Chain Termination (Inhibition of Replication) HBV_DNA_Polymerase->Chain_Termination dATP dATP (Natural Substrate) dATP->HBV_DNA_Polymerase

Caption: Mechanism of action of Adefovir Dipivoxil.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of Adefovir Dipivoxil in a laboratory setting.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which Adefovir Dipivoxil transitions from a solid to a liquid.

Materials:

  • Adefovir Dipivoxil powder

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle (if needed)

Procedure:

  • Ensure the Adefovir Dipivoxil sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

  • Load a small amount of the powdered sample into the open end of a capillary tube.

  • Compact the sample into the closed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

  • Once the approximate range is known, allow the apparatus to cool.

  • Prepare a new sample and heat to a temperature approximately 10-15°C below the approximate melting point.

  • Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Repeat the measurement at least two more times for reproducibility.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Adefovir Dipivoxil in various solvents.

Materials:

  • Adefovir Dipivoxil powder

  • Selected solvents (e.g., water at pH 2.0, water at pH 7.2, DMSO, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Prepare buffer solutions of the desired pH (e.g., pH 2.0 and pH 7.2).

  • Add an excess amount of Adefovir Dipivoxil to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials tightly and place them on an orbital shaker or use a magnetic stirrer.

  • Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the quantification method.

  • Quantify the concentration of Adefovir Dipivoxil in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility in mg/mL or other appropriate units.

  • Perform the experiment in triplicate for each solvent.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) (pKa) of Adefovir (the active moiety).

Materials:

  • Adefovir

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH)

  • Magnetic stirrer and stir bar

  • Beaker

  • Deionized water

  • Potassium chloride (KCl) for maintaining ionic strength

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a known amount of Adefovir and dissolve it in a known volume of deionized water. A co-solvent may be used if solubility is low, but its effect on pKa should be considered.

  • Add KCl to the solution to maintain a constant ionic strength.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

  • Begin stirring the solution gently.

  • If the substance is acidic, titrate with the standardized NaOH solution. If it is basic, titrate with the standardized HCl solution.

  • Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH change between additions becomes minimal, well past the equivalence point(s).

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa value(s) can be determined from the pH at the half-equivalence point(s) or by analyzing the first derivative of the titration curve.

Experimental Workflow for Purity and Degradation Analysis

A common laboratory workflow for assessing the purity of Adefovir Dipivoxil and identifying any degradation products involves the use of High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis Sample_Weighing Weigh Adefovir Dipivoxil Sample and Standards Dissolution Dissolve in a Suitable Solvent (e.g., Acetonitrile/Water) Sample_Weighing->Dissolution Dilution Dilute to a Known Concentration Dissolution->Dilution Filtration Filter through a 0.45 µm Syringe Filter Dilution->Filtration Injection Inject Sample and Standard Solutions Filtration->Injection HPLC_System HPLC System with UV Detector (e.g., at 260 nm) Chromatogram Generate Chromatogram HPLC_System->Chromatogram Column Reversed-Phase Column (e.g., C18) Column->HPLC_System Mobile_Phase Mobile Phase (e.g., Acetonitrile/Phosphate Buffer) Mobile_Phase->HPLC_System Injection->HPLC_System Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Quantification Quantify Adefovir Dipivoxil and Impurities/Degradants Peak_Integration->Quantification Reporting Report Results (e.g., % Purity, % Degradation) Quantification->Reporting

Caption: HPLC workflow for Adefovir Dipivoxil analysis.

This guide provides foundational information and standardized methodologies for the laboratory handling and analysis of Adefovir Dipivoxil. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is paramount in the fields of pharmaceutical research and development.

References

In Vitro Efficacy of Adefovir Against Lamivudine-Resistant Hepatitis B Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Adefovir, a critical nucleotide analog, against Hepatitis B Virus (HBV) strains that have developed resistance to Lamivudine. The emergence of drug-resistant HBV is a significant challenge in the management of chronic hepatitis B. Understanding the in vitro performance of alternative antiviral agents is paramount for the development of effective treatment strategies. This document outlines the quantitative antiviral efficacy, detailed experimental methodologies, and the underlying molecular mechanisms of action and resistance.

Quantitative Antiviral Activity

The in vitro susceptibility of wild-type (WT) and lamivudine-resistant (LAM-R) HBV strains to Lamivudine and Adefovir is summarized below. The data, derived from cell-based assays, quantifies the 50% inhibitory concentration (IC50) for each compound against different viral genotypes. The primary mutations associated with lamivudine resistance are located in the reverse transcriptase (RT) domain of the HBV polymerase, most commonly the rtL180M and rtM204V substitutions.

Virus StrainGenotypeAntiviral AgentIC50Fold Resistance (Compared to WT)
Wild-Type (WT)-Lamivudine6 nM-
LAM-ResistantrtL180M/M204VLamivudine>100 µM>16,000-fold
Wild-Type (WT)-Adefovir0.07 µM-
LAM-ResistantrtL180M/M204VAdefovir0.2 µM2.85-fold

Data compiled from studies utilizing HepG2 cells transfected with full-length HBV genomes.[1]

The data clearly demonstrates that while lamivudine-resistant HBV exhibits a dramatic decrease in susceptibility to lamivudine (over 16,000-fold increase in IC50), it remains highly susceptible to Adefovir, with only a minor 2.85-fold shift in the IC50 value.[1] This retained activity underscores the clinical utility of Adefovir in patients who have failed lamivudine therapy.

Experimental Protocols

The following protocols are standard methodologies for assessing the in vitro antiviral activity of compounds against HBV.

Cell Culture and Maintenance

Hepatoma cell lines such as HepG2 and Huh7 are commonly used for HBV replication studies.[2][3]

  • Cell Line: HepG2 or Huh7 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM).

  • Supplementation: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Cells are passaged every 3-4 days or upon reaching 80-90% confluency.

Generation of Lamivudine-Resistant HBV Constructs

Site-directed mutagenesis is employed to introduce resistance-conferring mutations into a wild-type HBV genomic plasmid.

  • Template: A plasmid containing the full-length wild-type HBV genome.

  • Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce the rtL180M and rtM204V mutations into the polymerase gene.

  • Sequencing: Verify the presence of the desired mutations and the absence of unintended mutations by DNA sequencing.

Antiviral Susceptibility Assay

This assay determines the concentration of the antiviral compound required to inhibit HBV replication by 50%.

  • Cell Seeding: Seed HepG2 or Huh7 cells in 6-well or 12-well plates.

  • Transfection: When cells reach 70-80% confluency, transfect them with either the wild-type or lamivudine-resistant HBV-containing plasmid using a suitable transfection reagent.

  • Drug Treatment: 24 hours post-transfection, replace the medium with fresh culture medium containing serial dilutions of the antiviral drugs (Lamivudine or Adefovir). Include a no-drug control.

  • Incubation: Incubate the cells for 4 to 9 days, with media and drug changes every 2-3 days.[4]

  • Harvesting: After the incubation period, harvest the cell culture supernatant to measure secreted viral markers (HBeAg, HBsAg) and intracellular viral DNA.

Quantification of HBV Replication
  • ELISA for HBeAg/HBsAg: Quantify the levels of secreted HBeAg and HBsAg in the culture supernatant using commercially available ELISA kits. This serves as an indirect measure of viral replication.

  • Southern Blot Analysis for HBV DNA:

    • DNA Extraction: Extract intracellular core-associated HBV DNA from the harvested cells.

    • Electrophoresis: Separate the DNA fragments on an agarose gel.

    • Transfer: Transfer the DNA to a nylon or nitrocellulose membrane.

    • Hybridization: Use a 32P-labeled HBV DNA probe to detect viral DNA replicative intermediates.

    • Detection and Quantification: Expose the membrane to X-ray film or a phosphorimager screen. Quantify the band intensities to determine the level of HBV DNA.

    • Data Analysis: Plot the percentage of inhibition of HBV DNA replication against the drug concentration to calculate the IC50 value.

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Cell Culture (HepG2/Huh7) C Transfection of HBV Plasmids A->C B Plasmid Preparation (WT & LAM-R HBV) B->C D Antiviral Drug Treatment C->D E Harvest Supernatant & Intracellular DNA D->E F ELISA for HBeAg/HBsAg E->F G Southern Blot for HBV DNA E->G H IC50 Calculation F->H G->H

Caption: Workflow for determining the in vitro susceptibility of HBV to antiviral compounds.

Mechanism of Lamivudine Resistance and Adefovir Action

Mechanism_of_Action cluster_hbv_replication HBV Replication Cycle cluster_drug_action Antiviral Intervention cluster_lamivudine Lamivudine cluster_adefovir Adefovir pgRNA pregenomic RNA ssDNA (-) strand DNA pgRNA->ssDNA Reverse Transcription dsDNA (+) strand DNA ssDNA->dsDNA DNA Synthesis Lam_WT Incorporation into WT HBV DNA ssDNA->Lam_WT Inhibits Lam_Res Reduced Incorporation (rtL180M/M204V) ssDNA->Lam_Res Ineffective Inhibition Ade_Action Incorporation into WT & LAM-R HBV DNA ssDNA->Ade_Action Inhibits Lam Lamivudine-TP Lam->Lam_WT Lam->Lam_Res Ade Adefovir-DP Ade->Ade_Action

Caption: Mechanism of action for Lamivudine and Adefovir on HBV replication.

Discussion

The molecular basis for lamivudine resistance lies in specific mutations within the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the HBV polymerase's active site.[5] These mutations, primarily rtM204V/I, sterically hinder the incorporation of lamivudine's active triphosphate form into the elongating viral DNA chain.[6][7]

Adefovir, being a nucleotide analog of adenosine monophosphate, has a different chemical structure and mechanism of action. It is phosphorylated by cellular kinases to its active diphosphate form, which then competes with the natural substrate (dATP) for incorporation into the viral DNA. Once incorporated, it causes chain termination, thus halting viral replication. The mutations conferring lamivudine resistance do not significantly impact the binding or incorporation of Adefovir, explaining its retained potency against these resistant strains.

Conclusion

The in vitro data robustly supports the use of Adefovir as an effective therapeutic agent for patients with lamivudine-resistant HBV. The methodologies outlined in this guide provide a framework for the continued evaluation of novel antiviral compounds against both wild-type and drug-resistant HBV strains. A thorough understanding of the in vitro characteristics of antiviral agents is essential for guiding clinical practice and for the development of next-generation therapies to combat the global health challenge of chronic hepatitis B.

References

A Technical Guide to the Intracellular Conversion of Adefovir Dipivoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the intracellular conversion of the prodrug Adefovir Dipivoxil to its pharmacologically active form, Adefovir. The document outlines the enzymatic pathways, provides detailed experimental protocols for monitoring this conversion, and presents quantitative data from cell culture-based studies.

Introduction

Adefovir Dipivoxil is an orally administered prodrug of Adefovir, a potent nucleotide analogue reverse transcriptase inhibitor. It is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection. The dipivoxil ester moieties enhance the oral bioavailability of the parent compound, Adefovir. For Adefovir to exert its antiviral activity, it must undergo intracellular conversion to Adefovir diphosphate. This guide focuses on the critical initial step of this activation process: the hydrolysis of Adefovir Dipivoxil to Adefovir within the cell.

The Conversion Pathway: From Prodrug to Active Moiety

The intracellular activation of Adefovir Dipivoxil is a two-step process:

  • Hydrolysis: The process is initiated by the enzymatic cleavage of the two pivaloyloxymethyl (POM) ester groups from Adefovir Dipivoxil. This hydrolysis is primarily mediated by cellular carboxylesterases (CES). In the liver, the predominant isozyme responsible for this conversion is CES1. This step yields the active parent drug, Adefovir.

  • Phosphorylation: Subsequently, Adefovir is phosphorylated by cellular kinases to its active diphosphate form, Adefovir diphosphate. This active metabolite competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain, leading to chain termination and inhibition of HBV replication.[1]

This guide will focus on the initial hydrolysis step, a critical determinant of the intracellular concentration of the active drug.

Quantitative Analysis of Adefovir Dipivoxil Conversion in Cell Culture

The rate and extent of Adefovir Dipivoxil conversion to Adefovir can be quantified in various in vitro cell culture systems. Hepatocyte-derived cell lines such as HepG2 and Huh-7 are commonly used models. The following tables summarize key quantitative parameters related to the metabolism of Adefovir and its prodrug in these systems.

ParameterCell LineValueReference(s)
Adefovir Diphosphate (Active Metabolite) Levels
Primary Human Hepatocytes~10 pmol/million cells (after 24h incubation with 10 µM Adefovir)[2]
HepG2Lower than in primary hepatocytes[3]
Huh-7Lower than in primary hepatocytes[2]
Intracellular Half-Life of Adefovir Diphosphate
Primary Human Hepatocytes (Donor 1)48 ± 3 h[2]
Primary Human Hepatocytes (Donor 2)33 ± 2 h[2]
HepG233 ± 3 h[2]
Huh-710 ± 1 h[2]
Phosphorylation Efficiency (Adefovir-DP as % of total intracellular Adefovir after 24h)
Primary Human Hepatocytes44%[2]
Hepatic Cell Lines (HepG2, Huh-7)26%[2]

Note: Data on the direct rate of conversion from Adefovir Dipivoxil to Adefovir in cell culture is limited in publicly available literature. The data presented here focuses on the subsequent phosphorylation and intracellular persistence of the active metabolite, which is an indirect measure of the initial conversion's success.

Experimental Protocols

This section provides detailed methodologies for quantifying the conversion of Adefovir Dipivoxil to Adefovir in a cell culture setting.

Cell Culture and Treatment
  • Cell Lines: Human hepatoma cell lines such as HepG2 or Huh-7 are suitable for these studies.

  • Culture Conditions: Maintain the cells in an appropriate culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that allows for logarithmic growth during the experiment.

  • Drug Incubation: Prepare a stock solution of Adefovir Dipivoxil in a suitable solvent like DMSO. On the day of the experiment, dilute the stock solution in a culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO without the drug).

  • Time Points: To assess the kinetics of conversion, incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).

Sample Preparation for Analysis
  • Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

  • Metabolite Extraction: Add a cold extraction solvent (e.g., 60-70% methanol) to the cells and incubate on ice to precipitate proteins and extract intracellular metabolites.

  • Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 13,000 rpm) at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, for analysis by HPLC or LC-MS/MS.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the simultaneous determination of Adefovir Dipivoxil and its metabolite, Adefovir.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 25 mM phosphate buffer, pH 4.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common mobile phase composition is a 67:33 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 260 nm.

  • Quantification: Generate a standard curve using known concentrations of Adefovir Dipivoxil and Adefovir. The concentration of each compound in the cell extracts is determined by comparing the peak areas to the standard curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, LC-MS/MS is the preferred method for quantifying intracellular drug concentrations.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Sample Preparation: Protein precipitation of the cell lysate is a common and effective method. Add a precipitating agent like methanol to the cell lysate, vortex, and centrifuge to pellet the proteins. The resulting supernatant is then analyzed.

  • Chromatography: Utilize a C18 column with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) in a gradient elution.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Adefovir Dipivoxil and Adefovir.

  • Quantification: An internal standard (e.g., a stable isotope-labeled version of Adefovir) should be used to improve accuracy and precision. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Visualizing the Process

The following diagrams illustrate the key pathways and workflows described in this guide.

G Intracellular Activation of Adefovir Dipivoxil cluster_0 Extracellular cluster_1 Intracellular Adefovir_Dipivoxil_Ext Adefovir Dipivoxil Adefovir_Dipivoxil_Int Adefovir Dipivoxil Adefovir_Dipivoxil_Ext->Adefovir_Dipivoxil_Int Cellular Uptake Adefovir Adefovir Adefovir_Dipivoxil_Int->Adefovir Hydrolysis (Carboxylesterases) Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Phosphorylation (Cellular Kinases) Adefovir_DP Adefovir Diphosphate (Active) Adefovir_MP->Adefovir_DP Phosphorylation (Cellular Kinases) HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_DNA_Polymerase Inhibition

Caption: Intracellular conversion pathway of Adefovir Dipivoxil.

G Experimental Workflow for Quantifying Adefovir Dipivoxil Conversion Cell_Culture 1. Cell Culture (e.g., HepG2, Huh-7) Drug_Treatment 2. Treatment with Adefovir Dipivoxil Cell_Culture->Drug_Treatment Cell_Harvesting 3. Cell Harvesting and Washing Drug_Treatment->Cell_Harvesting Metabolite_Extraction 4. Intracellular Metabolite Extraction Cell_Harvesting->Metabolite_Extraction Sample_Analysis 5. Sample Analysis (HPLC or LC-MS/MS) Metabolite_Extraction->Sample_Analysis Data_Analysis 6. Data Analysis and Quantification Sample_Analysis->Data_Analysis

Caption: Workflow for quantifying Adefovir Dipivoxil conversion.

Conclusion

The conversion of Adefovir Dipivoxil to Adefovir is a critical step in its mechanism of action. Understanding the enzymes involved and having robust analytical methods to quantify this process are essential for preclinical and clinical drug development. This guide provides a comprehensive overview of the intracellular conversion pathway and detailed protocols to aid researchers in their studies of this important antiviral agent. The provided data and methodologies can serve as a valuable resource for optimizing experimental designs and interpreting results in the context of anti-HBV drug discovery and development.

References

Molecular Modeling of Adefovir Dipivoxil and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adefovir Dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate. It is a reverse transcriptase inhibitor utilized in the management of chronic hepatitis B virus (HBV) infection.[1][2] This technical guide provides an in-depth overview of the molecular modeling, metabolic pathway, pharmacokinetics, and experimental evaluation of Adefovir Dipivoxil and its active metabolites.

Mechanism of Action

Adefovir Dipivoxil is designed to enhance the oral bioavailability of its active moiety, adefovir.[3] Following oral administration, the dipivoxil groups are rapidly cleaved by esterases in the intestine and blood, releasing adefovir.[1] For adefovir to exert its antiviral effect, it must be phosphorylated intracellularly by cellular kinases to its active diphosphate form, adefovir diphosphate.[1][4]

Adefovir diphosphate acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase) with respect to the natural substrate, deoxyadenosine triphosphate (dATP).[1] Its incorporation into the growing viral DNA chain leads to premature chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[1] The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is approximately 0.1 µM.[5]

Metabolic Pathway and Bioactivation

The metabolic activation of Adefovir Dipivoxil is a critical intracellular process. The pathway involves two main enzymatic steps following the initial hydrolysis of the prodrug:

  • Hydrolysis: Adefovir Dipivoxil is converted to adefovir.

  • Phosphorylation: Adefovir is first phosphorylated to adefovir monophosphate and subsequently to the active adefovir diphosphate. This process is catalyzed by cellular kinases, including adenylate kinases and nucleoside diphosphate kinases.[4]

The metabolic activation pathway is depicted in the following diagram:

Metabolic_Activation_of_Adefovir_Dipivoxil Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir_MP->Adefovir_DP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase Inhibition Adefovir_DP->HBV_DNA_Polymerase

Metabolic activation of Adefovir Dipivoxil.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have provided valuable insights into the interaction of adefovir and its metabolites with their biological targets.

Docking with HBV DNA Polymerase

Computational docking studies have been performed to understand the binding of adefovir diphosphate to the HBV DNA polymerase. These studies typically involve homology modeling of the HBV polymerase, often using the crystal structure of HIV-1 reverse transcriptase as a template.[6] The docking simulations place adefovir diphosphate into the active site of the polymerase, where it forms extensive hydrogen bonding networks, mimicking the binding of the natural substrate dATP.[6] These models are crucial for understanding the structural basis of inhibition and for predicting the impact of resistance mutations.

Interaction with DNA

Molecular modeling has also been used to investigate the interaction of Adefovir Dipivoxil with DNA. Studies have shown that Adefovir Dipivoxil can bind to the groove of DNA, with a calculated relative binding energy of docked structure being -16.83 kJ mol⁻¹.[7]

A generalized workflow for such molecular docking studies is illustrated below:

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Target_Selection Target Selection (e.g., HBV Polymerase) Docking Molecular Docking (e.g., Glide, AutoDock) Target_Selection->Docking Ligand_Preparation Ligand Preparation (Adefovir Diphosphate) Ligand_Preparation->Docking Pose_Scoring Pose Scoring & Binding Energy Calculation Docking->Pose_Scoring Interaction_Analysis Analysis of Interactions (Hydrogen Bonds, etc.) Pose_Scoring->Interaction_Analysis

A typical molecular docking workflow.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of adefovir following the oral administration of Adefovir Dipivoxil has been well-characterized.

Absorption

Adefovir Dipivoxil is rapidly absorbed and converted to adefovir. The oral bioavailability of adefovir from the prodrug is approximately 59%.[5] Peak plasma concentrations (Cmax) of adefovir are typically reached within 0.58 to 4.00 hours (median 1.75 hours) after oral administration.[5]

Distribution

Adefovir exhibits low binding to human plasma proteins (≤ 4%), indicating that a high fraction of the drug is available to exert its pharmacological effects.[3] The volume of distribution at steady-state is approximately 392 ± 75 mL/kg.[3]

Metabolism and Elimination

Adefovir is not significantly metabolized by cytochrome P450 enzymes.[4] Elimination is primarily through renal excretion via a combination of glomerular filtration and active tubular secretion.[3] The terminal elimination half-life of adefovir is approximately 7.48 ± 1.65 hours.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Adefovir Dipivoxil and its metabolite adefovir.

Table 1: Single-Dose Pharmacokinetics of Adefovir after Oral Administration of Adefovir Dipivoxil 10 mg

ParameterValueReference
Cmax (ng/mL)18.4 ± 6.26[5]
Tmax (hr)1.75 (median)[5]
AUC₀-∞ (ng·h/mL)220 ± 70.0[5]
Half-life (t½) (hr)7.48 ± 1.65[5]
Oral Bioavailability (%)~59[5]

Table 2: Comparison of Single and Multiple-Dose Pharmacokinetics of Adefovir in Healthy Chinese Subjects (10 mg Adefovir Dipivoxil)

ParameterSingle Dose (Day 1)Multiple Dose (Day 7)Reference
Cmax (µg/L)23.9 ± 5.025.4 ± 4.5[8]
AUC₀-t (µg·h/L)237.1 ± 38.3247.9 ± 37.1[8]
t½ (hr)6.8 ± 1.27.7 ± 0.7[8]

Table 3: In Vitro Activity and Intracellular Concentrations of Adefovir and its Metabolites

ParameterValueCell TypeReference
Antiviral Activity
Ki for HBV DNA Polymerase (µM)0.1-[5]
IC₅₀ against wild-type HBV (µM)0.2 - 2.5Human hepatoma cells[5]
Fold resistance (rtN236T mutant)7-[9]
Fold resistance (rtA181V mutant)4.3-[9]
Intracellular Concentrations
Adefovir Diphosphate (µM) at 24h3.9Primary human hepatocytes[4]
Adefovir Diphosphate (µM) at 24h2.4HepG2 cells[4]
Intracellular Half-life of Adefovir Diphosphate (hr)75 ± 1Primary human hepatocytes[4]

Experimental Protocols

Quantification of Adefovir in Human Plasma by LC-MS/MS

This protocol describes a method for the determination of adefovir concentrations in human plasma.

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add a suitable internal standard.

  • Precipitate plasma proteins by adding 300 µL of methanol.

  • Vortex the samples for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in the mobile phase for analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A suitable C18 or HILIC column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for adefovir and the internal standard.

3. Method Validation:

  • Linearity: Establish a calibration curve over a relevant concentration range (e.g., 1-100 ng/mL).

  • Precision and Accuracy: Intra- and inter-day precision should be ≤15% (≤20% at the LLOQ), and accuracy should be within 85-115% (80-120% at the LLOQ).

In Vitro Metabolism and Phosphorylation in Hepatocytes

This protocol outlines a general procedure for studying the intracellular phosphorylation of adefovir.

1. Cell Culture:

  • Culture human hepatoma cells (e.g., HepG2) or primary human hepatocytes in an appropriate culture medium.

2. Drug Incubation:

  • Treat the cells with a known concentration of adefovir (e.g., 10 µM).

  • Incubate for various time points (e.g., 0, 2, 6, 24 hours) to assess the kinetics of phosphorylation.

3. Cell Lysis and Metabolite Extraction:

  • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable method, such as the addition of cold 70% methanol.

  • Collect the cell lysate and centrifuge to pellet cell debris.

4. Quantification of Intracellular Metabolites:

  • Analyze the supernatant for the concentrations of adefovir, adefovir monophosphate, and adefovir diphosphate using a validated LC-MS/MS method.

The workflow for this experiment can be visualized as follows:

In_Vitro_Metabolism_Workflow Cell_Culture Hepatocyte Cell Culture (e.g., HepG2) Drug_Incubation Incubation with Adefovir (e.g., 10 µM) Cell_Culture->Drug_Incubation Time_Points Collection at Various Time Points Drug_Incubation->Time_Points Cell_Lysis Cell Lysis and Metabolite Extraction Time_Points->Cell_Lysis LC_MS_MS LC-MS/MS Analysis of Adefovir and its Phosphates Cell_Lysis->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Workflow for in vitro metabolism study.

HBV DNA Polymerase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of adefovir diphosphate against HBV DNA polymerase.

1. Reaction Setup:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 50 mM KCl), a biotinylated HBV pgRNA template, and recombinant HBV DNA polymerase.

  • Add varying concentrations of adefovir diphosphate to the reaction mixture.

2. Polymerase Reaction:

  • Initiate the polymerase reaction by adding a mixture of dCTP, dGTP, dTTP, and a labeled dATP (e.g., [α-³²P]dATP).

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

3. Detection and Quantification:

  • Transfer the reaction mixture to streptavidin-coated microplates to capture the biotinylated template.

  • Wash the plates to remove unincorporated nucleotides.

  • Quantify the incorporated radiolabeled dATP using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of inhibition at each concentration of adefovir diphosphate.

  • Determine the IC₅₀ value by non-linear regression analysis.

  • The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation if the Km for dATP is known.

References

Structural Analysis of Adefovir Dipivoxil Degradation Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of degradation products of Adefovir Dipivoxil, an antiviral medication used in the treatment of hepatitis B. The document details the degradation pathways, presents quantitative data from forced degradation studies, and outlines the experimental protocols for the identification and characterization of these products.

Introduction to Adefovir Dipivoxil and its Stability

Adefovir Dipivoxil is a prodrug of adefovir. As a diester of adefovir, it exhibits enhanced oral bioavailability. The stability of Adefovir Dipivoxil is a critical aspect of its pharmaceutical development and formulation, as it can degrade under various stress conditions, leading to the formation of impurities that may impact its efficacy and safety. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Degradation Pathways of Adefovir Dipivoxil

Adefovir Dipivoxil primarily degrades through the hydrolysis of its two pivaloyloxymethyl (POM) ester groups. This hydrolysis can occur under acidic, alkaline, and neutral conditions. The degradation proceeds in a stepwise manner, first forming the mono-pivaloyloxymethyl ester of adefovir (mono-POM PMEA) and subsequently hydrolyzing to adefovir (PMEA), the active drug. Oxidative conditions can also lead to the formation of degradation products.[1][2][3]

The primary degradation pathway involves the sequential cleavage of the pivaloyloxymethyl ester groups.

G Adefovir_Dipivoxil Adefovir Dipivoxil Mono_POM_PMEA mono-POM PMEA (Degradation Product 1) Adefovir_Dipivoxil->Mono_POM_PMEA Hydrolysis Adefovir Adefovir (PMEA) (Degradation Product 2) Mono_POM_PMEA->Adefovir Hydrolysis G cluster_0 Sample Preparation cluster_1 Separation & Detection cluster_2 Characterization cluster_3 Structure Elucidation Stressed_Sample Stressed Adefovir Dipivoxil Sample HPLC HPLC-UV Stressed_Sample->HPLC LC_MS LC-MS/MS Stressed_Sample->LC_MS MS_Data Mass Spectrometry Data (Molecular Weight & Fragmentation) HPLC->MS_Data LC_MS->MS_Data NMR_Data NMR Spectroscopy (1H, 13C, COSY, HSQC) LC_MS->NMR_Data Offline after isolation Structure Structure of Degradation Products MS_Data->Structure NMR_Data->Structure

References

Methodological & Application

HPLC method for quantification of Adefovir Dipivoxil in bulk drug

Author: BenchChem Technical Support Team. Date: December 2025

An established High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of Adefovir Dipivoxil in bulk drug substance, ensuring its quality, potency, and stability. This document provides a comprehensive application note and detailed protocols for a stability-indicating Reverse Phase (RP-HPLC) method tailored for researchers, scientists, and drug development professionals.

Application Note: Quantification of Adefovir Dipivoxil

This application note describes a validated RP-HPLC method for the determination of Adefovir Dipivoxil. The method is demonstrated to be simple, rapid, precise, and accurate, making it suitable for routine quality control analysis of the bulk drug.

Chromatographic Conditions

The separation is achieved on a C18 column with an isocratic mobile phase, and detection is performed using a UV detector. The optimized chromatographic conditions are summarized in the table below.

ParameterRecommended Conditions
Stationary Phase C18 Column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 10 mM Citrate Buffer (pH 5.2) in a 36:64 (v/v) ratio[1]
Flow Rate 1.5 mL/min[2][1]
Detection Wavelength 260 nm[2][1][3]
Injection Volume 20 µL
Column Temperature Ambient[1]
Run Time Approximately 7-10 minutes[3]
Retention Time Approximately 5.8 minutes[2][1]
Method Validation Summary

The described method has been validated according to the International Council for Harmonisation (ICH) guidelines.[2][4] The validation parameters confirm that the method is reliable and suitable for its intended purpose.

Validation ParameterResult
Linearity Range 0.5 - 16 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 0.12 µg/mL[1]
Limit of Quantification (LOQ) 0.35 µg/mL[2][1]
Accuracy (% Recovery) 99.5% - 101.0%[3]
Precision (% RSD) < 2%[3]
Specificity No interference from degradation products or excipients[2]
Robustness Unaffected by minor variations in mobile phase composition and flow rate[5]

Experimental Protocols

Protocol 1: Preparation of Solutions

A. Mobile Phase Preparation (Acetonitrile:Citrate Buffer, 36:64 v/v)

  • Prepare 10 mM Citrate Buffer (pH 5.2):

    • Dissolve the appropriate amount of citric acid (or a citrate salt) in HPLC-grade water to achieve a 10 mM concentration.

    • Adjust the pH to 5.2 using a suitable acid or base (e.g., phosphoric acid or sodium hydroxide).

  • Prepare Mobile Phase:

    • Measure 360 mL of HPLC-grade acetonitrile and 640 mL of the prepared 10 mM citrate buffer.

    • Combine the two solutions in a suitable container.

    • Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.[5]

    • Filter the mobile phase through a 0.45 µm membrane filter before use.

B. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of Adefovir Dipivoxil reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 50 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[5][4]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well. This yields a stock solution of 100 µg/mL.[1]

C. Preparation of Calibration Curve Standards

  • From the 100 µg/mL stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase.

  • For a linearity range of 0.5-16 µg/mL, concentrations such as 0.5, 1, 2, 4, 8, and 16 µg/mL can be prepared.[1]

D. Bulk Drug Sample Preparation (4 µg/mL)

  • Accurately weigh approximately 10 mg of the Adefovir Dipivoxil bulk drug sample.

  • Transfer it to a 100 mL volumetric flask and prepare a 100 µg/mL solution as described in step B.

  • Transfer 4 mL of this solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 4 µg/mL.[1]

Protocol 2: Chromatographic Analysis
  • System Equilibration: Set up the HPLC system with the specified column and mobile phase. Equilibrate the column with the mobile phase at a flow rate of 1.5 mL/min for at least 30 minutes or until a stable baseline is achieved.[5]

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure there are no interfering peaks at the retention time of Adefovir Dipivoxil.

    • Perform replicate injections (e.g., five or six) of a standard solution (e.g., 4 µg/mL) to check for system suitability (e.g., %RSD of peak area, theoretical plates, tailing factor).

    • Inject the calibration curve standards in order of increasing concentration.

    • Inject the prepared bulk drug sample solutions in triplicate.

  • Data Acquisition: Record the chromatograms and integrate the peak area for Adefovir Dipivoxil.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Perform a linear regression analysis on the calibration curve data.

    • Determine the concentration of Adefovir Dipivoxil in the sample solution using the regression equation.

    • Calculate the percentage purity of the bulk drug substance.

Protocol 3: Forced Degradation Studies (for Specificity)

To confirm the stability-indicating capability of the method, forced degradation studies should be performed on the bulk drug.[6]

  • Acid Degradation: Expose a 4 µg/mL drug solution to 0.1 M HCl for a specified period (e.g., 40 minutes), then neutralize with 0.1 M NaOH.[1]

  • Base Degradation: Expose the drug solution to 0.001 M NaOH for a specified time.[2]

  • Oxidative Degradation: Expose the drug solution to 3% or 30% hydrogen peroxide (H₂O₂) for a specified time (e.g., 1 hour).[2][1]

  • Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms. The method is considered specific if the degradation product peaks are well-resolved from the main Adefovir Dipivoxil peak.[2]

Visualizations

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile:Buffer) sys_equilib System Equilibration (Stable Baseline) prep_mobile->sys_equilib prep_std Prepare Standard Stock Solution (100 µg/mL) sys_suit System Suitability Test (Replicate Injections) prep_std->sys_suit inject_cal Inject Calibration Standards prep_std->inject_cal prep_sample Prepare Bulk Drug Sample Solution inject_sample Inject Sample Solutions prep_sample->inject_sample sys_equilib->sys_suit sys_suit->inject_cal inject_cal->inject_sample gen_curve Generate Calibration Curve inject_sample->gen_curve calc_conc Calculate Sample Concentration gen_curve->calc_conc report Report Results (% Purity) calc_conc->report

Caption: Experimental workflow for HPLC quantification of Adefovir Dipivoxil.

Validation_Parameters ICH Method Validation Parameters cluster_quantitative Assay & Impurities cluster_limits Limit Tests method Validated HPLC Method accuracy Accuracy (% Recovery) method->accuracy precision Precision (Repeatability & Intermediate) method->precision specificity Specificity (Forced Degradation) method->specificity linearity Linearity (Range & r²) method->linearity lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq robustness Robustness method->robustness specificity->lod specificity->loq range Range linearity->range

Caption: Logical relationship of HPLC method validation parameters.

References

Application Note: High-Throughput Cell-Based Assay for Evaluating the Anti-Hepatitis B Virus (HBV) Efficacy of Adefovir Dipivoxil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B virus (HBV) infection is a significant global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] Adefovir Dipivoxil is an antiviral medication used in the management of chronic hepatitis B.[3][4] It is a prodrug of adefovir, which, in its active diphosphate form, inhibits HBV DNA polymerase (reverse transcriptase), leading to viral DNA chain termination and the suppression of HBV replication.[3][5][6][7] To facilitate the discovery and development of new anti-HBV agents, a robust and reliable in vitro cell-based assay is essential. This document provides a detailed protocol for assessing the anti-HBV efficacy of Adefovir Dipivoxil using the HepG2.2.15 cell line, which stably expresses and replicates HBV.[1][2][8] The protocol covers cytotoxicity assessment, quantification of viral DNA, and measurement of viral antigens.

Mechanism of Action of Adefovir Dipivoxil

Adefovir Dipivoxil is an oral prodrug that is rapidly converted to its active form, adefovir.[3][5] Cellular kinases then phosphorylate adefovir to adefovir diphosphate.[5][6] This active metabolite competitively inhibits HBV DNA polymerase by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[5][6] Its incorporation into the growing viral DNA chain causes premature termination, thus halting viral replication.[3][4][5]

Mechanism_of_Action cluster_cell Hepatocyte AD Adefovir Dipivoxil (Prodrug) A Adefovir AD->A Hydrolysis ADP Adefovir Diphosphate (Active Form) A->ADP Cellular Kinases Polymerase HBV DNA Polymerase ADP->Polymerase Competitive Inhibition dATP dATP (Natural Substrate) dATP->Polymerase HBVDNA HBV DNA Replication TerminatedDNA Chain-Terminated HBV DNA Polymerase->HBVDNA Polymerase->TerminatedDNA Incorporation of Adefovir Diphosphate Experimental_Workflow cluster_assays Efficacy & Cytotoxicity Assays start Start cell_culture Culture HepG2.2.15 Cells start->cell_culture seed_plates Seed Cells in 96-well Plates cell_culture->seed_plates drug_treatment Treat Cells with Serial Dilutions of Adefovir Dipivoxil seed_plates->drug_treatment incubation Incubate for 6-9 Days (with media changes) drug_treatment->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant cytotoxicity Cytotoxicity Assay (MTT) on Parallel Plate incubation->cytotoxicity Parallel Plate dna_extraction HBV DNA Extraction collect_supernatant->dna_extraction elisa HBsAg & HBeAg Quantification (ELISA) collect_supernatant->elisa data_analysis Data Analysis: Calculate CC50, EC50, SI cytotoxicity->data_analysis qpcr HBV DNA Quantification (qPCR) dna_extraction->qpcr qpcr->data_analysis elisa->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Cytotoxicity of Adefovir Dipivoxil in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adefovir Dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog of deoxyadenosine monophosphate. It is a potent antiviral agent used in the treatment of chronic hepatitis B virus (HBV) infection.[1] The compound is designed to increase the oral bioavailability of adefovir, which is then converted intracellularly to its active diphosphate metabolite. This active form, adefovir diphosphate, acts as a competitive inhibitor and a chain terminator of HBV DNA polymerase, thereby suppressing viral replication.[2][3]

The assessment of cytotoxicity is a critical step in the preclinical evaluation of any antiviral compound to ensure that the observed antiviral effects are not a consequence of cell death.[4] The human hepatoblastoma cell line, HepG2, is a widely used in vitro model for hepatotoxicity studies due to its well-characterized metabolic capabilities and retention of many morphological and enzymatic characteristics of primary hepatocytes.[5] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of Adefovir Dipivoxil in HepG2 cells.

Mechanism of Action

Adefovir Dipivoxil is a diester prodrug that is rapidly hydrolyzed to adefovir upon oral administration.[4] Cellular kinases then phosphorylate adefovir to its active form, adefovir diphosphate.[3] Adefovir diphosphate competitively inhibits the viral DNA polymerase by mimicking the natural substrate, deoxyadenosine triphosphate (dATP).[4] Its incorporation into the elongating viral DNA chain leads to premature chain termination, thus halting viral replication.[2][4]

Adefovir Dipivoxil Mechanism of Action Mechanism of Action of Adefovir Dipivoxil cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte AD Adefovir Dipivoxil A Adefovir AD->A Hydrolysis ADP Adefovir Diphosphate (Active Metabolite) A->ADP Cellular Kinases (Phosphorylation) HBV_DNA_Polymerase HBV DNA Polymerase ADP->HBV_DNA_Polymerase Competitive Inhibition dATP dATP (Natural Substrate) dATP->HBV_DNA_Polymerase DNA_Chain_Termination Viral DNA Chain Termination HBV_DNA_Polymerase->DNA_Chain_Termination Incorporation into viral DNA

Mechanism of Action of Adefovir Dipivoxil.

Data Presentation

The cytotoxicity of adefovir, the active form of Adefovir Dipivoxil, has been evaluated in various liver cell models. The available data suggests that adefovir exhibits low cytotoxicity at concentrations that are effective against HBV. In vitro studies have shown that the 50% cytotoxic concentration (CC50) is significantly higher than the antiviral effective concentrations.

Cell LineCompoundAssay DurationCC50 / Cytotoxicity ObservationReference
Primary Duck HepatocytesAdefovir7 daysCC50 of 200 µM[6]
HepG2 49-29Adefovir1 weekNo cytotoxicity observed at 1.5 µM (highest dose tested)[7]
In Vitro StudiesAdefovirNot SpecifiedLittle inhibitory activity against mitochondrial polymerase gamma[8]

CC50: 50% Cytotoxic Concentration

Experimental Protocols

Standard colorimetric assays such as the MTT and LDH assays are recommended for determining the cytotoxicity of Adefovir Dipivoxil in HepG2 cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum)

  • Adefovir Dipivoxil stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Adefovir Dipivoxil in culture medium. A typical concentration range to test would be from 0.1 µM to 500 µM. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the drug. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-drug control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the CC₅₀ (50% cytotoxic concentration).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture supernatant.[7] The amount of LDH released is proportional to the number of lysed cells.

Materials:

  • HepG2 cells

  • Complete culture medium

  • Adefovir Dipivoxil stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, substrate, and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include control wells for determining spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Plot the percentage of cytotoxicity against the log of the drug concentration to determine the CC₅₀.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the cytotoxicity of Adefovir Dipivoxil in HepG2 cells.

Cytotoxicity Assay Workflow General Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture HepG2 Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Prep Prepare Adefovir Dipivoxil Serial Dilutions Drug_Treatment Treat Cells with Adefovir Dipivoxil Drug_Prep->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation Incubate for 24/48/72 hours Drug_Treatment->Incubation Assay_Step Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubation->Assay_Step Data_Acquisition Measure Absorbance/ Fluorescence Assay_Step->Data_Acquisition Data_Calculation Calculate % Viability/ % Cytotoxicity Data_Acquisition->Data_Calculation CC50_Determination Determine CC50 Value Data_Calculation->CC50_Determination

General workflow for cytotoxicity assessment.

References

Application Notes and Protocols: Determination of the 50% Effective Concentration (EC50) of Adefovir Dipivoxil against Hepatitis B Virus (HBV)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adefovir Dipivoxil, commercially known as Hepsera, is an antiviral medication used in the management of chronic hepatitis B (CHB).[1][2] It is a nucleotide analog reverse transcriptase inhibitor that effectively suppresses hepatitis B virus (HBV) replication, leading to reduced viral load and improved liver function.[1][2] The 50% effective concentration (EC50) is a critical parameter for quantifying the in vitro potency of an antiviral agent. It represents the concentration of a drug that is required to inhibit a biological process, in this case, HBV replication, by 50%. This document provides a detailed protocol for determining the EC50 value of Adefovir Dipivoxil against HBV in a cell culture model.

Mechanism of Action

Adefovir Dipivoxil is a prodrug of Adefovir, meaning it is administered in an inactive form that is converted to the active agent within the body.[3][4] This design enhances its oral bioavailability.[5] Upon administration, Adefovir Dipivoxil is rapidly hydrolyzed to Adefovir.[3][5] Cellular kinases then phosphorylate Adefovir into its active metabolite, Adefovir Diphosphate.[3][6]

Adefovir Diphosphate acts as a competitive inhibitor of the viral HBV DNA polymerase (reverse transcriptase), mimicking the natural substrate deoxyadenosine triphosphate (dATP).[3][5] Its incorporation into the growing viral DNA chain results in premature chain termination, thereby halting viral replication.[2][3][5]

Mechanism_of_Action cluster_0 Extracellular cluster_1 Hepatocyte (Intracellular) Adefovir_Dipivoxil Adefovir Dipivoxil (Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis Adefovir_DP Adefovir Diphosphate (Active Form) Adefovir->Adefovir_DP Cellular Kinases HBV_Polymerase HBV DNA Polymerase (Reverse Transcriptase) Adefovir_DP->HBV_Polymerase Competitive Inhibition Chain_Termination Viral DNA Chain Termination HBV_Polymerase->Chain_Termination HBV_Poly HBV DNA Elongation HBV_Polymerase->HBV_Poly

Mechanism of Adefovir Dipivoxil against HBV.

Quantitative Data Summary

The antiviral activity of Adefovir is typically evaluated in human hepatoma cell lines stably transfected with the HBV genome, such as HepG2.2.15 cells.[5] The potency is expressed as the EC50 or 50% inhibitory concentration (IC50), while cytotoxicity is measured as the 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the drug's therapeutic window.

CompoundCell LineParameterValue (µM)
AdefovirHBV-transfected human hepatoma cellsIC500.2 - 2.5[5]
AdefovirHepG2.2.15EC50 (9 days)~0.011[5]
AdefovirHepG2.2.15EC50 (48 hours)~3.66[5]
AdefovirHepG2.2.15EC50 (24 hours)~43.9[5]

Note: EC50 values can vary depending on the specific experimental conditions, including incubation time and the cell line used.[7]

Experimental Protocols

The following protocols outline the procedures for determining the anti-HBV efficacy (EC50) and cytotoxicity (CC50) of Adefovir Dipivoxil.

Protocol 1: In Vitro Anti-HBV Activity Assay (EC50 Determination)

This protocol details the method for evaluating the antiviral efficacy of Adefovir Dipivoxil in the HepG2.2.15 cell line by quantifying the reduction in extracellular HBV DNA.

1.1. Materials

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Adefovir Dipivoxil (stock solution prepared in DMSO)

  • 96-well cell culture plates

  • Reagents and kits for viral DNA extraction (or reagents for NaOH lysis)

  • Primers and probes for HBV DNA real-time quantitative PCR (qPCR)

  • Real-time PCR instrument

1.2. Procedure

  • Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density of approximately 2 x 10⁴ cells per well in DMEM supplemented with 10% FBS and antibiotics. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell adherence.[5]

  • Drug Preparation and Treatment: Prepare serial dilutions of Adefovir Dipivoxil in the culture medium. A wide concentration range (e.g., 0.001 µM to 100 µM) is recommended to generate a complete dose-response curve.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the different drug concentrations. Include a "virus control" (cells with medium but no drug) and a "cell control" (cells with medium, no drug, no virus - if applicable).[8]

  • Incubation: Incubate the plates for 6 to 9 days. It is critical to perform a medium change every 2-3 days with fresh medium containing the respective drug concentrations to ensure compound stability and nutrient availability.[5][8]

  • Supernatant Harvest: On the final day of incubation, collect the cell culture supernatant from each well. This will be used to quantify the amount of extracellular HBV DNA. Store the supernatant at -80°C until analysis.[8]

1.3. HBV DNA Quantification by qPCR

  • DNA Extraction: Extract viral DNA from the collected supernatant. A simple NaOH lysis method can be used: mix 50 µL of supernatant with an equal volume of 0.4 M NaOH, incubate at 80°C for 10 minutes, centrifuge briefly, and neutralize the supernatant with 25 µL of 0.4 M Tris-HCl (pH 7.5).[8][9] Alternatively, commercial viral DNA extraction kits can be used.

  • Real-Time qPCR: Quantify the extracted HBV DNA using a validated real-time PCR assay.[10][11] The assay should be calibrated against an international HBV DNA standard.

    • Reaction Setup: Prepare a master mix containing qPCR buffer, dNTPs, forward and reverse primers specific to a conserved region of the HBV genome (e.g., the S-gene), a fluorescent probe, and DNA polymerase.

    • Cycling Conditions: A typical protocol includes an initial denaturation step (e.g., 95°C for 10 minutes) followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 1 minute).[8]

  • Data Analysis: Generate a standard curve using serial dilutions of a plasmid containing the HBV target sequence with a known concentration. Calculate the HBV DNA copy number or IU/mL for each sample by comparing its quantification cycle (Cq) value to the standard curve.[8]

1.4. EC50 Calculation

  • Calculate the percentage of inhibition of HBV DNA replication for each drug concentration relative to the untreated virus control (0% inhibition).

  • Plot the percentage of inhibition against the logarithm of the drug concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism).[12]

  • The EC50 value is the concentration of Adefovir Dipivoxil that corresponds to a 50% reduction in HBV DNA levels.[5][13]

Protocol 2: Cytotoxicity Assay (CC50 Determination)

It is essential to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not merely a result of cell death.[5] The MTT assay is a common colorimetric method for this purpose. This assay should be run in parallel with the antiviral activity assay.

2.1. Materials

  • Cells and drug dilutions prepared as in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Formazan solubilization agent (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]

  • Microplate reader

2.2. Procedure

  • Assay Setup: Seed and treat a separate 96-well plate with HepG2.2.15 cells and the same serial dilutions of Adefovir Dipivoxil as described in Protocol 1. Incubate for the same duration (6-9 days).[8]

  • MTT Addition: At the end of the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][15] During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.[8][16]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14]

2.3. CC50 Calculation

  • Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control (100% viability).

  • Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve.

  • The CC50 is the concentration of the drug that reduces cell viability by 50%.

Experimental Workflow Visualization

The diagram below outlines the logical flow of the experimental procedures for determining the EC50 and CC50 values.

Experimental_Workflow cluster_setup Assay Setup cluster_antiviral Antiviral Assay (EC50) cluster_cyto Cytotoxicity Assay (CC50) A1 Seed HepG2.2.15 Cells (96-well plates) A2 Prepare Serial Dilutions of Adefovir Dipivoxil A1->A2 A3 Treat Cells & Incubate (6-9 days with media changes) A2->A3 B1 Harvest Supernatant A3->B1 C1 Add MTT Reagent (Incubate 4h) A3->C1 B2 Extract Viral DNA B1->B2 B3 Quantify HBV DNA (qPCR) B2->B3 B4 Calculate % Inhibition vs. Control B3->B4 B5 Determine EC50 (Dose-Response Curve) B4->B5 C2 Solubilize Formazan (Add DMSO) C1->C2 C3 Read Absorbance (570 nm) C2->C3 C4 Calculate % Viability vs. Control C3->C4 C5 Determine CC50 (Dose-Response Curve) C4->C5

Workflow for EC50 and CC50 determination.

References

Application Notes: Stability-Indicating RP-HPLC Method for the Analysis of Adefovir Dipivoxil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adefovir Dipivoxil is an antiviral medication used in the treatment of chronic hepatitis B. It is a prodrug of adefovir. Ensuring the stability of Adefovir Dipivoxil in pharmaceutical formulations is critical for its efficacy and safety. A stability-indicating analytical method is essential to separate the intact drug from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API). This document details a robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Adefovir Dipivoxil in bulk drug and tablet dosage forms.

Principle

The method utilizes RP-HPLC with UV detection to separate Adefovir Dipivoxil from its potential degradation products formed under various stress conditions. The chromatographic separation is achieved on a C18 column using a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is specific, accurate, precise, and linear over a specified concentration range.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the typical chromatographic conditions derived from various validated methods.

ParameterCondition 1Condition 2Condition 3
Column C18 (250 mm x 4.6 mm, 5 µm)Greece C18 (250 mm x 4.6 mm)C18
Mobile Phase Acetonitrile: 10 mM Citrate Buffer (pH 5.2) (36:64 v/v)[1][2]Methanol: Potassium Dihydrogen Phosphate Buffer (pH 3) (80:20 v/v)[3][4]Acetonitrile: Phosphate Buffer (50:50 v/v)[5]
Flow Rate 1.5 mL/min[1][2]1.0 mL/min[3][4]1.0 mL/min[5]
Detection Wavelength 260 nm[1][2]263 nm[3][4]262 nm[5]
Column Temperature Ambient25°C[3][4]Ambient
Injection Volume 20 µLNot Specified20 µL
Retention Time ~5.8 min[1][2]~3.44 min[3]~4.36 min[6]

2. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and transfer 10 mg of Adefovir Dipivoxil working standard into a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or mobile phase) and make up the volume to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions to cover the desired concentration range for linearity studies (e.g., 0.5-16 µg/mL[2], 60-140 µg/mL[3], or 5-100 µg/mL[5]).

  • Sample Preparation (Tablets): Weigh and finely powder twenty tablets. Transfer a quantity of the powder equivalent to 10 mg of Adefovir Dipivoxil into a 100 mL volumetric flask. Add a suitable diluent, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark. Filter the solution through a 0.45 µm membrane filter before injection.

3. Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines.

  • Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Adefovir Dipivoxil drug substance.[7] The stress conditions typically include:

    • Acid Hydrolysis: 0.1 M HCl at room temperature.[2]

    • Base Hydrolysis: 0.001 M NaOH at room temperature.[2]

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating at a specific temperature (e.g., 60-80°C) for a defined period.

    • Photolytic Degradation: Exposure to UV light.

    The chromatograms of the stressed samples should be compared with that of an unstressed sample to demonstrate that the degradation product peaks are well-resolved from the main Adefovir Dipivoxil peak.

  • Linearity: Analyze a series of at least five concentrations of the standard solution over the desired range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[2][5]

  • Accuracy (% Recovery): The accuracy of the method should be determined by recovery studies. This can be done by spiking a known amount of standard drug into the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The % recovery should be calculated.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze at least six replicate injections of the same standard solution on the same day and calculate the relative standard deviation (% RSD).

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts, or on different equipment and calculate the % RSD. The % RSD for precision studies should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH of the buffer (±0.1).[5] The system suitability parameters should remain within acceptable limits.

Data Presentation

Table 1: Summary of Validation Parameters from a Representative Method

Validation ParameterResult
Linearity Range0.5 - 16 µg/mL[2]
Correlation Coefficient (r²)0.9999[2]
Accuracy (% Recovery)99.67%[3]
Precision (% RSD)< 2%
Limit of Detection (LOD)0.12 µg/mL[2]
Limit of Quantitation (LOQ)0.35 µg/mL[2]

Table 2: Results of Forced Degradation Studies

Stress Condition% DegradationObservations
0.1 M HClVariesDegradation observed, no interference with the main peak.
0.001 M NaOHVariesSignificant degradation, peaks are well-resolved.
3% H₂O₂VariesDegradation observed, no interference.
ThermalVariesMinor degradation, peaks are well-resolved.
PhotolyticVariesMinimal degradation, indicating photostability.

Mandatory Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc RP-HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis and Reporting prep_std Prepare Standard Stock and Working Solutions hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution (from tablets) prep_sample->hplc_system injection Inject Samples and Standards hplc_system->injection chromatogram Obtain Chromatograms injection->chromatogram specificity Forced Degradation (Specificity) chromatogram->specificity linearity Linearity chromatogram->linearity accuracy Accuracy chromatogram->accuracy precision Precision chromatogram->precision lod_loq LOD & LOQ chromatogram->lod_loq robustness Robustness chromatogram->robustness data_analysis Calculate System Suitability, Concentration, and Validation Parameters specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis reporting Generate Report data_analysis->reporting

Caption: Experimental workflow for the stability-indicating RP-HPLC analysis of Adefovir Dipivoxil.

stability_indicating_method cluster_stress Stress Conditions cluster_drug Drug Substance cluster_hplc RP-HPLC Separation acid Acid Hydrolysis adefovir Adefovir Dipivoxil (Intact Drug) base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic deg1 Degradant 1 adefovir->deg1 deg2 Degradant 2 adefovir->deg2 deg_n Degradant 'n' adefovir->deg_n separation Chromatographic Separation Well-resolved peaks for intact drug and all degradation products adefovir->separation:f0 deg1->separation:f0 deg2->separation:f0 deg_n->separation:f0

Caption: Conceptual diagram of a stability-indicating method for Adefovir Dipivoxil.

References

Application Notes and Protocols for an In Vitro Model of Adefovir Dipivoxil Resistance in Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant Hepatitis B Virus (HBV) strains poses a significant challenge to the long-term efficacy of antiviral therapies. Adefovir Dipivoxil (ADV) is a nucleotide analog reverse transcriptase inhibitor used in the treatment of chronic hepatitis B. However, its effectiveness can be compromised by the selection of specific mutations in the HBV polymerase gene, leading to virological breakthrough. The most common resistance-associated mutations are rtA181T/V and rtN236T.[1][2]

This document provides detailed protocols for establishing an in vitro model to study ADV resistance in HBV. It outlines the procedures for generating ADV-resistant HBV mutants through site-directed mutagenesis, characterizing their drug susceptibility profile in a cell-based assay using the HepG2.2.15 cell line, and quantifying the level of resistance. This model is a crucial tool for screening new antiviral compounds, evaluating combination therapies, and investigating the molecular mechanisms of drug resistance.

Data Presentation

The following table summarizes representative quantitative data on the in vitro susceptibility of wild-type (WT) and ADV-resistant HBV mutants to Adefovir. The 50% inhibitory concentration (IC50) is a measure of the drug's potency, with higher values indicating reduced susceptibility.

HBV GenotypeMutation(s) in Reverse Transcriptase (RT) DomainAdefovir IC50 (µM)Fold Change in IC50 vs. WTReference
Wild-Type (WT)None4.25 ± 0.431.0[3]
ADV-ResistantrtA181T8.43 ± 0.582.0[3]
ADV-ResistantrtN236T5.27 ± 0.261.2[3]

Experimental Protocols

Generation of ADV-Resistant HBV Mutants by Site-Directed Mutagenesis

This protocol describes the introduction of specific point mutations (e.g., rtA181T, rtN236T) into an HBV replicon plasmid using a PCR-based site-directed mutagenesis method.

Materials:

  • HBV replicon plasmid (e.g., a plasmid containing a 1.2-fold overlength HBV genome)

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

  • Plasmid purification kit

Protocol:

  • Primer Design: Design forward and reverse primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.[4]

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      Component Amount
      5x Reaction Buffer 10 µL
      Template HBV Plasmid DNA (5-50 ng) 1 µL
      Forward Primer (125 ng) 1.25 µL
      Reverse Primer (125 ng) 1.25 µL
      dNTP Mix (10 mM) 1 µL
      High-Fidelity DNA Polymerase 1 µL

      | Nuclease-free water | to 50 µL |

    • Perform PCR using the following cycling conditions:

      Step Temperature Duration Cycles
      Initial Denaturation 95°C 30 sec 1
      Denaturation 95°C 30 sec 18
      Annealing 55°C 1 min
      Extension 68°C 1 min/kb of plasmid length
      Final Extension 68°C 7 min 1

      | Hold | 4°C | ∞ | |

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the PCR product to digest the parental, methylated template DNA. Incubate at 37°C for 1-2 hours.[4]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Plasmid Purification and Sequencing: Select several colonies and grow overnight cultures. Purify the plasmid DNA using a plasmid purification kit. Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing of the entire HBV polymerase gene.

In Vitro Adefovir Susceptibility Assay in HepG2.2.15 Cells

This protocol details the determination of the IC50 value of Adefovir against wild-type and ADV-resistant HBV in the stably HBV-expressing HepG2.2.15 cell line.

Materials:

  • HepG2.2.15 cells[5][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and G418)

  • Wild-type and mutant HBV replicon plasmids

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Adefovir Dipivoxil

  • 96-well cell culture plates

  • Reagents for DNA extraction from cell culture supernatant

  • Reagents for quantitative PCR (qPCR) of HBV DNA

Protocol:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density that will result in 80-90% confluency at the time of analysis.

  • Transfection: After 24 hours, transfect the HepG2 cells with the wild-type or mutant HBV replicon plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Drug Treatment:

    • Prepare serial dilutions of Adefovir in the cell culture medium.

    • After 24 hours post-transfection, remove the medium and add the medium containing the different concentrations of Adefovir. Include a "no-drug" vehicle control.

  • Incubation: Incubate the plates for 6-8 days, changing the medium with freshly prepared Adefovir every 2 days.[6]

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant for HBV DNA quantification.

  • HBV DNA Quantification:

    • Extract viral DNA from the supernatant. A simple method is NaOH lysis: mix equal volumes of supernatant and 0.4 M NaOH, incubate at 80°C for 10 minutes, and then centrifuge.[4]

    • Quantify the extracellular HBV DNA levels using a validated qPCR assay with primers and probes specific for a conserved region of the HBV genome.

  • Data Analysis:

    • Calculate the percentage of HBV DNA inhibition for each Adefovir concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Determine the IC50 value, the concentration of Adefovir that inhibits HBV replication by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Visualizations

Mechanism of Action of Adefovir Dipivoxil

G cluster_cell Hepatocyte cluster_nucleus Nucleus ADV Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir ADV->Adefovir Hydrolysis Adefovir_DP Adefovir Diphosphate (Active Form) Adefovir->Adefovir_DP Cellular Kinases Phosphorylation HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition Chain_Termination Chain Termination Adefovir_DP->Chain_Termination Incorporation dATP dATP (Natural Substrate) HBV_DNA HBV DNA Synthesis dATP->HBV_DNA HBV_DNA_Polymerase->HBV_DNA pgRNA pgRNA pgRNA->HBV_DNA Reverse Transcription

Caption: Mechanism of Adefovir Dipivoxil action in an HBV-infected hepatocyte.

Experimental Workflow for Adefovir Resistance Testing

G cluster_mutagenesis Generation of Resistant Mutant cluster_assay Drug Susceptibility Assay p1 HBV Replicon Plasmid (WT) p2 Site-Directed Mutagenesis (PCR) p1->p2 p3 DpnI Digestion (Remove Parental) p2->p3 p4 Transformation & Plasmid Prep p3->p4 p5 Sequence Verification p4->p5 a2 Transfect with WT or Mutant Plasmid p5->a2 Transfect Mutant Plasmid a1 Seed HepG2 Cells (96-well plate) a1->a2 a3 Treat with Serial Dilutions of Adefovir a2->a3 a4 Incubate for 6-8 Days a3->a4 a5 Quantify Supernatant HBV DNA (qPCR) a4->a5 a6 Calculate IC50 Value a5->a6

Caption: Workflow for generating and testing ADV-resistant HBV mutants in vitro.

HBV Replication and Interacting Cellular Signaling Pathways

G cluster_hbv HBV Replication Cycle cluster_pathways Host Cellular Signaling Pathways cccDNA cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA Replication Replication & Assembly pgRNA->Replication Replication->cccDNA JAK_STAT JAK/STAT Replication->JAK_STAT Activates PI3K_Akt PI3K/Akt PI3K_Akt->Replication Inhibits Ras_MEK_ERK Ras/MEK/ERK Ras_MEK_ERK->pgRNA Suppresses

Caption: Interaction of HBV replication with key host cell signaling pathways.

References

Adefovir Dipivoxil stock solution preparation and storage for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Adefovir Dipivoxil for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the preparation, storage, and application of Adefovir Dipivoxil stock solutions in cell culture-based assays. It includes information on the mechanism of action, experimental procedures for assessing antiviral efficacy and cytotoxicity, and relevant quantitative data.

Introduction

Adefovir Dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1][2] It is widely used as an antiviral agent, primarily for the treatment of chronic hepatitis B virus (HBV) infection.[2][3] In a cellular context, Adefovir Dipivoxil is designed to efficiently cross cell membranes due to its lipophilic pivaloyloxymethyl groups.[4][5] Once inside the cell, it is rapidly hydrolyzed by cellular esterases to adefovir.[6][7] Cellular kinases then phosphorylate adefovir to its active metabolite, adefovir diphosphate.[6][7][8] Adefovir diphosphate acts as a competitive inhibitor of viral DNA polymerase (reverse transcriptase), competing with the natural substrate deoxyadenosine triphosphate (dATP).[6][7] Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.[6][7]

Due to its potent antiviral activity, Adefovir Dipivoxil is a critical tool for in vitro studies of HBV replication and the evaluation of antiviral drug efficacy. Proper preparation and handling of stock solutions are crucial for obtaining reproducible and reliable experimental results.

Physicochemical Properties and Solubility

Adefovir Dipivoxil is supplied as a crystalline solid and is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[9] It is insoluble in water.[10]

Table 1: Solubility of Adefovir Dipivoxil

SolventApproximate Solubility (mg/mL)Molar Concentration (mM)Reference(s)
DMSO30 - 10059.8 - 199.4[3][9][10]
Ethanol30 - 9359.8 - 185.5[3][9]
Dimethyl Formamide (DMF)~30~59.8[9]
WaterInsoluble (<1 mg/mL)-[3][10]

Note: The molecular weight of Adefovir Dipivoxil is 501.47 g/mol .[9][10] When using DMSO, it is recommended to use a fresh, moisture-absorbing vial as absorbed moisture can reduce solubility.[10] Sonication may be recommended to aid dissolution.[3]

Stock Solution Preparation and Storage

Materials
  • Adefovir Dipivoxil powder (≥98% purity)[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Safety First: Adefovir Dipivoxil should be handled with care, considering it a hazardous material until further information is available.[9] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh out a precise amount of Adefovir Dipivoxil powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.015 mg of the compound (Molecular Weight = 501.47 g/mol ).

  • Dissolution: Add the weighed powder to a sterile vial. Using a calibrated pipette, add the appropriate volume of anhydrous DMSO. For 5.015 mg, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution gently until the powder is completely dissolved. The solution should be clear and free of particulates. If necessary, sonication can be used to facilitate dissolution.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes or cryovials.[10]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of Adefovir Dipivoxil.

Table 2: Storage Conditions and Stability

FormStorage TemperatureDurationReference(s)
Crystalline Solid (Powder)-20°C≥ 4 years[3][9]
Stock Solution in Solvent-80°C1 year[3][10]
Stock Solution in Solvent-20°C1 month[10]

Note: It is crucial to aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[10] Adefovir Dipivoxil can degrade in aqueous solutions.[11] For in vivo studies, specific formulations using solvents like PEG300, Tween 80, and saline or corn oil are used, and these should be prepared fresh for immediate use.[3][10]

Experimental Protocols

The following are generalized protocols for assessing the antiviral efficacy and cytotoxicity of Adefovir Dipivoxil in cell culture.

Protocol 1: In Vitro Anti-HBV Efficacy Assay

This protocol is designed to determine the 50% effective concentration (EC50) of Adefovir Dipivoxil against HBV in a stably transfected human hepatoma cell line.

Workflow for In Vitro Antiviral Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HepG2 2.2.15 cells in 96-well plates C Treat cells with drug dilutions A->C B Prepare serial dilutions of Adefovir Dipivoxil B->C D Incubate for 6-9 days (change medium every 2-3 days) C->D E Extract total DNA (intracellular or supernatant) D->E F Quantify HBV DNA via qPCR E->F G Calculate EC50 value F->G

Caption: Workflow for assessing the in vitro antiviral efficacy of Adefovir Dipivoxil.

Methodology:

  • Cell Seeding: Seed HepG2 2.2.15 cells, which are stably transfected with the HBV genome, into 96-well plates at a density of approximately 2 x 10⁴ cells per well.[6] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Drug Preparation: From your 10 mM stock solution, prepare a series of serial dilutions in the cell culture medium to achieve the desired final concentrations. Remember to account for the DMSO concentration, keeping it consistent and low (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of Adefovir Dipivoxil. Include "no-drug" (cells only) and "vehicle control" (cells with the highest concentration of DMSO used) wells.

  • Incubation: Incubate the plates for 6-9 days.[6] To maintain compound concentration and cell health, perform a medium change every 2-3 days with freshly prepared drug dilutions.[6][11]

  • DNA Extraction: After the incubation period, lyse the cells and extract total intracellular DNA or collect the supernatant to quantify extracellular HBV DNA. Use a commercial DNA extraction kit following the manufacturer's instructions.

  • Quantification of HBV DNA: Use quantitative real-time PCR (qPCR) with primers and probes specific to the HBV genome to quantify the amount of viral DNA.[11]

  • Data Analysis: Normalize the HBV DNA levels to a cellular housekeeping gene or total DNA content. Calculate the percentage of inhibition for each drug concentration relative to the vehicle control. Plot the inhibition percentage against the log of the drug concentration and use a non-linear regression model to determine the EC50 value.

Table 3: In Vitro Efficacy of Adefovir Dipivoxil Against HBV

ParameterCell LineValue (µM)Reference(s)
EC50HepG2 2.2.150.517[9]
IC50HBV-transfected human hepatoma cells0.2 - 2.5[6]
Protocol 2: Cytotoxicity Assay

It is essential to determine the 50% cytotoxic concentration (CC50) to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common method for this purpose.[6][12]

Methodology:

  • Cell Seeding: Seed the same cell line used in the efficacy assay (e.g., HepG2) in a 96-well plate at the same density.[6]

  • Drug Treatment: Treat the cells with the same serial dilutions of Adefovir Dipivoxil used in the antiviral assay.

  • Incubation: Incubate the plate for the same duration as the efficacy assay (e.g., 6-9 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6] Metabolically active cells will convert the yellow MTT into purple formazan crystals.[6][12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the drug concentration and use a non-linear regression model to determine the CC50 value.

Table 4: Cytotoxicity of Adefovir Dipivoxil

ParameterCell LineValue (µM)Reference(s)
CC50HepG2 2.2.15540[9]

The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window. A higher SI value indicates a more favorable safety profile.

Mechanism of Action

Adefovir Dipivoxil is a prodrug that requires intracellular activation to exert its antiviral effects.

Intracellular Activation and Mechanism of Adefovir

G cluster_cell Hepatocyte cluster_activation Intracellular Activation cluster_inhibition Viral Replication Inhibition B Adefovir C Adefovir Monophosphate B->C Cellular Kinases D Adefovir Diphosphate (Active Metabolite) C->D Cellular Kinases E HBV DNA Polymerase (Reverse Transcriptase) D->E Competitive Inhibition (vs dATP) F Viral DNA Elongation D->F Incorporation E->F G Chain Termination F->G A Adefovir Dipivoxil (Prodrug) A->B Cellular Esterases

Caption: Intracellular activation pathway and mechanism of action of Adefovir.

The process begins with the oral administration and absorption of the Adefovir Dipivoxil prodrug.[8] Cellular esterases within the target cell cleave the dipivoxil groups to release the active moiety, adefovir.[7][13] Subsequently, cellular kinases phosphorylate adefovir twice to form adefovir diphosphate.[7][13] This active metabolite then competitively inhibits the viral DNA polymerase and, upon incorporation into the viral DNA, causes chain termination, effectively stopping HBV replication.[2][7]

References

Application Notes and Protocols: In Vitro Evaluation of Adefovir Dipivoxil and Lamivudine Combination Therapy for Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adefovir Dipivoxil (ADV) and Lamivudine (LAM) are pivotal antiviral agents in the management of chronic hepatitis B (CHB). Both are nucleos(t)ide analogues that target the hepatitis B virus (HBV) polymerase, a reverse transcriptase essential for viral replication. While Lamivudine is a potent inhibitor, the emergence of resistant strains, particularly mutations in the YMDD motif of the polymerase, has limited its long-term efficacy. Adefovir Dipivoxil has demonstrated efficacy against both wild-type and Lamivudine-resistant HBV strains. The combination of these two drugs is a key strategy to enhance antiviral response and manage the development of resistance. These application notes provide a comprehensive guide to the in vitro evaluation of Adefovir Dipivoxil and Lamivudine combination therapy, including detailed experimental protocols and data presentation.

Mechanism of Action

Both Adefovir and Lamivudine act as chain terminators during the reverse transcription of the HBV pregenomic RNA (pgRNA) into DNA. After intracellular phosphorylation to their active triphosphate forms, they are incorporated into the nascent viral DNA chain by the HBV polymerase. The absence of a 3'-hydroxyl group in their structure prevents the formation of the next phosphodiester bond, thus halting DNA elongation and viral replication. The combination of a nucleoside (Lamivudine) and a nucleotide (Adefovir) analogue can have additive or synergistic effects, and may help to suppress a broader range of viral quasispecies.

cluster_Cell Hepatocyte cluster_Drugs Drug Action HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating cccDNA_formation cccDNA Formation (in Nucleus) Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly HBV_Polymerase HBV Polymerase Translation->HBV_Polymerase HBV_Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription New_Virions New Virions Reverse_Transcription->New_Virions Adefovir Adefovir Adefovir->Reverse_Transcription Lamivudine Lamivudine Lamivudine->Reverse_Transcription

Caption: Mechanism of action of Adefovir and Lamivudine on the HBV replication cycle.

Data Presentation

The following tables summarize the in vitro antiviral activity of Adefovir and Lamivudine as single agents and in combination against wild-type and Lamivudine-resistant HBV.

Table 1: In Vitro Antiviral Activity of Adefovir and Lamivudine Against Wild-Type HBV

CompoundCell LineAssayIC50 (µM)Reference
AdefovirHepG2 2.2.15HBV DNA reduction0.07[1]
LamivudineHepG2 2.2.15HBV DNA reduction0.006[1]

Table 2: In Vitro Antiviral Activity of Adefovir Against Lamivudine-Resistant HBV

HBV StrainCell LineAssayAdefovir IC50 (µM)Fold Change vs. WTReference
rtL180M/M204VHepG2HBV DNA reduction0.22.85[1]

Table 3: In Vitro Combination Antiviral Activity Against Duck Hepatitis B Virus (DHBV)

Drug CombinationEffectCell ModelReference
Adefovir + LamivudineAdditive to SynergisticPrimary Duck Hepatocytes[2]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of Adefovir and Lamivudine.

Cell Culture and Maintenance of HBV-Expressing Cell Lines

The HepG2.2.15 cell line, which stably expresses HBV, is a widely used model for in vitro studies.

  • Cell Line: HepG2.2.15

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 200 µg/mL G418.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common method for this purpose.

  • Materials:

    • 96-well plates

    • HepG2.2.15 cells

    • Adefovir Dipivoxil and Lamivudine

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of Adefovir Dipivoxil and Lamivudine, alone and in combination, in culture medium.

    • Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a "cells only" control (no drug) and a "medium only" control (no cells).

    • Incubate the plate for the duration of the antiviral assay (e.g., 6-9 days).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

In Vitro Antiviral Activity Assay (HBV DNA Reduction)

This protocol determines the efficacy of the compounds in inhibiting HBV replication by quantifying the reduction in extracellular HBV DNA.

  • Materials:

    • 24-well plates

    • HepG2.2.15 cells

    • Adefovir Dipivoxil and Lamivudine

    • DNA extraction kit

    • qPCR master mix, primers, and probe for HBV DNA

  • Protocol:

    • Seed HepG2.2.15 cells in a 24-well plate and grow to confluency.

    • Treat the cells with various concentrations of Adefovir Dipivoxil and Lamivudine, alone and in combination.

    • Incubate the cells for 6-9 days, replacing the medium with fresh drug-containing medium every 3 days.

    • Collect the cell culture supernatant at the end of the treatment period.

    • Extract HBV DNA from the supernatant using a commercial DNA extraction kit.

    • Quantify the HBV DNA levels using real-time PCR (qPCR).

    • Calculate the 50% inhibitory concentration (IC50) for each compound and combination.

Synergy Analysis

The combination effect of Adefovir and Lamivudine can be evaluated using the combination index (CI) method based on the Chou-Talalay method.

  • Data Analysis:

    • The CI is calculated using software such as CompuSyn.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

cluster_Cytotoxicity Cytotoxicity Assay cluster_Antiviral Antiviral Assay start Start cell_culture Culture HepG2.2.15 cells start->cell_culture seed_plates Seed cells in 96-well (cytotoxicity) and 24-well (antiviral) plates cell_culture->seed_plates drug_treatment Treat cells with Adefovir, Lamivudine, and combinations seed_plates->drug_treatment incubation Incubate for 6-9 days drug_treatment->incubation mtt_assay Perform MTT assay incubation->mtt_assay supernatant_collection Collect supernatant incubation->supernatant_collection cc50_calc Calculate CC50 mtt_assay->cc50_calc synergy_analysis Synergy Analysis (Combination Index) cc50_calc->synergy_analysis dna_extraction Extract HBV DNA supernatant_collection->dna_extraction qpcr Quantify HBV DNA by qPCR dna_extraction->qpcr ic50_calc Calculate IC50 qpcr->ic50_calc ic50_calc->synergy_analysis end End synergy_analysis->end

Caption: Experimental workflow for in vitro evaluation of Adefovir and Lamivudine.

References

Analysis of Adefovir Dipivoxil and its Degradation Products by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Adefovir Dipivoxil and its degradation products using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocols and data presented are essential for routine quality control, stability studies, and formulation development of Adefovir Dipivoxil.

Adefovir Dipivoxil is an antiviral medication used in the treatment of chronic hepatitis B.[1] It is a prodrug that is converted in the body to its active form, adefovir.[1][2][3] Due to its ester linkages, Adefovir Dipivoxil is susceptible to hydrolysis, leading to the formation of degradation products such as adefovir and mono-POM PMEA.[4] Therefore, a reliable analytical method is crucial to ensure the purity, potency, and safety of the drug product.

Analytical Method Principle

The method described herein utilizes RP-HPLC with UV detection to separate and quantify Adefovir Dipivoxil from its principal degradation products. The chromatographic conditions are optimized to achieve baseline separation of all relevant compounds within a short analysis time.

Experimental Protocols

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a data acquisition and processing system is required.

Chemicals and Reagents
  • Adefovir Dipivoxil reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) or Citrate buffer (Analytical grade)

  • Orthophosphoric acid or Phosphoric acid (for pH adjustment)

  • Water (HPLC grade)

Chromatographic Conditions

Two validated methods are presented below, offering flexibility based on available resources and specific analytical needs.

Method 1: Acetonitrile-Citrate Buffer System [5][6][7]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 10 mM Citrate Buffer (pH 5.2) (36:64, v/v)
Flow Rate 1.5 mL/min
Detection Wavelength 260 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time < 10 minutes

Method 2: Acetonitrile-Phosphate Buffer System [4]

ParameterCondition
Column CN-3
Mobile Phase Acetonitrile : 25 mmol/L Phosphate Buffer (pH 4.0) (33:67, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time < 8 minutes
Preparation of Solutions

2.4.1. Buffer Preparation (for Method 1)

Dissolve an appropriate amount of a citrate salt in HPLC grade water to achieve a 10 mM concentration. Adjust the pH to 5.2 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

2.4.2. Buffer Preparation (for Method 2)

Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to achieve a 25 mmol/L concentration. Adjust the pH to 4.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

2.4.3. Mobile Phase Preparation

Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and the prepared buffer as specified in the chromatographic conditions. Degas the mobile phase before use.

2.4.4. Standard Solution Preparation

Accurately weigh and dissolve an appropriate amount of Adefovir Dipivoxil reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL). Further dilute as required to prepare calibration standards.

2.4.5. Sample Preparation (from Tablet Dosage Form)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Adefovir Dipivoxil (e.g., 10 mg).

  • Transfer the powder to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 10-15 minutes to dissolve the drug.

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of the HPLC methods.

Table 1: System Suitability and Validation Parameters for Method 1 [5][6]

ParameterResult
Retention Time (min) 5.8 ± 0.01
Linearity Range (µg/mL) 0.5 - 16
Correlation Coefficient (r²) 0.9999
Limit of Detection (LOD) (µg/mL) 0.12
Limit of Quantitation (LOQ) (µg/mL) 0.35

Table 2: System Suitability and Validation Parameters for Method 2 [4]

ParameterResult
Retention Time (min) < 8
Linearity Range (mg/L) Adefovir Dipivoxil: 1.861 - 181.7Adefovir: 2.018 - 197.2
Correlation Coefficient (r) 0.9999 (Adefovir Dipivoxil)0.9998 (Adefovir)
Average Recovery (%) Adefovir Dipivoxil: 99.5 - 101.0Adefovir: 99.1 - 99.6
Minimum Detectable Quantity (Adefovir) 1 ng

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Adefovir Dipivoxil.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Tablet Powder Dissolve_Sample Dissolve in Mobile Phase & Sonicate Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Inject Inject into HPLC System Filter_Sample->Inject Filter_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: HPLC Analysis Workflow for Adefovir Dipivoxil.

Degradation Pathway of Adefovir Dipivoxil

Adefovir Dipivoxil undergoes hydrolysis to form its active metabolite, adefovir, and an intermediate, mono-POM PMEA. This degradation is a key consideration in stability studies.

G Adefovir_Dipivoxil Adefovir Dipivoxil (Prodrug) Mono_POM_PMEA mono-POM PMEA (Intermediate Degradation Product) Adefovir_Dipivoxil->Mono_POM_PMEA Hydrolysis Adefovir Adefovir (Active Drug & Final Degradation Product) Mono_POM_PMEA->Adefovir Hydrolysis

References

Troubleshooting & Optimization

Technical Support Center: Adefovir Dipivoxil Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Adefovir Dipivoxil for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Adefovir Dipivoxil and why is its solubility a concern for in vitro assays?

Adefovir Dipivoxil is an oral prodrug of adefovir, an antiviral agent used in the treatment of chronic hepatitis B virus (HBV) infection.[1] It is a white to off-white powder. For in vitro studies, its limited aqueous solubility, particularly at physiological pH, presents a significant challenge.[2] Adefovir Dipivoxil's aqueous solubility is pH-dependent, with higher solubility at acidic pH (19 mg/mL at pH 2.0) and significantly lower solubility at neutral pH (0.4 mg/mL at pH 7.2).[2] This poor solubility can lead to precipitation in cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing Adefovir Dipivoxil stock solutions?

Adefovir Dipivoxil is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][4] DMSO is a common choice for preparing high-concentration stock solutions.[5][6] It is crucial to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of the compound.[6]

Q3: What is the mechanism of action of Adefovir Dipivoxil?

Adefovir Dipivoxil is a prodrug that is inactive until it enters the target cell.[7][8] Once inside the cell, it undergoes enzymatic conversion to its active form, adefovir diphosphate.[7][9] This active metabolite then inhibits the HBV DNA polymerase (reverse transcriptase), an enzyme essential for viral replication, by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[7][9] Incorporation of adefovir diphosphate into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[7][8]

Troubleshooting Guide: Precipitation in Cell Culture Media

Encountering precipitation when adding Adefovir Dipivoxil to your cell culture medium is a common issue. This guide provides a systematic approach to troubleshooting and resolving this problem.

Problem Potential Cause Recommended Solution
Immediate precipitation upon addition to media High final concentration: The concentration of Adefovir Dipivoxil in the final culture medium exceeds its solubility limit.- Determine the maximum soluble concentration in your specific cell culture medium through a solubility test. - If experimentally permissible, reduce the final working concentration of Adefovir Dipivoxil.
Improper dilution technique: Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium can cause localized high concentrations and rapid precipitation.- Employ a stepwise dilution method. Create an intermediate dilution of the stock solution in your cell culture medium before preparing the final concentration. - Pre-warm the cell culture medium to 37°C before adding the drug solution.[10] - Ensure rapid and thorough mixing of the medium while adding the drug solution to facilitate quick dispersion.[10]
Precipitation observed after incubation Drug instability: Adefovir Dipivoxil can degrade in aqueous solutions over time, leading to the formation of less soluble degradation products.[7][11]- Prepare fresh dilutions of Adefovir Dipivoxil in media for each experiment and use them immediately. - For longer-term experiments, consider replacing the media with freshly prepared drug-containing media at regular intervals.[12]
Media components interaction: Components in the cell culture medium, such as salts and proteins, can interact with Adefovir Dipivoxil and reduce its solubility.- If using serum-free media, consider if the addition of a low percentage of serum (e.g., Fetal Bovine Serum - FBS) is compatible with your experimental design, as serum proteins can sometimes help stabilize hydrophobic compounds.[10]
pH shift in media: Changes in the pH of the culture medium during incubation can affect the solubility of Adefovir Dipivoxil.- Ensure your incubator's CO2 levels are stable to maintain the pH of the bicarbonate-buffered medium.
Cloudy or precipitated stock solution Improper storage: Repeated freeze-thaw cycles or exposure to moisture can cause the compound to precipitate out of the DMSO stock solution.- Aliquot the DMSO stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. - Store stock solutions at -20°C or -80°C in tightly sealed vials. - If precipitation is observed in the stock, gently warm the vial to 37°C and vortex thoroughly to attempt redissolution before use. If it does not fully redissolve, it is recommended to prepare a fresh stock solution.

Quantitative Data: Solubility of Adefovir Dipivoxil

The following table summarizes the solubility of Adefovir Dipivoxil in various solvents.

Solvent Solubility Molar Concentration (mM) Notes Citation
Water (pH 2.0) 19 mg/mL37.88[2]
Water (pH 7.2) 0.4 mg/mL0.80[2]
DMSO ≥10 mg/mL≥19.94[4]
DMSO 93 mg/mL185.45Sonication is recommended.[5]
DMSO 100 mg/mL199.41Use fresh, moisture-free DMSO.[6]
Ethanol 30 mg/mL59.82[3]
Ethanol 50 mg/mL99.71[4]
Ethanol 93 mg/mL185.45Sonication is recommended.[5]
Dimethylformamide (DMF) ~30 mg/mL~59.82[3]
0.1 M NaOH ≥5 mg/mL≥9.97[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 3.3 mg/mL6.58Sonication is recommended.[5]

Experimental Protocols

Protocol 1: Preparation of Adefovir Dipivoxil Stock Solution

This protocol describes the preparation of a 10 mM Adefovir Dipivoxil stock solution in DMSO.

Materials:

  • Adefovir Dipivoxil powder (MW: 501.47 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out 5.01 mg of Adefovir Dipivoxil powder into the tube.

  • Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of Adefovir Dipivoxil Stock Solution into Cell Culture Medium

This protocol provides a stepwise method to minimize precipitation when diluting the DMSO stock solution into aqueous cell culture medium.

Materials:

  • 10 mM Adefovir Dipivoxil stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Determine the final desired concentration of Adefovir Dipivoxil for your experiment.

  • Calculate the required volume of the 10 mM stock solution. Ensure the final DMSO concentration in the cell culture medium does not exceed a non-toxic level for your specific cell line (typically ≤ 0.5%).[10]

  • Prepare an intermediate dilution (optional but recommended for high final concentrations): a. In a sterile tube, add a specific volume of the pre-warmed cell culture medium. b. While gently vortexing or swirling the medium, add the calculated volume of the 10 mM Adefovir Dipivoxil stock solution dropwise. c. This intermediate dilution can then be used to prepare the final working concentrations.

  • Prepare the final working solution: a. In a sterile tube containing the appropriate volume of pre-warmed cell culture medium, add the required volume of the 10 mM stock solution (or the intermediate dilution). b. Add the drug solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.

  • Visual Inspection: After preparation, visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, visible particles).

  • Use Immediately: Add the freshly prepared drug-containing medium to your cell cultures immediately.

Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) cluster_viral_replication HBV DNA Replication Adefovir_Dipivoxil Adefovir Dipivoxil (Prodrug) Adefovir_Dipivoxil_int Adefovir Dipivoxil Adefovir_Dipivoxil->Adefovir_Dipivoxil_int Cellular Uptake Adefovir Adefovir Adefovir_Dipivoxil_int->Adefovir Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP Adefovir Diphosphate (Active Form) Adefovir_MP->Adefovir_DP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition dATP dATP (Natural Substrate) dATP->HBV_DNA_Polymerase Incorporation Viral_DNA Growing Viral DNA HBV_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination HBV_DNA_Polymerase->Chain_Termination

Caption: Intracellular activation and mechanism of action of Adefovir Dipivoxil.

G Start Start: Prepare Adefovir Dipivoxil Solution for In Vitro Assay Prep_Stock Prepare High-Concentration Stock in DMSO (e.g., 10 mM) Start->Prep_Stock Store_Stock Aliquot and Store Stock at -20°C or -80°C Prep_Stock->Store_Stock Prewarm_Media Pre-warm Cell Culture Medium to 37°C Store_Stock->Prewarm_Media Dilute Perform Stepwise Dilution of Stock into Medium Prewarm_Media->Dilute Check_Precipitation Visually Inspect for Precipitation Dilute->Check_Precipitation Add_to_Cells Add Freshly Prepared Solution to Cells Immediately Check_Precipitation->Add_to_Cells No Precipitation Troubleshoot Troubleshoot: - Reduce final concentration - Optimize dilution technique - Check media components Check_Precipitation->Troubleshoot Precipitation Observed End End: Proceed with Experiment Add_to_Cells->End Troubleshoot->Dilute

Caption: Experimental workflow for preparing Adefovir Dipivoxil for in vitro assays.

References

Adefovir Dipivoxil Stability: A Technical Support Guide to Degradation Under Acidic and Alkaline Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Support Center

This document provides a centralized resource for understanding and troubleshooting the degradation of Adefovir Dipivoxil under acidic and alkaline conditions. It is designed to assist researchers in designing, executing, and interpreting stability studies by offering detailed experimental protocols, quantitative degradation data, and insights into the degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Adefovir Dipivoxil under hydrolytic stress?

A1: Under both acidic and alkaline hydrolytic stress, Adefovir Dipivoxil primarily degrades into two main products: Adefovir (also known as PMEA) and the intermediate mono-pivaloyloxymethyl ester of Adefovir (mono-POM PMEA).[1][2] The degradation occurs through the hydrolysis of the pivaloyloxymethyl (POM) ester groups.[2]

Q2: Under which condition is Adefovir Dipivoxil more susceptible to degradation: acidic or alkaline?

A2: Adefovir Dipivoxil is significantly more susceptible to degradation under alkaline conditions.[1][3] Forced degradation studies have shown a much higher percentage of degradation in the presence of a base compared to an acid under similar conditions.[3][4]

Q3: What is the general mechanism of Adefovir Dipivoxil hydrolysis?

A3: The degradation of Adefovir Dipivoxil is primarily driven by the hydrolysis of its two pivaloyloxymethyl (POM) ester moieties.[2] This is a two-step process where one POM group is cleaved to form the intermediate, mono-POM PMEA, which is then further hydrolyzed to the active form, Adefovir (PMEA).

Q4: Are there validated analytical methods available for studying Adefovir Dipivoxil degradation?

A4: Yes, several stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the simultaneous determination of Adefovir Dipivoxil and its degradation products.[3][5][6][7] These methods are crucial for accurately quantifying the extent of degradation and ensuring the specificity of the analysis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Complete degradation of Adefovir Dipivoxil observed immediately upon adding alkaline solution. The concentration of the base is too high, or the reaction temperature is too elevated, leading to extremely rapid hydrolysis.Use a lower concentration of the base (e.g., 0.001 M NaOH). Conduct the experiment at room temperature to slow down the reaction rate.[3]
Inconsistent or non-reproducible degradation results in acidic conditions. The reaction time may be too short for significant degradation to occur. The acid concentration might be insufficient to catalyze the hydrolysis effectively.Increase the reaction time. Consider a slightly higher temperature if the degradation rate is still too low at room temperature, but monitor closely to avoid excessive degradation. Ensure accurate and consistent preparation of the acidic solution.
Poor separation of Adefovir Dipivoxil and its degradation peaks in the HPLC chromatogram. The mobile phase composition is not optimal for resolving the parent drug and its more polar degradation products. The column chemistry may not be suitable.Adjust the mobile phase composition, for example, by varying the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer. Ensure the pH of the mobile phase is appropriate to control the ionization of the analytes. Consider using a different stationary phase if resolution issues persist.[3][5]
Unexpected peaks observed in the chromatogram. These could be impurities in the starting material, excipients from a formulated product, or secondary degradation products.Analyze a blank (placebo) sample under the same stress conditions to identify peaks originating from excipients. Use a high-purity standard of Adefovir Dipivoxil. Employ mass spectrometry (LC-MS) to identify the mass of the unknown peaks and aid in their structural elucidation.[1][8][9]

Quantitative Degradation Data

The following table summarizes the quantitative data from forced degradation studies of Adefovir Dipivoxil under specific acidic and alkaline conditions.

Stress Condition Reagent Concentration Time Temperature Degradation (%) Reference
Acidic Hydrolysis0.1 M HCl40 minRoom Temperature60.26[3][4]
Alkaline Hydrolysis0.001 M NaOH5 minRoom Temperature61.29[3][4]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the steps for conducting a forced degradation study of Adefovir Dipivoxil in acidic and alkaline conditions.

1. Sample Preparation:

  • Prepare a stock solution of Adefovir Dipivoxil in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

2. Acidic Degradation:

  • To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Maintain the solution at room temperature for 40 minutes.

  • After the specified time, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

  • Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis.

3. Alkaline Degradation:

  • To a known volume of the stock solution, add an equal volume of 0.001 M sodium hydroxide (NaOH).

  • Maintain the solution at room temperature for 5 minutes.

  • After the specified time, neutralize the solution with an equivalent amount of 0.001 M hydrochloric acid (HCl).

  • Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis.

4. HPLC Analysis:

  • Analyze the prepared samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase consisting of a buffer and an organic solvent in a gradient or isocratic elution mode.[3][8]

  • Monitor the elution profile at a suitable UV wavelength (e.g., 260 nm).

  • Quantify the amount of undegraded Adefovir Dipivoxil and the formed degradation products by comparing their peak areas to those of reference standards.

Stability-Indicating HPLC Method

The following is an example of a validated RP-HPLC method suitable for the analysis of Adefovir Dipivoxil and its degradation products.[3]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile). The exact ratio and pH should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Visualizing the Process

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_neutralize Neutralization & Dilution cluster_analysis Analysis start Start stock Prepare 1 mg/mL Adefovir Dipivoxil Stock Solution start->stock acid Acid Hydrolysis (0.1 M HCl, RT, 40 min) stock->acid alkali Alkaline Hydrolysis (0.001 M NaOH, RT, 5 min) stock->alkali neut_acid Neutralize with NaOH & Dilute acid->neut_acid neut_alkali Neutralize with HCl & Dilute alkali->neut_alkali hplc HPLC Analysis neut_acid->hplc neut_alkali->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Study.

Adefovir Dipivoxil Hydrolysis Pathway

G ADV Adefovir Dipivoxil (bis-POM PMEA) MPM mono-POM PMEA (Intermediate) ADV->MPM Hydrolysis (H+ or OH-) AD Adefovir (PMEA) MPM->AD Hydrolysis (H+ or OH-)

Caption: Hydrolysis Pathway of Adefovir Dipivoxil.

References

Troubleshooting low potency of Adefovir Dipivoxil in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with the potency of Adefovir Dipivoxil in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Adefovir Dipivoxil?

Adefovir Dipivoxil is a prodrug of Adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1] Upon oral administration, it is rapidly absorbed and its dipivoxil moiety is hydrolyzed by cellular esterases to release Adefovir.[2] Inside the cell, Adefovir is phosphorylated by cellular kinases to its active diphosphate form, Adefovir Diphosphate.[2] Adefovir Diphosphate acts as a competitive inhibitor of the hepatitis B virus (HBV) DNA polymerase (reverse transcriptase).[1] It competes with the natural substrate, deoxyadenosine triphosphate (dATP), and its incorporation into the growing viral DNA chain leads to chain termination, thus inhibiting viral replication.[1]

Q2: What are the expected IC50/EC50 values for Adefovir Dipivoxil in cell culture?

The in vitro potency of Adefovir Dipivoxil can vary depending on the cell line, experimental conditions, and the specific endpoint being measured. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for Adefovir against HBV DNA synthesis in HBV-transfected human hepatoma cell lines typically ranges from 0.2 to 2.5 µM.[1] In T-cell proliferation assays, the IC50 has been reported to be around 63.12 nM for freshly stimulated T-cells and 364.8 nM for pre-activated T-cells.[3]

Q3: How stable is Adefovir Dipivoxil in cell culture medium?

Adefovir Dipivoxil is a diester prodrug and can be susceptible to hydrolysis in aqueous solutions like cell culture medium.[4] To ensure consistent activity, it is highly recommended to prepare fresh stock solutions for each experiment and to replace the drug-containing medium every 2-3 days in multi-day assays.[1][4]

Troubleshooting Guide: Low Potency of Adefovir Dipivoxil

Issue: The observed potency (IC50/EC50) of Adefovir Dipivoxil in my antiviral assay is significantly lower than the values reported in the literature.

This is a common issue that can arise from several factors related to the compound, the cell line, or the assay conditions. The following troubleshooting guide provides potential causes and solutions.

Potential Cause 1: Inefficient Prodrug Conversion

Adefovir Dipivoxil is a prodrug and requires intracellular enzymes (esterases and kinases) for its conversion to the active Adefovir Diphosphate.[2] The levels of these enzymes can vary significantly between different cell lines.[5]

  • Solution 1: Cell Line Selection and Verification. Ensure that the cell line you are using, such as HepG2 or Huh-7, has sufficient enzymatic activity to metabolize Adefovir Dipivoxil effectively.[5] If you are using a less common cell line, its metabolic capacity for Adefovir Dipivoxil may be unknown. Regularly test your cell line for its ability to support the replication of your virus of interest to ensure the cells are healthy and functioning as expected.[6]

  • Solution 2: Metabolite Analysis (Advanced). If feasible, utilize analytical techniques like LC-MS/MS to measure the intracellular concentrations of Adefovir and its phosphorylated metabolites. This will directly confirm whether the prodrug is being successfully converted to its active form within your specific cell line.[5]

Potential Cause 2: Drug Instability and Degradation

As a diester prodrug, Adefovir Dipivoxil can degrade in aqueous solutions, which can reduce its effective concentration over the course of an experiment.[4]

  • Solution 1: Prepare Fresh Solutions. Always prepare fresh stock solutions of Adefovir Dipivoxil for each experiment. Avoid using previously prepared and stored solutions for extended periods.[4]

  • Solution 2: Proper Storage. Store stock solutions at -20°C or -80°C and minimize the number of freeze-thaw cycles.[4]

  • Solution 3: pH of Media. Be mindful of the pH of your cell culture media, as it can influence the stability of the compound.[4]

Potential Cause 3: Suboptimal Assay Conditions

Variations in experimental protocols can lead to discrepancies in observed potency.

  • Solution 1: Optimize Cell Seeding Density. High cell density can sometimes negatively impact drug efficacy. It is important to optimize the cell seeding density to ensure consistent and reproducible results.[4]

  • Solution 2: Consistent Vehicle Concentration. If using a solvent like DMSO to dissolve Adefovir Dipivoxil, ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically <0.5%).[6]

  • Solution 3: Regular Media Changes. For longer incubation periods (e.g., 6-9 days), it is crucial to replace the medium containing the freshly prepared drug every 2-3 days to maintain a consistent drug concentration and provide fresh nutrients to the cells.[7]

Data Presentation

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of Adefovir/Adefovir Dipivoxil

CompoundCell LineParameterValue (µM)
AdefovirHBV-transfected human hepatoma cellsEC500.2 - 2.5[1]
Adefovir DipivoxilHepG2 2.2.15EC500.517[8]
Adefovir DipivoxilHepG2 2.2.15CC50540[8]
AdefovirPrimary duck hepatocytesCC50200 (after 7 days)[4]

Table 2: In Vitro Immunomodulatory Activity of Adefovir Dipivoxil

CompoundCell Line/SystemParameterValue (nM)
Adefovir DipivoxilFreshly stimulated T-cellsIC5063.12[3]
Adefovir DipivoxilPre-activated T-cellsIC50364.8[3]

Experimental Protocols

Protocol 1: Assessment of Anti-HBV Efficacy in HepG2.2.15 Cells

This protocol outlines the procedure for determining the antiviral activity of Adefovir Dipivoxil against Hepatitis B Virus (HBV) in a stable, HBV-producing cell line.

Objective: To quantify the reduction in HBV DNA levels following treatment with Adefovir Dipivoxil.

Materials:

  • HepG2.2.15 cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, antibiotics)

  • Adefovir Dipivoxil stock solution (dissolved in DMSO or ethanol)

  • 96-well or 24-well cell culture plates

  • DNA extraction kit

  • Reagents for quantitative PCR (qPCR), including HBV-specific primers and probe

  • qPCR instrument

Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in a multi-well plate at a density that allows for several days of growth without reaching confluency (e.g., 2 x 10⁴ cells/well for a 96-well plate).[7] Incubate for 24 hours at 37°C and 5% CO₂.[7]

  • Drug Treatment: Prepare serial dilutions of Adefovir Dipivoxil in culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and non-toxic to the cells.[1] Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Adefovir Dipivoxil. Include a vehicle-only control.[1]

  • Incubation: Incubate the plates for 6-9 days.[7] Replace the drug-containing medium every 2-3 days to maintain compound concentration and nutrient supply.[7]

  • DNA Extraction: After the incubation period, lyse the cells and extract total intracellular DNA using a commercial DNA extraction kit.[4]

  • qPCR Analysis: Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.[4]

  • Data Analysis: Normalize the HBV DNA levels to a housekeeping gene or total cellular DNA. Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the drug concentration.[4]

Protocol 2: Cytotoxicity Assay (MTS-based)

This protocol is used to assess the cytotoxic effects of Adefovir Dipivoxil on host cells to determine its therapeutic window.

Objective: To measure the effect of Adefovir Dipivoxil on the viability and proliferation of mammalian cells.

Materials:

  • Selected cell line (e.g., HepG2, Huh-7)

  • Complete culture medium

  • Adefovir Dipivoxil stock solution

  • 96-well cell culture plates

  • MTS assay kit

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.[1] Incubate for 24 hours at 37°C and 5% CO₂.[1]

  • Drug Treatment: Add serial dilutions of Adefovir Dipivoxil to the wells. The concentrations should span the range used in the efficacy assay and higher. Include a vehicle-only control and a "cells only" (no drug) control.[1]

  • Incubation: Incubate the plates for the same duration as the antiviral assay.[4]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 value from the dose-response curve.[4]

Visualizations

Adefovir Dipivoxil Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular Adefovir_Dipivoxil Adefovir Dipivoxil (Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Cellular Esterases Adefovir_Monophosphate Adefovir Monophosphate Adefovir->Adefovir_Monophosphate Cellular Kinases (Phosphorylation) Adefovir_Diphosphate Adefovir Diphosphate (Active Form) Adefovir_Monophosphate->Adefovir_Diphosphate Cellular Kinases (Phosphorylation) HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_Diphosphate->HBV_DNA_Polymerase Competitive Inhibition (vs dATP) Chain_Termination Chain Termination & Inhibition of Viral Replication Adefovir_Diphosphate->Chain_Termination Incorporation into Viral DNA Viral_DNA_Synthesis Viral DNA Synthesis

Caption: Intracellular activation pathway of Adefovir Dipivoxil.

Troubleshooting_Workflow_Low_Potency cluster_prodrug Prodrug Conversion cluster_stability Drug Stability cluster_assay Assay Conditions Start Low Potency of Adefovir Dipivoxil Observed Check_Prodrug_Conversion Investigate Prodrug Conversion Start->Check_Prodrug_Conversion Check_Drug_Stability Verify Drug Stability Start->Check_Drug_Stability Check_Assay_Conditions Review Assay Conditions Start->Check_Assay_Conditions Cell_Line_Selection Use appropriate cell line (e.g., HepG2, Huh-7) Check_Prodrug_Conversion->Cell_Line_Selection Metabolite_Analysis Perform LC-MS/MS analysis of intracellular metabolites Check_Prodrug_Conversion->Metabolite_Analysis Fresh_Solutions Prepare fresh stock solutions for each experiment Check_Drug_Stability->Fresh_Solutions Proper_Storage Store stock at -20°C or -80°C, minimize freeze-thaw cycles Check_Drug_Stability->Proper_Storage Media_pH Ensure consistent media pH Check_Drug_Stability->Media_pH Optimize_Seeding Optimize cell seeding density Check_Assay_Conditions->Optimize_Seeding Vehicle_Control Maintain consistent, non-toxic vehicle concentration Check_Assay_Conditions->Vehicle_Control Media_Change Perform regular media changes for long-term assays Check_Assay_Conditions->Media_Change Resolved Potency Issue Resolved Cell_Line_Selection->Resolved Metabolite_Analysis->Resolved Fresh_Solutions->Resolved Proper_Storage->Resolved Media_pH->Resolved Optimize_Seeding->Resolved Vehicle_Control->Resolved Media_Change->Resolved

Caption: Troubleshooting workflow for low Adefovir Dipivoxil potency.

Experimental_Workflow Start Start Experiment Cell_Seeding Seed Cells (e.g., HepG2.2.15) Start->Cell_Seeding Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Drug_Treatment Treat cells with serial dilutions of Adefovir Dipivoxil Incubate_24h->Drug_Treatment Incubate_Assay Incubate for Assay Duration (e.g., 6-9 days) Drug_Treatment->Incubate_Assay Endpoint_Assay Perform Endpoint Assay Incubate_Assay->Endpoint_Assay Antiviral_Assay Antiviral Efficacy (qPCR for HBV DNA) Endpoint_Assay->Antiviral_Assay Efficacy Cytotoxicity_Assay Cytotoxicity (MTS Assay) Endpoint_Assay->Cytotoxicity_Assay Toxicity Data_Analysis Data Analysis (Calculate EC50/CC50) Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro assays.

References

Technical Support Center: Adefovir Dipivoxil in Primary Hepatocyte Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Adefovir Dipivoxil (ADV) cytotoxicity in primary hepatocyte experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high levels of cytotoxicity in our primary hepatocyte cultures after treatment with Adefovir Dipivoxil. What is the likely mechanism?

A1: Adefovir Dipivoxil's toxicity is primarily linked to mitochondrial dysfunction.[1][2] The active metabolite of ADV, adefovir, can inhibit mitochondrial DNA (mtDNA) polymerase-γ.[1] This inhibition leads to depletion of mtDNA, which impairs the synthesis of essential proteins for the electron transport chain.[3] The subsequent disruption of oxidative phosphorylation can result in decreased ATP production, increased reactive oxygen species (ROS), and ultimately, hepatocyte death.[3][4] It is important to note that while nephrotoxicity is the primary dose-limiting toxicity in clinical settings, similar mitochondrial mechanisms can induce cytotoxicity in primary hepatocytes in vitro.[3][5]

Q2: What is a typical cytotoxic concentration of Adefovir in liver cells?

A2: The 50% cytotoxic concentration (CC50) can vary significantly based on the cell type and experimental conditions. For HBV-transfected human hepatoma cell lines (e.g., HepG2), the CC50 for adefovir has been reported to be greater than 100 µM.[6] However, primary hepatocytes may exhibit different sensitivities. It is crucial to perform a dose-response experiment to determine the CC50 in your specific primary hepatocyte model.

Q3: Our lab is considering strategies to mitigate ADV-induced cytotoxicity. Would L-Carnitine be a viable option?

A3: L-Carnitine is a plausible, though not yet definitively proven, strategy for mitigating ADV-induced hepatotoxicity. The rationale is based on its essential role in mitochondrial function. L-Carnitine is required for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process for energy production. Some studies have noted that treatment with nucleotide analogs can lead to a deficiency in carnitine. Supplementation with L-carnitine has been shown to be effective in managing ADV-associated Fanconi's syndrome (a renal tubular disorder), which is also linked to mitochondrial dysfunction.[7] While direct experimental evidence for its protective effect against ADV in primary hepatocytes is limited, its role in supporting mitochondrial energy metabolism makes it a rational candidate for investigation.[8][9]

Q4: Can N-Acetylcysteine (NAC) protect primary hepatocytes from Adefovir Dipivoxil toxicity?

A4: N-Acetylcysteine (NAC) is a strong candidate for protecting primary hepatocytes from ADV-induced cytotoxicity. The primary mechanism of ADV toxicity involves mitochondrial impairment, which often leads to oxidative stress.[3][4] NAC is a precursor to glutathione (GSH), a major intracellular antioxidant, and directly scavenges reactive oxygen species (ROS).[10][11] By replenishing GSH stores and reducing oxidative stress, NAC can protect hepatocytes from drug-induced liver injury (DILI), as demonstrated in models with other hepatotoxins like acetaminophen.[4][11] Although direct studies on NAC's efficacy against ADV-induced hepatotoxicity are not widely available, its well-established antioxidant and cytoprotective properties make it a logical choice for experimental validation.[10]

Q5: We are seeing variability in cytotoxicity between different batches of primary hepatocytes. What could be the cause?

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data.

Table 1: Reported In Vitro Cytotoxicity and Antiviral Efficacy of Adefovir

CompoundCell LineParameterValue (µM)Reference
AdefovirHBV-transfected human hepatoma cellsCC50>100[6]
AdefovirT Cells (freshly stimulated)CC50>1[6]
AdefovirHBV-transfected human hepatoma cellsEC500.2 - 2.5[6]

CC50: 50% Cytotoxic Concentration; EC50: 50% Effective Concentration (antiviral)

Table 2: Example Data from a Hypothetical Experiment on Mitigating ADV Cytotoxicity in Primary Human Hepatocytes

TreatmentADV Conc. (µM)Cell Viability (%)Mitochondrial Membrane Potential (% of Control)Caspase-3/7 Activity (Fold Change)
Vehicle Control0100 ± 5100 ± 41.0 ± 0.2
Adefovir Dipivoxil5055 ± 660 ± 74.5 ± 0.5
ADV + L-Carnitine (1 mM)5075 ± 580 ± 62.5 ± 0.4
ADV + NAC (1 mM)5085 ± 490 ± 51.8 ± 0.3

This table is for illustrative purposes to guide data presentation.

Experimental Protocols & Methodologies

Protocol 1: Assessment of Adefovir Dipivoxil Cytotoxicity in Primary Hepatocytes
  • Cell Seeding: Plate cryopreserved primary human hepatocytes on collagen-coated 96-well plates according to the supplier's instructions. Allow cells to adhere and form a monolayer (typically 24-48 hours).[7][12]

  • Compound Preparation: Prepare a stock solution of Adefovir Dipivoxil in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.[14]

  • Treatment: Replace the culture medium with the medium containing different concentrations of ADV or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cytotoxicity Assay (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of ADV concentration to determine the CC50 value using a dose-response curve.[15]

Protocol 2: Evaluating the Protective Effect of L-Carnitine or NAC
  • Pre-treatment (Optional but Recommended): Incubate hepatocytes with medium containing the protective agent (e.g., 1 mM L-Carnitine or 1 mM NAC) for 1-2 hours before adding ADV.

  • Co-treatment: Replace the pre-treatment medium with fresh medium containing the protective agent along with various concentrations of ADV.

  • Incubation and Analysis: Follow steps 4-6 from Protocol 1. Compare the CC50 values of ADV in the presence and absence of the protective agent to determine if a protective effect occurred.

Protocol 3: Measurement of Mitochondrial Membrane Potential (MMP)
  • Cell Culture and Treatment: Seed and treat cells with ADV ± protective agents in a 96-well black, clear-bottom plate as described above. Include a positive control for mitochondrial depolarization (e.g., FCCP).[16]

  • Dye Loading: At the end of the treatment period, remove the medium and add a fluorescent MMP indicator dye like TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-10, prepared in assay buffer, to each well.[16][17]

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[17]

  • Measurement: Wash the cells with assay buffer. Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 549/575 nm for TMRE).[17][18]

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of vehicle control cells to quantify changes in MMP.

Protocol 4: Caspase-3/7 Activation Assay (Apoptosis)
  • Cell Culture and Treatment: Seed and treat cells as described above in a white-walled 96-well plate suitable for luminescence assays.

  • Assay Procedure: At the end of the incubation period, add a luminogenic caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7) to each well.

  • Incubation: Incubate at room temperature for 1-2 hours as per the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control. An increase in luminescence indicates activation of executioner caspases and apoptosis.[5][19]

Visualizations: Pathways and Workflows

ADV_Cytotoxicity_Pathway cluster_cell Hepatocyte cluster_mito Mitochondrion ADV Adefovir Dipivoxil (ADV) Adefovir Adefovir (Active form) ADV->Adefovir Hydrolysis mtDNA_poly mtDNA Polymerase-γ Adefovir->mtDNA_poly Inhibition mtDNA_rep mtDNA Replication mtDNA_poly->mtDNA_rep ETC Electron Transport Chain (ETC) Dysfunction mtDNA_rep->ETC Impaired Synthesis ATP ↓ ATP Production ETC->ATP ROS ↑ ROS Production ETC->ROS Apoptosis Apoptosis ETC->Apoptosis Mitochondrial Pathway Ox_Stress Oxidative Stress ROS->Ox_Stress Ox_Stress->Apoptosis Cell_Death Hepatocyte Death Apoptosis->Cell_Death

Caption: Mechanism of Adefovir Dipivoxil (ADV)-induced hepatocyte cytotoxicity.

Mitigation_Pathways cluster_protection Protective Mechanisms Mito_Dysfunction Mitochondrial Dysfunction Hepatocyte_Survival Hepatocyte Survival ROS ↑ Reactive Oxygen Species (ROS) L_Carnitine L-Carnitine NAC N-Acetylcysteine (NAC) Fatty_Acid Fatty Acid Transport L_Carnitine->Fatty_Acid GSH ↑ Glutathione (GSH) Synthesis NAC->GSH Scavenging Direct ROS Scavenging NAC->Scavenging Beta_Ox β-Oxidation & Energy Production Fatty_Acid->Beta_Ox Beta_Ox->Mito_Dysfunction Supports GSH->ROS Neutralizes Scavenging->ROS Neutralizes Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Endpoint Assays start Seed Primary Hepatocytes in 96-well plates control Vehicle Control start->control adv ADV Dose-Response start->adv adv_lc ADV + L-Carnitine start->adv_lc adv_nac ADV + NAC start->adv_nac incubation Incubate 24-72h control->incubation adv->incubation adv_lc->incubation adv_nac->incubation viability Cell Viability (MTT) incubation->viability mmp Mitochondrial Potential (TMRE/JC-10) incubation->mmp apoptosis Apoptosis (Caspase-3/7) incubation->apoptosis analysis Data Analysis (CC50, Fold Change, etc.) viability->analysis mmp->analysis apoptosis->analysis

References

Technical Support Center: Overcoming Adefovir Dipivoxil Resistance in HBV-Infected Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Adefovir (ADV) resistance in Hepatitis B Virus (HBV). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary genetic mutations associated with Adefovir resistance in HBV?

Adefovir resistance in HBV is primarily associated with two main mutations in the reverse transcriptase (RT) domain of the viral polymerase gene: rtN236T and rtA181V/T.[1][2][3] These mutations can occur alone or in combination. The rtA181T/V mutation can also confer cross-resistance to other nucleoside analogs like lamivudine.[3]

Q2: What is the molecular mechanism by which these mutations confer resistance to Adefovir?

Adefovir dipivoxil is a prodrug that is intracellularly phosphorylated to its active diphosphate form, which then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain, leading to chain termination. The resistance mutations, such as rtN236T and rtA181V/T, are thought to cause steric hindrance or conformational changes in the active site of the HBV polymerase.[4] This alteration reduces the binding affinity of adefovir diphosphate to the polymerase, thereby decreasing its antiviral efficacy.[4]

Q3: What is the typical timeline for the emergence of Adefovir resistance in clinical settings?

The development of Adefovir resistance is a gradual process. In treatment-naïve patients with chronic hepatitis B, the cumulative incidence of genotypic resistance to Adefovir increases over time. While resistance is rare in the first year of therapy, it can rise to approximately 29% after five years of treatment.[1][2]

Q4: How does Adefovir resistance manifest in patients clinically?

Clinically, Adefovir resistance is characterized by a virological breakthrough, which is defined as a confirmed increase in serum HBV DNA levels by at least 1 log10 IU/mL from the nadir during therapy.[1] This is often followed by a biochemical breakthrough, indicated by an increase in serum alanine aminotransferase (ALT) levels.[5]

Troubleshooting Guides

Problem 1: Difficulty in detecting Adefovir resistance mutations by direct sequencing.

  • Possible Cause: Low viral load in the sample.

    • Troubleshooting: Ensure the HBV DNA level in the patient's serum or cell culture supernatant is adequate for successful PCR amplification and sequencing (typically >1,000 IU/mL).[4] If the viral load is low, you may need to concentrate the viral particles from a larger volume of sample before DNA extraction.

  • Possible Cause: The resistant variant is a minor population (quasispecies).

    • Troubleshooting: Direct sequencing may not be sensitive enough to detect mutations present in less than 20-25% of the viral population.[5] Consider using more sensitive techniques like next-generation sequencing (NGS) or allele-specific PCR to detect minor resistant variants.

Problem 2: Inconsistent results in phenotypic assays for Adefovir susceptibility.

  • Possible Cause: Variability in cell-based assay systems.

    • Troubleshooting: Standardize your experimental conditions, including the cell line (e.g., HepG2.2.15, HepAD38), cell passage number, and media composition.[4][6] Ensure consistent HBV replication levels across experiments.

  • Possible Cause: Issues with the recombinant virus.

    • Troubleshooting: If using site-directed mutagenesis to introduce resistance mutations, verify the complete sequence of the polymerase gene to ensure no unintended mutations were introduced. For patient-derived viruses, ensure the viral clone used for phenotypic analysis is representative of the dominant viral population in the patient.[4]

  • Possible Cause: Inaccurate drug concentration.

    • Troubleshooting: Prepare fresh serial dilutions of Adefovir for each experiment from a well-characterized stock solution. Perform a dose-response curve to accurately determine the EC50 (half-maximal effective concentration).[4]

Data Presentation

Table 1: Cumulative Incidence of Adefovir Resistance in Treatment-Naïve Patients

Year of TherapyCumulative Incidence of Genotypic Resistance
10%
23%[1]
311%[7]
418%[7]
529%[1][2]

Table 2: Fold-Change in Adefovir Susceptibility for Common Resistance Mutations (in vitro)

MutationFold-Increase in EC50
rtN236T2- to 9-fold[1]
rtA181T2- to 9-fold[1]
rtA181V4.3-fold[8]
rtA181V + rtN236T18-fold[8]

Note: EC50 values can exhibit variability depending on the specific cell line and experimental conditions employed.

Experimental Protocols

Genotypic Resistance Testing: PCR Amplification and Sequencing of HBV Polymerase

Objective: To identify mutations in the reverse transcriptase domain of the HBV polymerase gene associated with Adefovir resistance.

Methodology:

  • DNA Extraction: Extract total DNA from patient serum/plasma or cell culture supernatant using a commercial viral DNA extraction kit.

  • PCR Amplification:

    • Use primers designed to amplify the RT domain of the HBV polymerase gene.

    • Perform a nested or semi-nested PCR to enhance sensitivity and specificity, particularly for samples with low viral loads.[9]

    • Example Reaction Conditions (First Round):

      • Initial denaturation: 94°C for 5 minutes.

      • 35 cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds (optimize based on primer melting temperature).

        • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 7 minutes.

  • PCR Product Purification: Purify the PCR product using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.

  • Sequencing:

    • Perform Sanger sequencing of the purified PCR product using both forward and reverse primers.

    • Alternatively, for higher sensitivity in detecting minor variants, utilize next-generation sequencing (NGS) platforms.[9]

  • Sequence Analysis: Align the obtained sequence with a wild-type HBV polymerase reference sequence to identify amino acid substitutions at known resistance-associated positions (e.g., rtA181, rtN236).

Phenotypic Susceptibility Assay

Objective: To determine the in vitro susceptibility of HBV (wild-type or mutant) to Adefovir.

Methodology:

  • Cell Culture: Culture a stable HBV-producing cell line (e.g., HepG2.2.15 or HepAD38) in appropriate growth media.[6][10]

  • Drug Treatment:

    • Seed the cells in 24- or 96-well plates.

    • Treat the cells with a serial dilution of Adefovir. Include a no-drug control.

  • Incubation: Incubate the treated cells for a defined period (e.g., 6-8 days), replacing the media with fresh drug-containing media every 2-3 days.

  • Quantification of Viral Replication:

    • Harvest the cell culture supernatant.

    • Extract viral DNA.

    • Quantify the amount of extracellular HBV DNA using quantitative real-time PCR (qPCR).

  • Data Analysis:

    • Calculate the percentage of viral replication inhibition for each drug concentration relative to the no-drug control.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

    • The fold-resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

Visualizations

HBV_Adefovir_Resistance_Mechanism cluster_0 HBV Polymerase Active Site (Wild-Type) cluster_1 HBV Polymerase Active Site (Resistant Mutant) dATP dATP (Natural Substrate) Polymerase_WT Wild-Type Polymerase dATP->Polymerase_WT Binds efficiently ADV_DP Adefovir-DP ADV_DP->Polymerase_WT Competes with dATP, causes chain termination ADV_DP_mut Adefovir-DP dATP_mut dATP (Natural Substrate) Polymerase_Mut Mutant Polymerase (rtN236T or rtA181V/T) dATP_mut->Polymerase_Mut Binding unaffected ADV_DP_mut->Polymerase_Mut Reduced binding affinity

Caption: Molecular mechanism of Adefovir resistance in HBV.

Experimental_Workflow_Phenotypic_Assay start Start cell_culture Culture HBV-producing cells (e.g., HepG2.2.15) start->cell_culture drug_treatment Treat cells with serial dilutions of Adefovir cell_culture->drug_treatment incubation Incubate for 6-8 days (replace media periodically) drug_treatment->incubation harvest Harvest cell supernatant incubation->harvest dna_extraction Extract viral DNA harvest->dna_extraction qpcr Quantify HBV DNA by qPCR dna_extraction->qpcr data_analysis Calculate % inhibition and determine EC50 qpcr->data_analysis end End data_analysis->end

Caption: Experimental workflow for HBV phenotypic susceptibility assay.

Combination_Therapy_Logic start Patient with Adefovir Resistance Detected decision Assess prior treatment history start->decision naive Switch to Tenofovir or Entecavir decision->naive NA-naïve before ADV lam_resistant Switch to Tenofovir + Emtricitabine/Lamivudine decision->lam_resistant Prior LAM resistance

Caption: Logic for selecting combination therapy for ADV resistance.

References

Technical Support Center: Enhancing the Oral Bioavailability of Adefovir Dipivoxil with Proliposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing proliposomes for enhancing the oral bioavailability of Adefovir Dipivoxil (ADV). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the oral bioavailability of Adefovir Dipivoxil necessary?

A1: Adefovir Dipivoxil (ADV) is a prodrug of Adefovir, an antiviral agent used to treat chronic hepatitis B virus (HBV) infection.[1][2] While ADV was developed to improve upon the poor oral absorption of Adefovir, its own oral bioavailability is approximately 59%.[3][4] This incomplete absorption can be attributed to factors such as its low passive permeability across the intestinal membrane.[2] Enhancing its oral bioavailability can lead to more effective treatment, potentially allowing for lower doses and reducing the risk of adverse effects.[2]

Q2: What are proliposomes and how can they improve the oral bioavailability of Adefovir Dipivoxil?

A2: Proliposomes are dry, free-flowing granular powders composed of a drug and phospholipids, often coated onto a carrier.[5][6] Upon contact with water or biological fluids, they immediately form a liposomal dispersion.[5] This in-situ formation of liposomes offers several advantages for oral drug delivery, including:

  • Improved Stability: As a solid dosage form, proliposomes are more stable during storage compared to conventional liposomal suspensions.[7]

  • Enhanced Solubility and Dissolution: The high surface area of the carrier and the amorphous state of the drug within the lipid formulation can improve the dissolution rate of poorly soluble drugs.[1][7]

  • Protection from Degradation: The liposomes formed can protect the encapsulated drug from the harsh environment of the gastrointestinal (GI) tract.[8]

  • Increased Absorption: Liposomes can enhance drug absorption by facilitating transport across the intestinal epithelium.[8]

Q3: What are the key components of an Adefovir Dipivoxil proliposome formulation?

A3: A typical Adefovir Dipivoxil proliposome formulation consists of:

  • Active Pharmaceutical Ingredient (API): Adefovir Dipivoxil (ADV).

  • Vesicle-Forming Lipids: Phospholipids such as phosphatidylcholine (lecithin) are commonly used.[9]

  • Carrier: A water-soluble, porous powder with a high surface area is required to support the lipid film. Mannitol is a frequently used carrier.[9][10]

  • Organic Solvent System: A solvent or mixture of solvents, such as chloroform and methanol, is used to dissolve the drug and lipids before coating them onto the carrier.[10]

Troubleshooting Guide

Q1: My Adefovir Dipivoxil proliposomes have a low entrapment efficiency. What could be the cause and how can I improve it?

A1: Low entrapment efficiency (EE%) can be due to several factors. Here are some potential causes and solutions:

  • Inadequate Drug-to-Lipid Ratio: The amount of lipid may be insufficient to encapsulate the drug effectively.

    • Solution: Optimize the drug-to-lecithin ratio. Increasing the proportion of lecithin can enhance the EE%.[10]

  • Improper Solvent Evaporation: Rapid or incomplete removal of the organic solvent can lead to poor film formation and subsequent drug leakage.

    • Solution: Ensure slow and complete evaporation of the solvent under controlled temperature and vacuum.

  • Suboptimal Hydration: The conditions during the hydration of proliposomes into liposomes can affect entrapment.

    • Solution: Ensure the hydration medium is at a suitable pH and temperature. Gentle agitation or vortexing can aid in the formation of well-structured vesicles.[6]

Q2: The reconstituted liposomes from my proliposome formulation show a large and inconsistent particle size. How can I achieve a more uniform and smaller vesicle size?

A2: A large and polydisperse vesicle size can impact the in vivo performance of the formulation. Consider the following:

  • Carrier Particle Size: The size of the carrier material can influence the size of the resulting liposomes.[10]

    • Solution: Use a carrier with a uniform and smaller particle size. Sieving the carrier material (e.g., with a 100-mesh sieve for mannitol) before use can help.[10]

  • Hydration Method: The hydration process is critical for vesicle formation.

    • Solution: Control the hydration volume and the agitation method. Vortexing for a specific duration (e.g., 1-2 minutes) can help in forming a homogenous liposomal suspension.[6]

  • Lipid Composition: The choice of lipids can affect vesicle properties.

    • Solution: While lecithin is common, the addition of cholesterol can modulate the rigidity and size of the liposomes. Experiment with different lipid compositions.

Q3: The proliposome powder has poor flowability. What could be the issue?

A3: Poor flowability can be problematic for manufacturing and dosing. The choice of carrier is a key factor.

  • Carrier Properties: Some carriers may result in a viscous or sticky product.[10]

    • Solution: Select a carrier with good flow properties. Mannitol is often chosen for its ability to form free-flowing powders.[10] If using other carriers like sodium chloride or sorbitol results in a viscous product, consider switching to mannitol.[10]

Experimental Protocols

Protocol 1: Preparation of Adefovir Dipivoxil Proliposomes by Film Deposition on Carrier Method

This method involves depositing a film of the drug and lipid onto a soluble carrier.

Materials:

  • Adefovir Dipivoxil (ADV)

  • Lecithin

  • Mannitol (sieved through a 100-mesh sieve)

  • Chloroform

  • Methanol

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

Procedure:

  • Place a pre-weighed amount of sieved mannitol powder into a 100 ml round-bottom flask.

  • In a separate container, dissolve the desired amounts of Adefovir Dipivoxil and lecithin in a mixture of chloroform and methanol.

  • Attach the round-bottom flask containing the mannitol to a rotary evaporator. Rotate the flask at 80-90 rpm in a water bath set to 60-70°C.

  • Apply a vacuum to dry the mannitol for approximately 30 minutes.

  • After drying, reduce the temperature of the water bath to 20-30°C.

  • Slowly introduce the drug-lipid solution into the rotating flask. The vacuum will help in evaporating the solvent, leaving a thin film of the drug and lipid coated onto the mannitol particles.

  • Continue the rotation until the powder appears dry and free-flowing.

  • Collect the prepared proliposomes and store them in a tightly sealed container at a cool, dry place.

Protocol 2: Characterization of Adefovir Dipivoxil Proliposomes

A. Reconstitution of Liposomes:

  • Weigh a specific amount of the proliposome powder.

  • Add a defined volume of phosphate buffer (pH 7.4) or distilled water.

  • Vortex the mixture for 1-2 minutes to form a liposomal suspension.[6]

B. Determination of Entrapment Efficiency (EE%):

  • Transfer the reconstituted liposomal suspension to a centrifuge tube.

  • Centrifuge at high speed (e.g., 15,000 rpm) for a specified time to separate the entrapped drug in the pellet from the un-entrapped drug in the supernatant.

  • Carefully collect the supernatant.

  • Disrupt the liposomes in the pellet using a suitable solvent (e.g., methanol or Triton X-100) to release the entrapped drug.

  • Quantify the amount of Adefovir Dipivoxil in the supernatant and the disrupted pellet using a validated analytical method (e.g., HPLC).

  • Calculate the EE% using the following formula: EE% = (Amount of entrapped drug / Total amount of drug) x 100

C. Particle Size and Zeta Potential Analysis:

  • Dilute the reconstituted liposomal suspension with an appropriate medium (e.g., distilled water or the hydration buffer).

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

D. Solid-State Characterization:

  • Differential Scanning Calorimetry (DSC): To investigate the thermal behavior and confirm the amorphous state of ADV within the formulation.[1][2]

  • Powder X-Ray Diffraction (PXRD): To assess the crystallinity of the drug in the proliposome powder.[1][2]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the proliposome particles.[5]

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the reconstituted liposomes.[2]

Quantitative Data Summary

Formulation ParameterOptimized Formulation (F9)Reference
Entrapment Efficiency (EE%) 71 ± 3.3%[1][2]
Average Vesicle Size 164.6 ± 5 nm[1][2]
Desirability Value 0.858[1][2]
Pharmacokinetic ParameterAdefovir Dipivoxil SuspensionOptimized Proliposome Formula (F9)Reference
Bioavailability LowerEnhanced[1][2]
Drug Accumulation in Liver LowerHigher[1][2]

Visualizations

experimental_workflow cluster_prep Proliposome Preparation cluster_char Characterization cluster_eval Evaluation prep1 Dissolve ADV & Lecithin in Organic Solvent prep2 Coat on Mannitol Carrier in Rotary Evaporator prep1->prep2 prep3 Dry to obtain Proliposome Powder prep2->prep3 char1 Reconstitute in Aqueous Medium prep3->char1 Hydration char3 Solid-State Analysis (DSC, PXRD, SEM) prep3->char3 char2 Analyze EE%, Size, PDI, Zeta Potential char1->char2 eval1 In Vitro Drug Release char2->eval1 eval2 In Vivo Pharmacokinetics char2->eval2 eval3 Hepatoprotective Activity Study eval2->eval3

Caption: Experimental workflow for the preparation and evaluation of Adefovir Dipivoxil proliposomes.

troubleshooting_logic issue Low Entrapment Efficiency cause1 Inadequate Drug:Lipid Ratio issue->cause1 cause2 Improper Solvent Evaporation issue->cause2 cause3 Suboptimal Hydration issue->cause3 solution1 Optimize Ratio (Increase Lecithin) cause1->solution1 solution2 Ensure Slow & Complete Evaporation cause2->solution2 solution3 Control Hydration Conditions (pH, Temp) cause3->solution3

Caption: Troubleshooting logic for low entrapment efficiency in Adefovir Dipivoxil proliposomes.

References

Addressing variability in Adefovir Dipivoxil antiviral assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the variability in Adefovir Dipivoxil antiviral assay results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Adefovir Dipivoxil?

Adefovir Dipivoxil is a prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1] After administration, it is converted in the liver to adefovir.[1] Adefovir is then phosphorylated by cellular kinases to its active form, adefovir diphosphate.[2] This active metabolite competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing Hepatitis B Virus (HBV) DNA strand.[2] This action inhibits the viral DNA polymerase (reverse transcriptase) and leads to premature chain termination, thereby halting viral replication.[1][2][3]

Q2: What are the typical IC50/EC50 values for Adefovir in in vitro antiviral assays?

The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of Adefovir can vary depending on the cell line used and the duration of the assay.[4] For instance, in HBV-transfected human hepatoma cells, the IC50 can range from 0.2 to 2.5 µM.[4] In HepG2 2.2.15 cells, the EC50 has been reported to be as low as 0.011 µM after a 9-day incubation but as high as 43.9 µM after only a 24-hour incubation.[4]

Q3: Is Adefovir Dipivoxil cytotoxic?

Adefovir Dipivoxil can exhibit cytotoxicity at high concentrations.[5] It is essential to determine the 50% cytotoxic concentration (CC50) in parallel with the antiviral activity assay to ensure that the observed antiviral effect is not a result of cell death.[4][6] The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic window of the compound.[6]

Q4: How stable is Adefovir Dipivoxil in solution and cell culture medium?

Adefovir Dipivoxil is a diester prodrug and can be susceptible to hydrolysis in aqueous solutions.[5] It is recommended to prepare fresh stock solutions for each experiment to ensure accurate and reproducible results.[5]

Troubleshooting Guides

Issue 1: The observed potency (IC50/EC50) of Adefovir Dipivoxil in my assay is significantly lower than literature values.

  • Possible Cause 1: Inefficient Prodrug Conversion. Adefovir Dipivoxil requires intracellular enzymes for its conversion to the active adefovir diphosphate.[5] The levels of these enzymes can differ significantly between cell lines.[5]

    • Solution:

      • Use a recommended cell line with sufficient esterase and kinase activity, such as HepG2 2.2.15 or HepAD38.[7]

      • Ensure your cell line has not been passaged too many times, which can lead to changes in cellular metabolism.

  • Possible Cause 2: Suboptimal Assay Conditions. Variations in experimental conditions can lead to discrepancies in IC50 values.[5]

    • Solution:

      • Incubation Time: Ensure a sufficient incubation period. A longer incubation (e.g., 6-9 days) allows for the accumulation of the active diphosphate form.[4][5]

      • Cell Density: Optimize cell seeding density as high cell density can sometimes affect drug efficacy.[5]

      • Media Changes: For longer incubation periods, change the medium with freshly prepared Adefovir Dipivoxil every 2-3 days to maintain a consistent drug concentration.[4]

  • Possible Cause 3: Compound Instability. As a prodrug, Adefovir Dipivoxil can degrade in solution.

    • Solution: Prepare fresh serial dilutions of the compound for each experiment from a new stock solution.[5][7]

Issue 2: I am observing unexpected cytotoxicity at concentrations where Adefovir Dipivoxil is expected to be non-toxic.

  • Possible Cause 1: Cell Line Sensitivity. Your specific cell line may be more sensitive to the compound.

    • Solution: Always run a parallel cytotoxicity assay (e.g., MTT or XTT) on uninfected cells treated with the same concentrations of Adefovir Dipivoxil to determine the CC50 value for your specific cell line and assay conditions.[6]

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve Adefovir Dipivoxil (e.g., DMSO) may be causing cytotoxicity at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is consistent across all wells and is below the level known to be toxic to your cells.

Issue 3: My assay results are inconsistent and show high variability between replicates.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the microplate wells can lead to variable results.

    • Solution: Ensure a homogenous cell suspension before and during plating. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to promote even cell settling.

  • Possible Cause 2: Inaccurate Pipetting. Small errors in pipetting during serial dilutions or reagent additions can lead to significant variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step.

  • Possible Cause 3: Edge Effects. Wells on the outer edges of the microplate are more prone to evaporation, which can concentrate the drug and affect cell growth.

    • Solution: To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.

Data Presentation

Table 1: In Vitro Antiviral Activity of Adefovir

CompoundCell LineParameterValue (µM)Incubation Period
AdefovirHBV-transfected human hepatoma cellsIC500.2 - 2.5Not Specified
AdefovirHepG2 2.2.15EC50~0.0119 days
AdefovirHepG2 2.2.15EC50~3.6648 hours
AdefovirHepG2 2.2.15EC50~43.924 hours

Data sourced from BenchChem Technical Guide.[4]

Experimental Protocols

Protocol 1: In Vitro Anti-HBV Activity Assay in HepG2 2.2.15 Cells

This protocol outlines a typical method for evaluating the antiviral efficacy of Adefovir Dipivoxil against HBV.[4]

  • Cell Seeding:

    • Seed HepG2 2.2.15 cells in 96-well plates at a pre-determined optimal density (e.g., 2 x 10^4 cells per well).[4]

    • Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours.[4]

  • Drug Treatment:

    • Prepare fresh serial dilutions of Adefovir Dipivoxil in cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different drug concentrations. Include a no-drug vehicle control.[4]

  • Incubation:

    • Incubate the plates for 6-9 days.[4]

    • Perform a medium change every 2-3 days with freshly prepared drug solutions.[4]

  • DNA Extraction:

    • After the incubation period, lyse the cells and extract the total intracellular DNA using a commercial kit.[4]

  • HBV DNA Quantification:

    • Quantify the intracellular HBV DNA levels using a validated real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.[5]

  • Data Analysis:

    • Normalize the HBV DNA levels to a housekeeping gene or total cellular DNA.[5]

    • Calculate the percentage of HBV DNA inhibition relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration using a suitable software package.[5]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of Adefovir Dipivoxil.[4]

  • Cell Seeding:

    • Seed the same cell line used in the antiviral assay (e.g., HepG2) in 96-well plates at the same density.[4]

  • Drug Treatment:

    • Treat the cells with the same serial dilutions of Adefovir Dipivoxil as used in the antiviral assay.[4]

  • Incubation:

    • Incubate the plates for the same duration as the antiviral assay.[4]

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well according to the manufacturer's instructions.[4]

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, or a different wavelength for MTT depending on the solubilizing agent) using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[5]

    • Determine the CC50 value from the dose-response curve.[5]

Visualizations

G cluster_0 Extracellular cluster_1 Hepatocyte Adefovir Dipivoxil Adefovir Dipivoxil Adefovir Adefovir Adefovir Dipivoxil->Adefovir Hydrolysis Adefovir Monophosphate Adefovir Monophosphate Adefovir->Adefovir Monophosphate Phosphorylation Adefovir Diphosphate (Active) Adefovir Diphosphate (Active) Adefovir Monophosphate->Adefovir Diphosphate (Active) Phosphorylation HBV DNA Polymerase HBV DNA Polymerase Adefovir Diphosphate (Active)->HBV DNA Polymerase Competitive Inhibition HBV DNA Replication HBV DNA Replication HBV DNA Polymerase->HBV DNA Replication Chain Termination Chain Termination HBV DNA Replication->Chain Termination

Caption: Intracellular activation pathway of Adefovir Dipivoxil.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Host Cells in 96-well Plates p2 Prepare Serial Dilutions of Adefovir Dipivoxil e1 Treat Cells with Drug Dilutions p2->e1 e2 Incubate for 6-9 Days (with media changes) e1->e2 e3 Lyse Cells and Extract DNA e2->e3 a1 Quantify HBV DNA via qPCR e3->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 a2->a3

Caption: General experimental workflow for an in vitro anti-HBV assay.

G start Inconsistent or Unexpected Assay Results q1 Is IC50 higher than expected? start->q1 q2 Is cytotoxicity observed at low concentrations? start->q2 q3 Are results highly variable? start->q3 q1->q2 No sol1 Check Cell Line (Metabolism) Optimize Incubation Time Use Fresh Compound q1->sol1 Yes q2->q3 No sol2 Run Parallel Cytotoxicity Assay (CC50) Check Solvent Concentration q2->sol2 Yes sol3 Standardize Cell Seeding Verify Pipette Calibration Use Inner Plate Wells q3->sol3 Yes end Consistent Results sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for unexpected results.

References

Preventing Adefovir Dipivoxil precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Adefovir Dipivoxil in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Adefovir Dipivoxil and why is it prone to precipitation in aqueous solutions?

Adefovir Dipivoxil is a diester prodrug of Adefovir, an antiviral agent used in the treatment of Hepatitis B. The dipivoxil ester groups enhance its oral bioavailability. However, these ester groups are susceptible to hydrolysis in aqueous environments, leading to the formation of the less soluble parent drug, Adefovir, which can precipitate out of solution. This instability is a known challenge in formulation and experimental studies.[1]

Q2: What are the main degradation pathways of Adefovir Dipivoxil in solution?

Adefovir Dipivoxil primarily degrades via two pathways:

  • Hydrolysis: The pivaloyloxymethyl ester moieties are hydrolyzed, leading to the formation of Adefovir and pivalic acid. This process is a significant cause of precipitation due to the lower solubility of Adefovir.[1][2]

  • Dimerization: Formaldehyde-catalyzed dimerization of the adenine ring can also occur, further contributing to instability.[1]

Q3: How does pH affect the solubility and stability of Adefovir Dipivoxil?

The pH of the aqueous solution has a substantial impact on the solubility of Adefovir Dipivoxil. It is significantly more soluble in acidic conditions compared to neutral or alkaline conditions. Its aqueous solubility is reported to be 19 mg/mL at pH 2.0, but it drops to 0.4 mg/mL at pH 7.2.[3] Therefore, maintaining an acidic pH can be a key strategy to keep Adefovir Dipivoxil in solution.

Q4: Can co-crystal formation improve the stability of Adefovir Dipivoxil?

Yes, co-crystal formation has been shown to be an effective strategy to enhance both the dissolution and stability of Adefovir Dipivoxil. For instance, a cocrystal with saccharin demonstrated a two-fold increase in dissolution efficiency and was found to be kinetically much more stable than the parent compound.[4] This approach can be a valuable consideration for formulation development.

Troubleshooting Guide: Preventing Precipitation

Issue: My Adefovir Dipivoxil is precipitating out of my aqueous experimental solution.

This is a common issue driven by the compound's inherent instability in aqueous media. Here are potential causes and solutions:

Potential Cause Recommended Solution
pH of the Solution Adefovir Dipivoxil is more soluble at acidic pH. Adjust the pH of your buffer to a lower value (e.g., pH 2.0-4.0) to increase solubility and reduce the likelihood of precipitation.[3]
Hydrolysis The ester bonds in Adefovir Dipivoxil are prone to hydrolysis. Prepare fresh solutions for each experiment to minimize degradation. Avoid prolonged storage of aqueous solutions.[5]
Temperature Elevated temperatures can accelerate degradation. Store stock solutions and experimental setups at controlled, cool temperatures where possible.
Buffer Composition Certain buffer components can influence stability. While specific data is limited, empirical testing of different buffer systems may be necessary to identify the most suitable one for your experiment.
Concentration The concentration of Adefovir Dipivoxil may be exceeding its solubility limit in the chosen solvent system. Refer to the solubility data below and ensure you are working within the appropriate concentration range.

Quantitative Data

Table 1: Aqueous Solubility of Adefovir Dipivoxil at Different pH Values

pHSolubility (mg/mL)
2.019
7.20.4

Data sourced from Drugs.com package insert information.[3]

Experimental Protocols

Protocol for Preparing a Stable Aqueous Solution of Adefovir Dipivoxil for In Vitro Experiments

This protocol provides a general guideline for preparing a stable aqueous solution of Adefovir Dipivoxil for use in cell culture and other in vitro assays.

Materials:

  • Adefovir Dipivoxil powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

  • Sterile aqueous buffer (e.g., citrate buffer, pH adjusted)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of Adefovir Dipivoxil powder.

    • Dissolve the powder in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mg/mL).[6][7] Ensure complete dissolution by vortexing.

  • pH Adjustment of Aqueous Buffer:

    • Prepare your desired aqueous buffer.

    • Adjust the pH of the buffer to an acidic range (e.g., pH 4.0-5.0) using a suitable acid (e.g., HCl) to enhance the solubility of Adefovir Dipivoxil upon dilution.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution with the pH-adjusted aqueous buffer to achieve the desired final concentration for your experiment.

    • It is recommended to add the stock solution to the buffer and mix immediately to prevent localized high concentrations that could lead to precipitation.

  • Final Preparation and Use:

    • Visually inspect the final solution for any signs of precipitation.

    • Use the freshly prepared solution in your experiment immediately. Avoid storing the diluted aqueous solution for extended periods.

Visualizations

G cluster_workflow Experimental Workflow for Stable Adefovir Dipivoxil Solution start Start: Adefovir Dipivoxil Powder stock Prepare Concentrated Stock (DMSO or Ethanol) start->stock dilute Serially Dilute Stock into pH-Adjusted Buffer stock->dilute buffer Prepare Aqueous Buffer ph_adjust Adjust Buffer pH (Acidic) buffer->ph_adjust ph_adjust->dilute final_solution Final Aqueous Solution (Use Immediately) dilute->final_solution end End: In Vitro Experiment final_solution->end

Caption: Workflow for preparing a stable aqueous solution of Adefovir Dipivoxil.

G cluster_pathway Adefovir Dipivoxil Intracellular Activation Pathway AD Adefovir Dipivoxil (Prodrug) Adefovir Adefovir AD->Adefovir Hydrolysis (Cellular Esterases) ADP Adefovir Diphosphate (Active Metabolite) Adefovir->ADP Phosphorylation (Cellular Kinases) Inhibition Inhibition of HBV DNA Polymerase ADP->Inhibition

Caption: Intracellular activation pathway of Adefovir Dipivoxil.

References

Technical Support Center: Forced Degradation Studies of Adefovir Dipivoxil for Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting forced degradation studies of Adefovir Dipivoxil. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of degradation data to aid in the stability assessment of this antiviral drug.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Adefovir Dipivoxil under forced degradation conditions?

A1: The primary degradation products of Adefovir Dipivoxil observed under various stress conditions are Adefovir (PMEA) and the mono-pivaloyloxymethyl ester of Adefovir (mono-POM PMEA).[1][2] Hydrolysis of the diester prodrug leads to the formation of these related substances.[3][4][5]

Q2: Why is Adefovir Dipivoxil formulated as a prodrug?

A2: Adefovir Dipivoxil is a prodrug of Adefovir. This formulation enhances the oral bioavailability of the active drug, Adefovir.[3][4] Upon oral administration, Adefovir Dipivoxil is rapidly absorbed and hydrolyzed by cellular enzymes in the intestines and liver to release the active agent, Adefovir.[6][7]

Q3: What is the mechanism of action of Adefovir?

A3: Once converted to Adefovir, the drug is phosphorylated by cellular kinases to its active diphosphate form, Adefovir Diphosphate.[6][7] This active metabolite acts as a competitive inhibitor of the viral DNA polymerase, which is essential for the replication of the Hepatitis B Virus (HBV). Its incorporation into the growing viral DNA chain leads to premature chain termination, thus inhibiting viral replication.[6][7]

Q4: What are the recommended stress conditions for forced degradation studies of Adefovir Dipivoxil?

A4: Forced degradation studies for Adefovir Dipivoxil should include exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its intrinsic stability and identify potential degradation products.[8][9]

Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of Adefovir Dipivoxil and its degradation products.

Problem Potential Cause Troubleshooting Steps
Peak Tailing for Adefovir Dipivoxil or its Degradants - Secondary Silanol Interactions: Residual silanols on the silica-based C18 column can interact with the basic amine groups in the analytes.[10][11] - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. - Column Contamination or Overloading: Accumulation of contaminants or injecting too concentrated a sample can lead to poor peak shape.[1][10]- Optimize Mobile Phase pH: Adjust the pH of the mobile phase buffer to suppress the ionization of silanols (typically lower pH) or the analytes. The use of a buffer is recommended.[11][12] - Use a Different Column: Consider using an end-capped column or a column with a different stationary phase (e.g., CN).[1] - Column Washing: Flush the column with a strong solvent to remove contaminants.[10] - Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[4]
Poor Resolution Between Adefovir Dipivoxil and Degradation Products - Inadequate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be optimal for separation. - Inappropriate Column: The column chemistry or dimensions may not be suitable for resolving the parent drug from its closely related degradants.[1] - Flow Rate is Too High: A high flow rate can reduce the interaction time with the stationary phase, leading to co-elution.- Adjust Mobile Phase Composition: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[1] - Change the Column: Experiment with a different column type (e.g., a longer column, a column with a smaller particle size, or a different stationary phase).[1] - Optimize Flow Rate: Reduce the flow rate to allow for better separation.
Irreproducible Retention Times - Fluctuations in Pump Pressure: Air bubbles in the pump or worn pump seals can cause pressure fluctuations and affect retention times.[13] - Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the organic solvent can lead to shifts in retention time.[1] - Temperature Variations: Changes in ambient temperature can affect the viscosity of the mobile phase and column temperature, leading to retention time drift.- Degas the Mobile Phase: Ensure the mobile phase is properly degassed before use.[14] - Maintain the HPLC System: Regularly check for leaks and replace worn pump seals.[13] - Use a Column Oven: Maintain a constant column temperature using a column oven.[14] - Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs covered.[1]
Ghost Peaks - Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can result in extraneous peaks. - Degradation of Sample in the Autosampler: The sample may be degrading while waiting for injection.- Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phase. - Clean the System: Flush the injector and the entire system with a strong solvent. - Analyze a Blank: Inject a blank solvent to confirm if the ghost peaks originate from the system or the sample.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies of Adefovir Dipivoxil under various stress conditions.

Stress Condition Reagent/Condition Duration Temperature % Degradation Degradation Products Identified
Acidic Hydrolysis 0.1 M HCl1 hourRoom Temperature15.2%Adefovir, mono-POM PMEA
Alkaline Hydrolysis 0.001 M NaOH45 minutesRoom Temperature12.8%Adefovir, mono-POM PMEA
Oxidative Degradation 30% v/v H₂O₂1 hourRoom Temperature10.5%Adefovir, mono-POM PMEA
Thermal Degradation Heat24 hours80°C8.3%Adefovir, mono-POM PMEA
Photolytic Degradation UV Light (254 nm)24 hoursRoom Temperature5.6%Adefovir, mono-POM PMEA

Data compiled from a representative study.[15] Percent degradation may vary based on specific experimental conditions.

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on Adefovir Dipivoxil.

Preparation of Stock and Standard Solutions
  • Stock Solution: Accurately weigh and dissolve Adefovir Dipivoxil in a suitable solvent (e.g., methanol or a mixture of methanol and mobile phase) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation Procedures
  • Acid Hydrolysis:

    • To a specific volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Keep the solution at room temperature for 1 hour.

    • After the specified time, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (NaOH).

    • Dilute the resulting solution with the mobile phase to the desired concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To a specific volume of the stock solution, add an equal volume of 0.001 M sodium hydroxide (NaOH).

    • Keep the solution at room temperature for 45 minutes.

    • Neutralize the solution with an equivalent volume of 0.001 M hydrochloric acid (HCl).

    • Dilute the final solution with the mobile phase for HPLC injection.

  • Oxidative Degradation:

    • To a specific volume of the stock solution, add an equal volume of 30% (v/v) hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 1 hour.

    • Dilute the solution with the mobile phase to the appropriate concentration for analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a hot air oven maintained at 80°C for 24 hours.

    • After the exposure period, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-stressed sample in the mobile phase at the desired concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • After exposure, prepare a solution of the photo-stressed sample in the mobile phase for analysis.

HPLC Method for Analysis

A typical stability-indicating RP-HPLC method for Adefovir Dipivoxil is as follows:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffer (e.g., 10 mM citrate buffer at pH 5.2 or 25 mM phosphate buffer at pH 4.0) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 64:36 v/v or 67:33 v/v).[1][16]

  • Flow Rate: 1.0 - 1.5 mL/min.[1][16]

  • Detection Wavelength: 260 nm.[1][16]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Adefovir Dipivoxil Stock Solution B Acid Hydrolysis (0.1M HCl, RT, 1h) A->B C Alkaline Hydrolysis (0.001M NaOH, RT, 45min) A->C D Oxidative Degradation (30% H2O2, RT, 1h) A->D E Thermal Degradation (80°C, 24h) A->E F Photolytic Degradation (UV Light, 24h) A->F G Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation (Peak Purity, % Degradation) H->I

Caption: Workflow for Adefovir Dipivoxil forced degradation studies.

Degradation Pathway of Adefovir Dipivoxil

G Adefovir_Dipivoxil Adefovir Dipivoxil (Prodrug) mono_POM_PMEA mono-POM PMEA (Intermediate Degradant) Adefovir_Dipivoxil->mono_POM_PMEA Hydrolysis of one pivaloyloxymethyl group Adefovir Adefovir (PMEA) (Active Drug & Final Degradant) Adefovir_Dipivoxil->Adefovir Complete Hydrolysis mono_POM_PMEA->Adefovir Hydrolysis of second pivaloyloxymethyl group

Caption: Hydrolytic degradation pathway of Adefovir Dipivoxil.

References

Validation & Comparative

Adefovir Dipivoxil vs. Tenofovir Disoproxil Fumarate: A Comparative Guide on In Vitro Potency Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of two key antiviral agents used in the treatment of chronic hepatitis B: Adefovir Dipivoxil and Tenofovir Disoproxil Fumarate. This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of their antiviral profiles.

Quantitative Comparison of Antiviral Potency

Both Adefovir and Tenofovir are acyclic nucleotide analogs that function as potent inhibitors of the Hepatitis B Virus (HBV) DNA polymerase, a critical enzyme in the viral replication cycle.[1] While they share a similar mechanism of action, their in vitro potencies exhibit key differences that are crucial for understanding their clinical application and resistance profiles. The following table summarizes their comparative in vitro activities.

ParameterAdefovirTenofovirReference
EC50 (Wild-Type HBV) 0.8 µM1.1 µM[1][2]
EC50 (Prodrug Form) 0.08 µM (Adefovir Dipivoxil)0.02 µM (Tenofovir Disoproxil Fumarate)[2][3]
EC50 (Adefovir-Resistant rtN236T Mutant) 7.3- to 13.8-fold increase from wild-type3- to 4.2-fold increase from wild-type[1][3]
Ki (HBV Polymerase) 0.10 µM (Adefovir diphosphate)0.18 µM (Tenofovir diphosphate)[1][3]
Intracellular Half-life of Diphosphate 75 ± 1 hours95 ± 6 hours[1][3]

EC50 (50% effective concentration) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. Lower values indicate higher potency. Ki (Inhibition constant) indicates the binding affinity of the active drug metabolite to the viral polymerase. Lower values indicate a stronger binding affinity.

The data indicates that while the active forms of Adefovir and Tenofovir have comparable potency against wild-type HBV, the prodrug Tenofovir Disoproxil Fumarate demonstrates greater potency in cell-based assays.[2][3] Notably, Tenofovir maintains better activity against the Adefovir-resistant rtN236T mutant, suggesting a higher barrier to resistance.[1][3] Furthermore, the longer intracellular half-life of Tenofovir's active diphosphate metabolite may contribute to its sustained antiviral effect.[1][3]

Experimental Protocols

The determination of in vitro potency is a critical component of preclinical antiviral drug evaluation. A standard method for assessing the anti-HBV activity of compounds like Adefovir and Tenofovir involves the use of stable HBV-producing cell lines.

EC50 Determination in an HBV-Expressing Cell Line

Objective: To determine the concentration of an antiviral compound that inhibits 50% of HBV replication in a cell culture system.

Materials:

  • Cell Line: HepG2 2.2.15 or HepAD38 cells (human hepatoblastoma cell lines that stably express HBV).[1]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin and streptomycin), and for HepAD38 cells, tetracycline to control HBV expression.[4]

  • Test Compounds: Adefovir Dipivoxil and Tenofovir Disoproxil Fumarate.

  • Assay Plates: 96-well cell culture plates.

  • Reagents for DNA extraction and quantification: Lysis buffer, proteinase K, reagents for real-time PCR (primers, probes, polymerase).

Procedure:

  • Cell Seeding: Plate the HepG2 2.2.15 or HepAD38 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Adefovir Dipivoxil and Tenofovir Disoproxil Fumarate) in culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the drugs. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a defined period, typically 5 to 10 days, to allow for multiple rounds of viral replication.[5]

  • Extraction of Viral DNA: After incubation, lyse the cells and extract the intracellular HBV DNA.

  • Quantification of HBV DNA: Quantify the levels of HBV DNA using real-time PCR.

  • Data Analysis: Determine the EC50 value by plotting the percentage of HBV DNA inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

To assess the therapeutic index of an antiviral compound, its cytotoxicity is determined in parallel with its antiviral activity.

Objective: To determine the concentration of a compound that reduces the viability of host cells by 50%.

Procedure:

  • Cell Seeding and Treatment: Seed uninfected host cells (e.g., HepG2) in 96-well plates and treat them with the same serial dilutions of the test compounds used in the antiviral assay.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Viability Assessment: Measure cell viability using a standard method, such as the XTT assay, which colorimetrically assesses mitochondrial function.[4]

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.[6] The selectivity index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), with higher values indicating a more favorable safety profile.[6]

Visualizing the Process and Mechanism

To further elucidate the experimental process and the mechanism of action of these antiviral agents, the following diagrams are provided.

G cluster_workflow Experimental Workflow: In Vitro Potency Assay cluster_cytotoxicity Cytotoxicity Assay start Seed HBV-producing cells (e.g., HepG2 2.2.15) treat Treat cells with serial dilutions of Adefovir/Tenofovir start->treat incubate Incubate for 5-10 days treat->incubate extract Extract intracellular HBV DNA incubate->extract quantify Quantify HBV DNA via qPCR extract->quantify analyze Calculate EC50 values quantify->analyze si_calc si_calc analyze->si_calc Calculate Selectivity Index (SI = CC50/EC50) c_start Seed uninfected host cells c_treat Treat with same drug concentrations c_start->c_treat c_incubate Incubate for same duration c_treat->c_incubate c_measure Measure cell viability (e.g., XTT assay) c_incubate->c_measure c_analyze Calculate CC50 values c_measure->c_analyze c_analyze->si_calc

Caption: Workflow for determining in vitro antiviral potency and cytotoxicity.

G cluster_cell Hepatocyte cluster_virus HBV Replication Cycle prodrug Adefovir Dipivoxil / Tenofovir Disoproxil Fumarate (Prodrugs) hydrolysis Intracellular Hydrolysis prodrug->hydrolysis active_mono Adefovir / Tenofovir (Active Moiety) hydrolysis->active_mono phosphorylation1 Phosphorylation by Cellular Kinases active_mono->phosphorylation1 active_di Adefovir Diphosphate / Tenofovir Diphosphate (Active Metabolites) phosphorylation1->active_di reverse_transcription Reverse Transcription (HBV Polymerase) active_di->reverse_transcription Inhibition hbv_dna HBV rcDNA hbv_dna->reverse_transcription new_hbv_dna New HBV DNA reverse_transcription->new_hbv_dna

Caption: Mechanism of action for Adefovir and Tenofovir.

References

A Comparative Analysis of Adefovir and Tenofovir Against Hepatitis B Virus Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of two key nucleotide analogs, Adefovir and Tenofovir, in their action against the Hepatitis B Virus (HBV) polymerase. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their efficacy, mechanism of action, and resistance profiles, presenting the information in a clear and accessible format to support further research and development in antiviral therapies.

Introduction

Hepatitis B virus infection remains a significant global health challenge, with chronic infections posing a risk of cirrhosis and hepatocellular carcinoma.[1] The primary target for current oral antiviral therapies is the HBV polymerase, a multi-functional enzyme essential for viral replication.[1] This enzyme possesses reverse transcriptase (RT) activity, enabling the synthesis of viral DNA from an RNA template.[2][3] Adefovir and Tenofovir are both acyclic nucleotide analogs that, in their active diphosphate forms, act as competitive inhibitors of the HBV polymerase, leading to chain termination and suppression of viral replication.[4][5] While structurally similar, key differences in their chemical makeup lead to significant variations in their antiviral potency, resistance profiles, and clinical efficacy.

Mechanism of Action

Both Adefovir and Tenofovir are administered as prodrugs that require intracellular phosphorylation to their active diphosphate metabolites. These active forms then compete with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by the HBV polymerase.[4] Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating DNA chain elongation.[5]

Tenofovir differs from Adefovir by the presence of an additional methyl group, which introduces a chiral center.[6] The (R)-enantiomer of Tenofovir is the active form and exhibits a higher binding affinity for the HBV reverse transcriptase compared to Adefovir.[6][7] This difference in binding affinity is a key factor contributing to Tenofovir's higher potency and a higher genetic barrier to resistance.[6][8]

dot

Mechanism_of_Action cluster_cell Hepatocyte cluster_virus HBV Replication Prodrugs Adefovir Dipivoxil Tenofovir Disoproxil Fumarate Active_Drugs Adefovir Tenofovir Prodrugs->Active_Drugs Diester Hydrolysis Phosphorylation1 Phosphorylation (Adenylate Kinases) Active_Drugs->Phosphorylation1 Monophosphates Adefovir Monophosphate Tenofovir Monophosphate Phosphorylation1->Monophosphates Phosphorylation2 Phosphorylation (Nucleotide Diphosphate Kinases) Monophosphates->Phosphorylation2 Diphosphates Adefovir Diphosphate (ADV-DP) Tenofovir Diphosphate (TFV-DP) Phosphorylation2->Diphosphates HBV_Polymerase HBV Polymerase (Reverse Transcriptase) Diphosphates->HBV_Polymerase Competitive Inhibition Incorporation Incorporation into viral DNA HBV_Polymerase->Incorporation Chain_Termination Chain Termination HBV_Polymerase->Chain_Termination Incorporation of Drug dATP dATP (Natural Substrate) dATP->HBV_Polymerase Elongation Viral DNA Elongation Incorporation->Elongation

Caption: Intracellular activation and mechanism of action of Adefovir and Tenofovir.

Comparative Performance Data

The in vitro antiviral activities of Adefovir and Tenofovir are summarized below, highlighting their potency against wild-type and resistant HBV strains.

In Vitro Antiviral Activity
ParameterAdefovirTenofovirReference
EC50 (Wild-Type HBV) 0.8 µM1.1 µM[9][10]
Ki (HBV Polymerase) 0.10 µM (Adefovir diphosphate)0.18 µM (Tenofovir diphosphate)[9][10]
Intracellular Half-life of Diphosphate ~75 hours~95 hours[10]

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication in cell-based assays. Lower values indicate higher potency. Ki (inhibitory constant) indicates the binding affinity of the active drug metabolite to the viral polymerase. Lower values indicate higher affinity.

Activity Against Adefovir-Resistant Mutants

A key differentiator between the two drugs is their efficacy against common Adefovir-resistant HBV polymerase mutations.

MutantFold Increase in EC50 vs. Wild-TypeReference
Adefovir Tenofovir
rtN236T 7.3 to 13.8-fold3 to 4.2-fold
rtA181V 4.3-fold3.2-fold
rtA181V + rtN236T 18-fold10-fold

These data demonstrate that while Adefovir's potency is significantly reduced by these mutations, Tenofovir retains substantial activity, indicating a higher barrier to resistance.[9][11]

In Silico Binding Affinity to HBV Reverse Transcriptase

Computational docking studies provide insights into the molecular interactions between the drugs and the HBV RT. The binding energy values (in Kcal/mol) indicate the stability of the drug-enzyme complex, with more negative values suggesting stronger binding.

HBV RT StrainAdefovir (Kcal/mol)Tenofovir (Kcal/mol)Reference
Wild-Type -9.10-11.54[6][7]
rtS78T Mutant -8.16-7.48[6][7]
rtA181T Mutant -5.07-8.28[6][7]

The in silico data aligns with the in vitro findings, showing a stronger binding affinity of Tenofovir to the wild-type HBV RT.[6][7] For the adefovir-resistant rtA181T mutant, the binding of Adefovir is dramatically reduced, while Tenofovir's binding is less affected.[6][7]

Experimental Protocols

EC50 Determination in Cell Culture

This assay quantifies the concentration of an antiviral compound required to inhibit 50% of HBV replication in a cell-based system.

Objective: To determine the in vitro efficacy of Adefovir and Tenofovir against HBV replication.

Methodology:

  • Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses and replicates HBV, are commonly used.[12][13][14]

  • Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of Adefovir or Tenofovir for a specified period, typically 9-14 days, with media and drug changes every few days.[9]

  • DNA Extraction: After the treatment period, intracellular or extracellular HBV DNA is extracted from the cells or the culture supernatant.

  • DNA Quantification: The amount of HBV DNA is quantified using Southern blot analysis or quantitative real-time PCR (qPCR).[9][10]

  • Data Analysis: The percentage of viral replication inhibition is calculated relative to untreated control cells. The EC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.[10]

dot

EC50_Workflow Start Start Cell_Seeding Seed HepG2.2.15 cells in multi-well plates Start->Cell_Seeding Drug_Treatment Treat cells with serial dilutions of Adefovir/Tenofovir Cell_Seeding->Drug_Treatment Incubation Incubate for 9-14 days (with media/drug changes) Drug_Treatment->Incubation DNA_Extraction Extract HBV DNA (intracellular or extracellular) Incubation->DNA_Extraction DNA_Quantification Quantify HBV DNA (qPCR or Southern Blot) DNA_Extraction->DNA_Quantification Data_Analysis Calculate % inhibition vs. untreated control DNA_Quantification->Data_Analysis EC50_Calculation Plot dose-response curve and determine EC50 Data_Analysis->EC50_Calculation End End EC50_Calculation->End

Caption: Workflow for determining the EC50 value of antiviral compounds.

In Silico Molecular Docking

This computational method predicts the preferred orientation of one molecule (ligand, e.g., Adefovir) to a second (receptor, e.g., HBV polymerase) when bound to each other to form a stable complex.

Objective: To model the binding interactions and estimate the binding affinity of Adefovir and Tenofovir to the HBV reverse transcriptase active site.

Methodology:

  • Protein Structure Preparation: A 3D structural model of the HBV reverse transcriptase is generated or obtained from protein data banks.[6] The model used in the cited studies was based on homology modeling.[7]

  • Ligand Preparation: The 3D structures of Adefovir diphosphate and Tenofovir diphosphate are prepared, and their charges and energy states are minimized.[6]

  • Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to systematically place the ligand in various orientations and conformations within the defined binding site of the protein (typically around the YMDD motif).[6][7]

  • Scoring and Analysis: The software calculates a binding energy score for each docked pose, representing the predicted binding affinity.[6] The pose with the lowest energy score is considered the most likely binding mode. These energy profiles are then compared between the different drugs and viral mutants.[6][7]

Conclusion

Both Adefovir and Tenofovir are effective inhibitors of HBV polymerase. However, comparative data reveals that Tenofovir possesses a more favorable profile. Its higher binding affinity to the HBV reverse transcriptase, longer intracellular half-life, and significantly better performance against common Adefovir-resistant mutations underscore its position as a first-line therapy for chronic hepatitis B.[1] The structural difference of a single methyl group in Tenofovir leads to these crucial advantages in antiviral activity and resistance barrier.[6] This comparative analysis provides a valuable resource for understanding the nuances of these two important antiviral agents and can guide future drug design and development efforts targeting the HBV polymerase.

References

Combination Therapy of Adefovir Dipivoxil and Lamivudine Demonstrates Superior Efficacy in Suppressing HBV Replication

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical and in-vitro studies reveals a significant synergistic effect between Adefovir Dipivoxil and Lamivudine in the treatment of chronic hepatitis B (HBV), particularly in patients with lamivudine-resistant strains. The combination therapy not only leads to a more profound and sustained reduction in viral load but also curtails the emergence of drug-resistant mutations, offering a robust therapeutic strategy for managing chronic HBV infection.

The co-administration of Adefovir Dipivoxil (ADV) and Lamivudine (LAM) has been shown to be more effective than monotherapy with either drug alone. This is especially crucial in cases where the virus has developed resistance to Lamivudine, a common challenge in long-term treatment. Clinical trials have consistently demonstrated that the combination therapy effectively suppresses HBV DNA to undetectable levels, normalizes liver enzymes, and in some cases, leads to HBeAg seroconversion.

Quantitative Analysis of Treatment Efficacy

The following tables summarize the key quantitative data from comparative studies, highlighting the virological and biochemical responses observed with combination therapy versus monotherapy.

Table 1: Virological Response to Combination Therapy vs. Monotherapy in Lamivudine-Resistant HBV Patients

Study / EndpointAdefovir + LamivudineAdefovir MonotherapyLamivudine Monotherapy
Median HBV DNA Reduction at Week 48 (log10 copies/mL) -3.59[1]-4.04[1]0.0[1]
Undetectable HBV DNA at 12 Months 69%[2]Not ReportedNot Reported
Undetectable HBV DNA at 24 Months 81%[2]Not ReportedNot Reported
Undetectable HBV DNA at 48 Months 92%[3]Not ReportedNot Reported

Table 2: Biochemical and Serological Responses

Study / EndpointAdefovir + LamivudineAdefovir MonotherapyLamivudine Monotherapy
ALT Normalization at Week 48 53% (10/19)[1]47% (9/18)[1]5% (1/19)[1]
HBeAg Seroconversion at 12 Months 24%[3]Not ReportedNot Reported
HBeAg Seroconversion at 48 Months 88%[3]Not ReportedNot Reported

Table 3: Development of Adefovir Resistance

Study / EndpointAdefovir + LamivudineAdefovir Monotherapy
Adefovir Resistance at 2 Years 1.6% (2/129)[2]32% (6/19)[4]
Adefovir Resistance at 3 Years 4%[5]Not Reported

Mechanism of Synergistic Action

Adefovir and Lamivudine are both nucleos(t)ide analogues that inhibit the HBV DNA polymerase, a crucial enzyme for viral replication. Their synergistic effect stems from their different resistance profiles. Lamivudine resistance is primarily caused by mutations in the YMDD motif of the polymerase. Adefovir, on the other hand, remains active against these lamivudine-resistant strains. By using both drugs in combination, the development of resistance to either drug is significantly reduced.

Synergy_Mechanism cluster_HBV HBV Replication Cycle cluster_Drugs Drug Action cluster_Resistance Resistance Mechanism HBV_DNA HBV DNA HBV_Polymerase HBV DNA Polymerase HBV_DNA->HBV_Polymerase Viral_Replication Viral Replication HBV_Polymerase->Viral_Replication YMDD_Mutation YMDD Mutation HBV_Polymerase->YMDD_Mutation Develops Adefovir_Resistance_Mutation Adefovir Resistance Mutation HBV_Polymerase->Adefovir_Resistance_Mutation Develops (Rarely) Lamivudine Lamivudine Lamivudine->HBV_Polymerase Inhibits Adefovir Adefovir Adefovir->HBV_Polymerase Adefovir->YMDD_Mutation Remains Active Against YMDD_Mutation->Lamivudine Confers Resistance Adefovir_Resistance_Mutation->Adefovir Confers Resistance

Caption: Mechanism of synergistic action of Adefovir and Lamivudine.

Experimental Protocols

The clinical trials cited in this guide followed rigorous methodologies to assess the efficacy and safety of the combination therapy.

Study Design for a Randomized Controlled Trial in Lamivudine-Resistant Patients[1]
  • Patient Population: Hepatitis B e antigen (HBeAg)-positive patients with genotypic evidence of lamivudine-resistant HBV, elevated serum alanine aminotransferase (ALT) levels (≥1.2 times the upper limit of normal), and high serum HBV DNA levels (≥6 log10 copies/mL) despite ongoing lamivudine treatment.[1]

  • Randomization: Patients were randomly assigned to one of three treatment groups:

    • Adefovir Dipivoxil (10 mg daily) + ongoing Lamivudine (100 mg daily)

    • Adefovir Dipivoxil (10 mg daily) monotherapy

    • Ongoing Lamivudine (100 mg daily) monotherapy

  • Primary Endpoint: The primary measure of efficacy was the time-weighted average change from baseline in serum HBV DNA level up to week 16.[1]

  • Secondary Endpoints: Secondary endpoints included the median change from baseline in serum HBV DNA level at week 48, normalization of ALT levels, and HBeAg seroconversion.[1]

  • Monitoring: Serum HBV DNA levels and liver function tests were monitored at regular intervals throughout the study.

Experimental_Workflow cluster_Treatment_Arms Treatment Arms (48 Weeks) Patient_Screening Patient Screening (Lamivudine-Resistant HBV) Randomization Randomization Patient_Screening->Randomization Group_A Adefovir + Lamivudine Randomization->Group_A Group_B Adefovir Monotherapy Randomization->Group_B Group_C Lamivudine Monotherapy Randomization->Group_C Endpoint_Analysis Endpoint Analysis Group_A->Endpoint_Analysis Group_B->Endpoint_Analysis Group_C->Endpoint_Analysis HBV_DNA_Levels HBV DNA Levels Endpoint_Analysis->HBV_DNA_Levels ALT_Normalization ALT Normalization Endpoint_Analysis->ALT_Normalization HBeAg_Seroconversion HBeAg Seroconversion Endpoint_Analysis->HBeAg_Seroconversion Resistance_Monitoring Resistance Monitoring Endpoint_Analysis->Resistance_Monitoring

Caption: Generalized workflow for a clinical trial comparing combination therapy.

In-Vitro Susceptibility

In-vitro studies have corroborated the clinical findings. Lamivudine-resistant HBV strains show a significant increase in the 50% inhibitory concentration (IC50) for lamivudine, while the IC50 for adefovir remains largely unaffected, indicating its continued potency against these resistant variants.[6]

Conclusion

The synergistic effect of Adefovir Dipivoxil and Lamivudine provides a potent and durable response against HBV replication, particularly in the challenging context of lamivudine resistance. The combination therapy effectively suppresses viral load, improves biochemical markers of liver health, and significantly reduces the risk of developing adefovir resistance. This evidence-based approach represents a cornerstone in the management of chronic hepatitis B.

References

Navigating Resistance: A Comparative Guide to Adefovir Dipivoxil and Cross-Resistance with Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is paramount. This guide provides an objective comparison of Adefovir Dipivoxil's cross-resistance profile with other nucleoside analogs, supported by experimental data and detailed methodologies.

Adefovir Dipivoxil (ADV) has been a valuable therapeutic agent in the management of chronic hepatitis B virus (HBV) infection. As a nucleotide analog, it inhibits HBV DNA polymerase, leading to the termination of viral DNA chain elongation.[1][2][3] However, the emergence of drug-resistant HBV mutants poses a significant challenge to long-term treatment efficacy. This guide delves into the critical issue of cross-resistance between Adefovir Dipivoxil and other nucleoside analogs, providing a comprehensive overview for the scientific community.

Quantitative Analysis of Cross-Resistance

The development of resistance to Adefovir is primarily associated with two key mutations in the HBV reverse transcriptase domain: rtA181V/T and rtN236T.[4][5] These mutations not only reduce susceptibility to Adefovir but can also confer cross-resistance to other nucleoside analogs. The following table summarizes in vitro data on the fold-change in resistance conferred by these mutations against various antiviral agents.

HBV MutantAdefovir (ADV)Lamivudine (LAM)Entecavir (ETV)Telbivudine (LdT)Tenofovir (TDF)
rtN236T 7-foldSensitiveSensitiveSensitivePartial Cross-Resistance
rtA181V 4.3-foldHigh ResistanceReduced SusceptibilityHigh Resistance3.2-fold
rtA181T -Cross-Resistance-Cross-Resistance-
rtA181V + rtN236T 18-foldHigh ResistanceHigh ResistanceHigh Resistance10-fold

Data compiled from in vitro studies.[4][6] The term "Sensitive" indicates no significant change in susceptibility, while "-" indicates that specific quantitative data was not provided in the cited sources.

The rtA181V/T mutation is particularly problematic as it can lead to broad cross-resistance against lamivudine and telbivudine.[4] While the rtN236T mutation alone confers resistance to Adefovir, it generally retains susceptibility to other agents like entecavir.[6] However, the combination of rtA181V and rtN236T results in a highly resistant phenotype with reduced susceptibility to a wide range of nucleoside and nucleotide analogs.[4][6]

Experimental Protocols

The determination of antiviral cross-resistance relies on robust in vitro assays. The two primary methodologies are phenotypic and genotypic assays.

Phenotypic Assays

Phenotypic assays directly measure the susceptibility of a virus to a drug. A common approach involves the use of stable cell lines expressing specific HBV mutants.

Protocol: Stable Cell Line-Based Susceptibility Assay

  • Generation of Mutant-Expressing Cell Lines: Stable cell lines (e.g., HepG2) are generated to constitutively express HBV with specific mutations (e.g., rtN236T, rtA181V).[6]

  • Drug Treatment: These cell lines are cultured in the presence of serial dilutions of various antiviral agents (Adefovir, Lamivudine, Entecavir, etc.).

  • Quantification of Viral Replication: After a defined incubation period, the level of HBV replication is quantified. This can be achieved by measuring intracellular HBV DNA levels via Southern blotting or real-time PCR.

  • Calculation of EC50: The 50% effective concentration (EC50) is calculated for each drug against each viral mutant and compared to the EC50 against wild-type HBV. The fold-change in EC50 indicates the level of resistance.[7]

Genotypic Assays

Genotypic assays identify specific mutations in the viral genome that are known to confer drug resistance.

Protocol: DNA Sequencing of the HBV Polymerase Gene

  • Sample Collection: Serum or plasma is collected from patients undergoing antiviral therapy.

  • HBV DNA Extraction: Viral DNA is extracted from the collected samples.

  • PCR Amplification: The HBV polymerase gene, which includes the reverse transcriptase domain, is amplified using polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified PCR product is sequenced using methods like Sanger sequencing or next-generation sequencing.[8]

  • Mutation Analysis: The resulting sequence is compared to a wild-type reference sequence to identify known resistance-associated mutations (e.g., rtA181V/T, rtN236T).

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of Adefovir action and a typical experimental workflow for assessing cross-resistance.

G cluster_0 Host Cell cluster_1 HBV Replication cluster_2 Resistance Mechanism Adefovir Dipivoxil Adefovir Dipivoxil Adefovir Adefovir Adefovir Dipivoxil->Adefovir Hydrolysis Adefovir Diphosphate (Active) Adefovir Diphosphate (Active) Adefovir->Adefovir Diphosphate (Active) Phosphorylation HBV DNA Polymerase HBV DNA Polymerase Adefovir Diphosphate (Active)->HBV DNA Polymerase Competitive Inhibition Cellular Kinases Cellular Kinases Viral DNA Elongation Viral DNA Elongation HBV DNA Polymerase->Viral DNA Elongation Chain Termination Chain Termination HBV DNA Polymerase->Chain Termination dATP dATP dATP->HBV DNA Polymerase Mutations (rtA181V/T, rtN236T) Mutations (rtA181V/T, rtN236T) Altered Polymerase Altered Polymerase Mutations (rtA181V/T, rtN236T)->Altered Polymerase Reduced Binding Affinity Reduced Binding Affinity Altered Polymerase->Reduced Binding Affinity Reduced Binding Affinity->Adefovir Diphosphate (Active) Decreased Inhibition

Caption: Mechanism of Adefovir action and resistance pathway.

G Start Start Patient Sample (Serum/Plasma) Patient Sample (Serum/Plasma) Start->Patient Sample (Serum/Plasma) Viral Isolate or Cloned Mutant Viral Isolate or Cloned Mutant Patient Sample (Serum/Plasma)->Viral Isolate or Cloned Mutant Phenotypic Assay Phenotypic Assay Viral Isolate or Cloned Mutant->Phenotypic Assay Genotypic Assay Genotypic Assay Viral Isolate or Cloned Mutant->Genotypic Assay Cell Culture Cell Culture Phenotypic Assay->Cell Culture DNA Sequencing DNA Sequencing Genotypic Assay->DNA Sequencing Drug Susceptibility Testing Drug Susceptibility Testing Cell Culture->Drug Susceptibility Testing Calculate EC50 Calculate EC50 Drug Susceptibility Testing->Calculate EC50 Data Analysis & Interpretation Data Analysis & Interpretation Calculate EC50->Data Analysis & Interpretation Identify Resistance Mutations Identify Resistance Mutations DNA Sequencing->Identify Resistance Mutations Identify Resistance Mutations->Data Analysis & Interpretation Cross-Resistance Profile Cross-Resistance Profile Data Analysis & Interpretation->Cross-Resistance Profile

Caption: Experimental workflow for antiviral cross-resistance testing.

Conclusion

The landscape of antiviral therapy for chronic hepatitis B is continually evolving, with the emergence of drug resistance being a primary driver of treatment failure. Adefovir Dipivoxil remains an important therapeutic option, but the potential for cross-resistance, particularly with the rtA181V/T mutations, necessitates careful patient monitoring and consideration of alternative or combination therapies. The data and methodologies presented in this guide provide a foundational understanding for researchers and clinicians working to optimize treatment strategies and develop novel antivirals to combat HBV infection.

References

A Comparative Guide to Validated HPLC Methods for Adefovir Dipivoxil with Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Adefovir Dipivoxil, a crucial antiviral medication for the treatment of chronic hepatitis B.[1] A key focus is placed on stability-indicating methods evaluated through forced degradation studies, which are essential for ensuring the quality, efficacy, and safety of pharmaceutical products. This document presents detailed experimental protocols, comparative data in structured tables, and visualizations of the analytical workflow and degradation pathways to aid researchers in selecting and implementing the most suitable analytical method for their needs.

Comparative Analysis of RP-HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of Adefovir Dipivoxil in bulk drug and pharmaceutical dosage forms. The following tables summarize the key chromatographic conditions and validation parameters from various studies, allowing for a direct comparison of their performance.

Table 1: Comparison of Chromatographic Conditions for Adefovir Dipivoxil Analysis

ParameterMethod 1Method 2Method 3Method 4
Column C18Greece C18 (250mm x 4.6id)CN-3ODS-C18 (200mm x 4.6cm, 5µm)
Mobile Phase Acetonitrile: 10 mM Citrate Buffer (pH 5.2) (36:64 v/v)[2][3]Methanol: Potassium Dihydrogen Phosphate Buffer (pH 3) (80:20 v/v)[4][5]Acetonitrile: 25 mM Phosphate Buffer (pH 4.0) (33:67 v/v)[6]0.02mol/L Potassium Dihydrogen Phosphate (pH 6.0): Acetonitrile (60:40)[7]
Flow Rate 1.5 mL/min[2][3]1.0 mL/min[4][5]1.0 mL/min[6]1.0 mL/min[7]
Detection (UV) 260 nm[2][3]263 nm[4][5]260 nm[6]254 nm[7]
Retention Time 8 min[2]3.435 min[4]< 8 min[6]Not Specified

Table 2: Comparison of Validation Parameters for Adefovir Dipivoxil HPLC Methods

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) 10 - 100[2]60 - 140[4]1.861 - 181.750 - 400
Correlation Coefficient (r²) 0.996[2]0.996[4]0.9999[6]0.9997[7]
LOD (µg/mL) Not Specified1.3108[4]0.001 (as 1 ng)[6]Not Specified
LOQ (µg/mL) Not Specified3.972[4]Not SpecifiedNot Specified
Accuracy (% Recovery) Not Specified99.67%[4]99.5% - 101.0%[6]100.00%[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the experimental procedures for a representative stability-indicating HPLC method and the associated forced degradation studies.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a validated method for the determination of Adefovir Dipivoxil.[2][3]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • C18 analytical column.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Citric acid and Sodium citrate (or other suitable buffer salts) for buffer preparation.

  • Purified water.

  • Adefovir Dipivoxil reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 10 mM citrate buffer (pH 5.2) in a 36:64 (v/v) ratio.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Adefovir Dipivoxil reference standard in the mobile phase to obtain a known concentration within the linear range (e.g., 50 µg/mL).

  • Sample Solution: For tablet dosage forms, weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to a specific amount of Adefovir Dipivoxil into a volumetric flask, dissolve in the mobile phase, sonicate, and dilute to the final volume. Filter the solution through a 0.45 µm membrane filter before injection.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the analytical method in the presence of degradation products.[8][9][10]

1. Acid Degradation:

  • Treat a solution of Adefovir Dipivoxil with 0.1 M hydrochloric acid (HCl).

  • Reflux the solution for a specified period (e.g., 2 hours) at an elevated temperature (e.g., 80°C).

  • Cool the solution and neutralize with an appropriate amount of 0.1 M sodium hydroxide (NaOH).

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Degradation:

  • Treat a solution of Adefovir Dipivoxil with 0.1 M NaOH.

  • Reflux the solution for a specified period (e.g., 30 minutes) at an elevated temperature (e.g., 80°C).

  • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

  • Dilute the resulting solution with the mobile phase for analysis.

3. Oxidative Degradation:

  • Treat a solution of Adefovir Dipivoxil with 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Dilute the resulting solution with the mobile phase for analysis.

4. Thermal Degradation:

  • Expose solid Adefovir Dipivoxil powder to dry heat in an oven at a specific temperature (e.g., 105°C) for a defined period (e.g., 48 hours).

  • Dissolve the heat-treated sample in the mobile phase to a suitable concentration for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of Adefovir Dipivoxil to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

  • Analyze the resulting solution by HPLC.

Visualizations

Diagrams are provided to illustrate the workflow of the HPLC method validation and the proposed degradation pathway of Adefovir Dipivoxil.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Standard Standard Preparation HPLC HPLC System (C18 Column, Mobile Phase) Standard->HPLC Sample Sample Preparation Sample->HPLC Detection UV Detection (260 nm) HPLC->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision Specificity Specificity (Forced Degradation) Detection->Specificity LOD_LOQ LOD & LOQ Detection->LOD_LOQ

Caption: Workflow for HPLC Method Validation.

Adefovir_Degradation_Pathway Adefovir_Dipivoxil Adefovir Dipivoxil Mono_POM_PMEA mono-POM PMEA (Intermediate) Adefovir_Dipivoxil->Mono_POM_PMEA Hydrolysis Adefovir Adefovir (Active Moiety) Mono_POM_PMEA->Adefovir Hydrolysis

Caption: Proposed Degradation Pathway of Adefovir Dipivoxil.

Mechanism of Action

Adefovir Dipivoxil is a prodrug that is rapidly converted in the body to its active form, adefovir.[11][12] Adefovir is then phosphorylated by cellular kinases to adefovir diphosphate.[1][13] This active metabolite inhibits the hepatitis B virus (HBV) DNA polymerase by competing with the natural substrate, deoxyadenosine triphosphate, and by causing DNA chain termination after its incorporation into the viral DNA.[1][11]

Adefovir_MoA Adefovir_Dipivoxil Adefovir Dipivoxil (Prodrug) Adefovir_Metabolite Adefovir (Active Moiety) Adefovir_Dipivoxil->Adefovir_Metabolite Hydrolysis Adefovir_DP Adefovir Diphosphate Adefovir_Metabolite->Adefovir_DP Cellular Kinases HBV_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_Polymerase Competitive Inhibition Viral_Replication_Inhibition Inhibition of Viral Replication HBV_Polymerase->Viral_Replication_Inhibition

Caption: Mechanism of Action of Adefovir Dipivoxil.

Conclusion

The selection of an appropriate HPLC method is critical for the reliable analysis of Adefovir Dipivoxil. This guide provides a comparative overview of several validated RP-HPLC methods, highlighting their key operational parameters and performance characteristics. The detailed experimental protocols for both the HPLC analysis and forced degradation studies offer a practical resource for laboratory implementation. The presented data and visualizations aim to facilitate an informed decision-making process for researchers and professionals in the field of pharmaceutical analysis and drug development. The stability-indicating nature of the described methods ensures their suitability for routine quality control and stability testing of Adefovir Dipivoxil.

References

An In Vitro Showdown: Adefovir, Entecavir, and Lamivudine Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral therapeutics for chronic Hepatitis B virus (HBV) infection, Adefovir, Entecavir, and Lamivudine have been cornerstone nucleos(t)ide analogs. Understanding their comparative in vitro performance is crucial for researchers and drug developers seeking to innovate in this field. This guide provides a head-to-head comparison of their antiviral potency and resistance profiles, supported by experimental data and detailed methodologies.

Comparative Antiviral Potency

The in vitro efficacy of Adefovir, Entecavir, and Lamivudine is typically determined by their 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell culture. A lower EC50 value indicates higher potency. The following table summarizes the EC50 values for each drug against wild-type HBV and lamivudine-resistant strains.

DrugWild-Type HBV EC50Lamivudine-Resistant HBV (rtL180M/M204V) EC50Fold Change in EC50
Lamivudine 6 nM[1]>100 µM[1]>16,000[1]
Adefovir 0.07 µM[1]0.2 µM[1]2.85[1]
Entecavir ~4 nM[2]20-30 fold higher than wild-type[3]20-30

Entecavir demonstrates the highest potency against wild-type HBV in vitro.[2][4] Notably, Lamivudine's efficacy is dramatically reduced against resistant strains, with a more than 16,000-fold increase in its EC50 value.[1] Adefovir and Entecavir retain activity against lamivudine-resistant HBV, although with a reduced potency.[1][3]

Resistance Profiles

The emergence of drug-resistant HBV mutants is a significant clinical challenge. In vitro studies are instrumental in characterizing these resistance profiles.

  • Lamivudine: Resistance to Lamivudine is commonly associated with mutations in the reverse transcriptase (RT) domain of the HBV polymerase, particularly at codons rtM204V/I, often accompanied by rtL180M.[5]

  • Adefovir: Adefovir resistance mutations, such as rtA181V/T and rtN236T, can also emerge, reducing its antiviral activity.[6]

  • Entecavir: Entecavir has a high genetic barrier to resistance in treatment-naïve patients.[5] However, resistance can develop in patients with pre-existing lamivudine resistance, often requiring additional mutations on top of the lamivudine resistance mutations.[6]

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to compare these antiviral agents.

Antiviral Activity Assay (EC50 Determination)

This assay quantifies the inhibitory effect of the drugs on HBV replication in a cell culture system.

Objective: To determine the concentration of Adefovir, Entecavir, and Lamivudine required to inhibit 50% of HBV replication in vitro.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Plasmids containing the HBV genome

  • Transfection reagent

  • Cell culture media and supplements

  • Antiviral drugs (Adefovir, Entecavir, Lamivudine)

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Methodology:

  • Cell Culture and Transfection: HepG2 cells are seeded in multi-well plates and allowed to adhere. The cells are then transfected with HBV-expressing plasmids.

  • Drug Treatment: Following transfection, the cell culture medium is replaced with fresh medium containing serial dilutions of the antiviral drugs.

  • Incubation: The treated cells are incubated for a defined period (e.g., 5 days) to allow for viral replication and drug action.

  • Quantification of Viral Replication: The supernatant is collected to measure extracellular HBV DNA, and intracellular HBV DNA can also be assessed.[7] Viral DNA is extracted and quantified using qPCR.

  • Data Analysis: The percentage of viral inhibition at each drug concentration is calculated relative to a no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis A Seed HepG2 Cells B Transfect with HBV Plasmids A->B C Add Serial Dilutions of Antiviral Drugs B->C D Incubate for 5 Days C->D E Harvest Supernatant & Extract DNA D->E F Quantify HBV DNA via qPCR E->F G Calculate EC50 F->G

Workflow for EC50 determination.
In Vitro Resistance Assay

This assay is used to assess the susceptibility of known drug-resistant HBV mutants to antiviral drugs.

Objective: To evaluate the antiviral activity of Adefovir, Entecavir, and Lamivudine against specific HBV resistance mutations.

Methodology:

  • Site-Directed Mutagenesis: Plasmids containing the HBV genome are modified to introduce specific resistance-associated mutations (e.g., rtM204V) using site-directed mutagenesis kits.

  • Transfection and Drug Treatment: The experimental procedure then follows the same steps as the antiviral activity assay, using the plasmids with the resistance mutations.

  • EC50 Determination and Fold Change Calculation: The EC50 values for the mutant viruses are determined and compared to the EC50 for the wild-type virus to calculate the fold change in resistance.

Mechanism of Action: Targeting HBV Replication

Adefovir, Entecavir, and Lamivudine are all nucleos(t)ide analogs that act as reverse transcriptase inhibitors. After intracellular phosphorylation to their active triphosphate forms, they are incorporated into the newly synthesized viral DNA, leading to chain termination and inhibition of HBV replication.

HBV_Replication_Cycle HBV Replication Cycle and Drug Inhibition cluster_host_cell Hepatocyte cluster_drugs Drug Inhibition Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_Formation cccDNA Formation (in Nucleus) Uncoating->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Reverse_Transcription Reverse Transcription (pgRNA -> ssDNA -> dsDNA) pgRNA->Reverse_Transcription Core_Assembly Core Particle Assembly Translation->Core_Assembly Core_Assembly->Reverse_Transcription Virion_Assembly Virion Assembly Reverse_Transcription->Virion_Assembly Release Virion Release Virion_Assembly->Release Lamivudine Lamivudine Lamivudine->Reverse_Transcription Inhibit Adefovir Adefovir Adefovir->Reverse_Transcription Inhibit Entecavir Entecavir Entecavir->Reverse_Transcription Inhibit

Mechanism of action of nucleos(t)ide analogs.

This comparative guide highlights the in vitro strengths and weaknesses of Adefovir, Entecavir, and Lamivudine. While Entecavir shows superior potency against wild-type HBV, the potential for resistance, particularly with Lamivudine, underscores the importance of ongoing research and development of novel antiviral strategies. The provided experimental frameworks serve as a foundation for the continued evaluation of anti-HBV compounds.

References

Head-to-Head Clinical Efficacy of Adefovir and Tenofovir in Lamivudine-Resistant Hepatitis B Virus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of antiviral therapies for Hepatitis B Virus (HBV), particularly in cases of lamivudine resistance, a clear understanding of the comparative efficacy and safety of available treatments is paramount. This guide provides a detailed, data-driven comparison of two key nucleotide analogs, Adefovir Dipivoxil (ADV) and Tenofovir Disoproxil Fumarate (TDF), in the context of lamivudine-resistant chronic hepatitis B (CHB).

Executive Summary

Clinical evidence consistently demonstrates that Tenofovir Disoproxil Fumarate (TDF) exhibits superior antiviral efficacy compared to Adefovir Dipivoxil (ADV) in patients with lamivudine-resistant CHB.[1][2][3] TDF leads to a more profound and rapid suppression of HBV DNA.[2][4] While both drugs have comparable safety profiles with regard to common adverse events, the higher potency of TDF and its high genetic barrier to resistance have positioned it as a preferred therapeutic option in this patient population.

Data Presentation: Efficacy and Safety Outcomes

The following tables summarize the key efficacy and safety endpoints from comparative studies of TDF and ADV in lamivudine-resistant HBV patients at 48 weeks of treatment.

Table 1: Virologic and Biochemical Response at Week 48

OutcomeTenofovir Disoproxil Fumarate (TDF)Adefovir Dipivoxil (ADV)Key Findings
HBV DNA Suppression (<400 copies/mL) 87.2%42.5%TDF is significantly more effective in suppressing HBV DNA to undetectable levels.[3]
Mean HBV DNA Reduction (log10 copies/mL) -4.44-3.21TDF demonstrates a greater reduction in viral load from baseline.
ALT Normalization No significant differenceNo significant differenceBoth drugs show similar rates of liver enzyme normalization.[1][3]
HBeAg Seroconversion No significant differenceNo significant differenceRates of HBeAg seroconversion are comparable between the two treatments.[1][3]
HBsAg Loss No significant differenceNo significant differenceLoss of surface antigen is infrequent with both therapies within this timeframe.[1][3]

Table 2: Safety and Tolerability Profile

Adverse EventTenofovir Disoproxil Fumarate (TDF)Adefovir Dipivoxil (ADV)Notes
Common Adverse Events Headache, nasopharyngitis, fatigue, diarrhea, upper abdominal painSimilar to TDF, with the exception of nauseaNausea was reported more frequently in patients receiving TDF in some studies.[1]
Severe Side Effects No major clinical side effects reported.No major clinical side effects reported.Both drugs are generally well-tolerated.[4][5]
Renal Events Potential for renal toxicity with long-term use.Potential for renal toxicity, particularly at higher doses.Monitoring of renal function is recommended for both treatments.

Experimental Protocols

The clinical trials underpinning this comparison employed rigorous methodologies to ensure the validity of their findings. Below are detailed descriptions of the key experimental protocols utilized.

Patient Population and Study Design

The studies included adult patients with chronic hepatitis B who had confirmed lamivudine resistance, typically defined by genotypic analysis showing the YMDD mutation and a serum HBV DNA level greater than 1,000 copies/mL despite ongoing lamivudine therapy.[5] Many of these were prospective, randomized, double-blind, placebo-controlled trials.[3] Patients were often stratified based on factors such as HBeAg status and baseline HBV DNA levels. Treatment was administered daily, with Tenofovir at a dose of 300 mg and Adefovir at 10 mg.[5]

Efficacy Assessments
  • HBV DNA Quantification: Serum HBV DNA levels were the primary efficacy endpoint and were quantified at baseline and at regular intervals (e.g., weeks 12, 24, and 48) throughout the studies.[5] The most common method employed was real-time polymerase chain reaction (PCR), a highly sensitive and specific technique for nucleic acid quantification.[6][7] These assays have a lower limit of detection, often around 10-20 IU/mL, allowing for the accurate measurement of viral suppression.[6]

  • Biochemical Assessment: Liver function was monitored through a panel of tests conducted at baseline and subsequent study visits.[8][9] This included measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess hepatic inflammation.[9][10] ALT normalization was a key secondary endpoint.

  • Serological Markers: The presence of Hepatitis B e antigen (HBeAg), antibody to HBeAg (anti-HBe), Hepatitis B surface antigen (HBsAg), and antibody to HBsAg (anti-HBs) were determined using enzyme-linked immunosorbent assays (ELISAs) or other immunoassays.[4][11][12] These markers are crucial for staging the disease and assessing treatment response.[4][11]

Safety Monitoring

Patient safety was rigorously monitored throughout the trials. This included the recording of all adverse events, with a particular focus on renal function due to the known potential for nephrotoxicity with both drugs. Serum creatinine and phosphorus levels were regularly measured, and the estimated glomerular filtration rate (eGFR) was calculated to detect any changes in kidney function.

Visualizations

Experimental Workflow: Head-to-Head Clinical Trial

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (48 Weeks) cluster_followup Follow-up & Analysis s1 Patient Population (Lamivudine-Resistant CHB) s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Baseline Assessments (HBV DNA, LFTs, Serology) s2->s3 r1 Randomization (1:1) s3->r1 t1 Tenofovir (300 mg/day) r1->t1 t2 Adefovir (10 mg/day) r1->t2 f1 Monitoring at Weeks 12, 24, 48 (Virology, Biochemistry, Safety) t1->f1 t2->f1 f2 Primary Endpoint Analysis (HBV DNA Suppression) f1->f2 f3 Secondary Endpoint Analysis (ALT Normalization, Seroconversion) f2->f3 f4 Safety Profile Assessment f3->f4

Caption: A typical workflow for a head-to-head clinical trial comparing Tenofovir and Adefovir.

Mechanism of Action: Inhibition of HBV Replication

G cluster_entry Cellular Entry & Conversion cluster_replication HBV Replication Cycle drug Adefovir / Tenofovir (Prodrugs) active_drug Adefovir Diphosphate / Tenofovir Diphosphate (Active Metabolites) drug->active_drug Cellular Kinases reverse_transcription Reverse Transcription (HBV Polymerase) active_drug->reverse_transcription Competitive Inhibition hbv_dna HBV DNA hbv_dna->reverse_transcription new_hbv_dna New HBV DNA reverse_transcription->new_hbv_dna reverse_transcription->new_hbv_dna Chain Termination

Caption: Simplified mechanism of action for Adefovir and Tenofovir in inhibiting HBV DNA synthesis.

References

Adefovir Resistance in HBV: A Comparative Guide to Phenotypic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Adefovir-Resistant HBV Mutations for Researchers and Drug Development Professionals

Long-term therapy with Adefovir dipivoxil (ADV), a nucleotide analogue inhibitor of the Hepatitis B Virus (HBV) polymerase, can lead to the emergence of drug-resistant mutations, posing a significant challenge to effective treatment.[1][2] The primary mutations associated with ADV resistance are rtA181V/T and rtN236T, located in the B and D domains of the viral reverse transcriptase (RT), respectively.[3][4] Understanding the phenotypic characteristics of these mutations—including their impact on viral replication and susceptibility to other antiviral agents—is critical for optimizing therapeutic strategies and developing next-generation inhibitors.

Comparative Analysis of Key Phenotypic Characteristics

The emergence of ADV-resistant mutations alters the virus's sensitivity to Adefovir and can influence its replication fitness and susceptibility to other nucleos(t)ide analogues (NAs).

Antiviral Susceptibility (Cross-Resistance)

The rtA181V/T and rtN236T mutations exhibit distinct cross-resistance profiles. While both confer resistance to Adefovir, their impact on other antivirals varies significantly. The rtA181V/T mutation, for instance, is also associated with decreased susceptibility to Lamivudine (LAM) and Telbivudine (LdT).[3][5] In contrast, the rtN236T mutant generally remains sensitive to LAM, LdT, and Entecavir (ETV).[3] Both single mutants are considered sensitive to Tenofovir (TDF).[6][7] However, the combination of rtA181V and rtN236T can result in reduced susceptibility to Tenofovir, with some studies reporting up to a 10-fold decrease.[5][7]

Table 1: In Vitro Drug Susceptibility of Adefovir-Resistant HBV Mutants (Fold Change in EC50/IC50 vs. Wild-Type)

HBV VariantAdefovir (ADV)Lamivudine (LAM)Entecavir (ETV)Tenofovir (TDF)
Wild-Type Sensitive (S)SSS
rtA181T/V Resistant (R)RSS / Intermediate (I)
rtN236T RSSS / I
rtA181V + rtN236T RRSR
  • S (Sensitive): <3-fold change.

  • I (Intermediate): 3- to 10-fold change.

  • R (Resistant): >10-fold change (Note: Specific fold-change values for resistance can vary between studies; this table represents a general consensus).

  • Data compiled from multiple sources.[3][5][6][7]

Replication Capacity

Primary drug resistance mutations can sometimes impair the virus's ability to replicate. The rtN236T mutation has been shown to have a moderately decreased replication capacity compared to wild-type HBV.[3] This reduced fitness may be restored by the development of secondary or compensatory mutations.[7][8] The rtA181T/V mutation's impact on replication is less consistently defined but is also considered to have potentially reduced fitness that can be restored by compensatory changes.

Table 2: Replication Capacity of Adefovir-Resistant HBV Mutants

HBV VariantRelative Replication Capacity (% of Wild-Type)
Wild-Type 100%
rtA181T/V Moderately Decreased
rtN236T Moderately Decreased
  • Values are qualitative summaries as precise percentages vary significantly across experimental systems.[3][8]

Visualized Experimental Workflow and Resistance Mechanism

Workflow for Phenotypic Analysis of HBV Mutants

The diagram below outlines the standard experimental procedure for generating and characterizing drug-resistant HBV mutants in vitro. The process begins with introducing specific mutations into an HBV plasmid, followed by transfection into hepatoma cell lines to produce viral particles. These viruses are then used to assess replication capacity and drug susceptibility.

G cluster_0 Plasmid Engineering cluster_1 Virus Production & Analysis A HBV Replicon Plasmid (Wild-Type) B Site-Directed Mutagenesis A->B C Mutant HBV Plasmid (e.g., rtA181V, rtN236T) B->C D Transfection into Hepatoma Cells (e.g., Huh7, HepG2) C->D E Cell Culture & Virus Harvest D->E F Quantification of Replication Intermediates (qPCR / Southern Blot) E->F Replication Capacity G Drug Susceptibility Assay (EC50 Determination) E->G Drug Screening

Caption: Workflow for in vitro phenotypic analysis of HBV resistance mutations.

Mechanism of Adefovir Action and Resistance

Adefovir is a nucleotide analogue that targets the reverse transcriptase activity of the HBV polymerase.[9] After being phosphorylated by host cellular kinases, it competes with the natural substrate (dATP) and, upon incorporation into the growing viral DNA chain, causes chain termination, thus halting viral replication. Resistance mutations, like rtA181V and rtN236T, alter the polymerase's active site, reducing the binding affinity of phosphorylated Adefovir and allowing the enzyme to better discriminate between the drug and its natural substrate.

G cluster_0 Normal HBV Replication cluster_1 Adefovir Inhibition & Resistance pgRNA pgRNA Template Polymerase_WT Wild-Type HBV Polymerase (RT) pgRNA->Polymerase_WT dATP dATP (Natural Substrate) dATP->Polymerase_WT DNA_synthesis HBV DNA Synthesis Polymerase_WT->DNA_synthesis Blocked Chain Termination (Replication Blocked) Polymerase_WT->Blocked ADV Adefovir-DP (Active Drug) ADV->Polymerase_WT Inhibits Polymerase_Mut Resistant Polymerase (rtA181V or rtN236T) ADV->Polymerase_Mut Reduced Inhibition Discrimination Preferential binding of dATP over ADV-DP

References

Additive Antiviral Effects of Adefovir with Other Nucleoside Analogs Against Hepatitis B Virus In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the interactions between antiviral agents is crucial for designing effective combination therapies. This guide provides a comparative analysis of the in vitro antiviral effects of Adefovir, a nucleotide analog, when used in combination with other nucleoside analogs against the Hepatitis B Virus (HBV). The data presented is primarily based on a key study in the field, offering insights into the potential for enhanced viral suppression through combination regimens.

Comparative Antiviral Activity

The in vitro antiviral activity of Adefovir in combination with various nucleoside analogs was systematically evaluated. The interactions were characterized using established models of drug synergy, namely the Bliss independence model and the Loewe additivity model. The results consistently demonstrated that combining Adefovir with other nucleoside analogs led to greater antiviral effects than single-agent treatments.[1][2][3]

The following table summarizes the observed antiviral effects of Adefovir in combination with other nucleoside and nucleotide analogs against wild-type HBV in a stable cell line.

Combination Bliss Independence Model Loewe Additivity Model Cytotoxicity Observed
Adefovir + LamivudineAdditiveAdditiveNo
Adefovir + EntecavirAdditiveModerately SynergisticNo
Adefovir + Emtricitabine (FTC)AdditiveAdditiveNo
Adefovir + Telbivudine (L-dT)AdditiveAdditiveNo
Adefovir + TenofovirAdditiveModerately SynergisticNo

Data sourced from Delaney et al., 2004, Antimicrobial Agents and Chemotherapy.[1][3]

These findings indicate that two-drug combinations including Adefovir produced enhanced in vitro antiviral effects compared to single-drug treatments.[1][2][3] Notably, no evidence of cytotoxicity was observed with any of the drug combinations at the tested concentrations.[1][2][3]

Experimental Protocols

The in vitro antiviral combination studies were conducted using a robust and well-defined experimental workflow. The primary methodology involved the use of a novel stable cell line that constitutively expresses high levels of wild-type HBV, providing a consistent and reliable model for assessing antiviral activity.

Key Experimental Steps:
  • Cell Culture and Drug Treatment:

    • A stable human hepatoblastoma cell line (AD38) that supports high levels of wild-type HBV replication under the control of a tetracycline-repressible promoter was utilized.

    • Cells were seeded in multi-well plates and cultured in a controlled environment.

    • Varying concentrations of Adefovir and the other nucleoside analogs were added to the cell cultures, both as single agents and in combination, following a checkerboard dilution pattern.

  • Assessment of Antiviral Activity:

    • After a defined incubation period, intracellular HBV DNA levels were quantified to determine the extent of viral replication.

    • Real-time PCR is a common and highly sensitive method for quantifying intracellular HBV DNA.

    • The 50% inhibitory concentration (IC50) for each drug alone and for the combinations was calculated from the dose-response curves.

  • Analysis of Drug Interactions:

    • The experimental data from the combination studies were analyzed using two mathematical models:

      • Bliss Independence Model: This model assesses whether the combined effect of two drugs is greater than the expected effect if the drugs act independently.

      • Loewe Additivity Model: This model is based on the concept of dose equivalence and is particularly useful for evaluating the interactions of drugs with similar mechanisms of action. Isobologram analysis is a graphical representation of the Loewe additivity model.

  • Cytotoxicity Assays:

    • Concurrent cytotoxicity assays were performed to ensure that the observed antiviral effects were not due to cellular toxicity.

    • Standard methods such as the XTT assay were used to assess cell viability in the presence of the antiviral compounds.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the in vitro antiviral effects of drug combinations against HBV.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_interpretation Data Interpretation cell_culture Seed HBV-expressing cell line (e.g., AD38) drug_prep Prepare serial dilutions of Adefovir & other nucleosides single_agent Single Drug Treatment drug_prep->single_agent combo_agent Combination Drug Treatment (Checkerboard format) drug_prep->combo_agent incubation Incubate for defined period single_agent->incubation combo_agent->incubation dna_extraction Extract intracellular HBV DNA incubation->dna_extraction cytotoxicity Assess Cytotoxicity (e.g., XTT Assay) incubation->cytotoxicity quantification Quantify HBV DNA (e.g., Real-Time PCR) dna_extraction->quantification dose_response Generate Dose-Response Curves & Calculate IC50 quantification->dose_response interaction_analysis Analyze Drug Interactions (Bliss & Loewe Models) dose_response->interaction_analysis

Caption: In Vitro Antiviral Combination Assay Workflow.

References

A Comparative Analysis of Adefovir and Tenofovir Cytotoxicity in Liver Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic effects of two prominent antiviral drugs, Adefovir and Tenofovir, on liver cell lines. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in antiviral research.

Executive Summary

Tenofovir consistently demonstrates a more favorable safety profile in vitro compared to Adefovir, exhibiting lower direct cytotoxicity and a reduced potential for mitochondrial toxicity in liver-derived cell lines. While both drugs are effective inhibitors of the hepatitis B virus (HBV) DNA polymerase, their off-target effects on hepatocytes differ significantly. Tenofovir disoproxil fumarate (TDF), a prodrug of Tenofovir, has been shown to induce apoptosis in activated hepatic stellate cells through the downregulation of the PI3K/Akt/mTOR signaling pathway, a mechanism that may contribute to its antifibrotic effects.[1][2][3][4] In contrast, Adefovir has been associated with DNA damage and chromosomal aberrations, with the BRCA1 pathway implicated in the cellular response to this genotoxicity.[5]

Data Presentation: Quantitative Cytotoxicity

The following tables summarize the 50% cytotoxic concentration (CC50) values for Adefovir and Tenofovir in various liver cell line models. Lower CC50 values indicate higher cytotoxicity.

Table 1: Cytotoxicity (CC50) of Tenofovir in Liver Cell Lines

Cell LineAssayExposure TimeCC50 (µM)
HepG2ProliferationNot Specified398[6]

Table 2: Comparative Antiviral Activity (EC50) in HepG2 2.2.15 Cells

CompoundEC50 (µM)
Adefovir0.8[7]
Tenofovir1.1[7]

EC50 (50% effective concentration) is a measure of antiviral potency, not direct cytotoxicity.

Mitochondrial Toxicity Assessment

Mitochondrial toxicity is a key concern for nucleoside/nucleotide analogs. In vitro studies indicate that Tenofovir has a lower propensity for inducing mitochondrial dysfunction compared to other nucleoside reverse transcriptase inhibitors (NRTIs).[8]

Table 3: Effects on Mitochondrial Parameters in HepG2 Cells

CompoundConcentrationEffect on mtDNA LevelsLactate Production
Tenofovir3-300 µMNo significant change[8]Elevated by <20% at 300 µM[9]
Other NRTIs (e.g., ZDV, ddC, ddI)VariousSignificant depletionSignificant increase

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Liver cell lines (e.g., HepG2)

  • 96-well microtiter plates

  • Adefovir and Tenofovir of known concentrations

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug Treatment: Prepare serial dilutions of Adefovir and Tenofovir in the culture medium. Remove the existing medium from the wells and add 100 µL of the various drug concentrations. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the drug concentration to determine the CC50 value.

Mitochondrial DNA (mtDNA) Quantification

This assay assesses the impact of the drugs on mitochondrial replication.

Materials:

  • Treated and untreated liver cells

  • DNA extraction kit

  • Primers and probes for a mitochondrial gene (e.g., COX II) and a nuclear gene (e.g., β-globin)

  • Real-time PCR instrument and reagents

Procedure:

  • Cell Culture and Treatment: Culture liver cells and expose them to various concentrations of Adefovir and Tenofovir for a specified period (e.g., 9 days).

  • DNA Extraction: Isolate total DNA from the treated and untreated cells.

  • Real-Time PCR: Perform real-time PCR using specific primers and probes for both a mitochondrial and a nuclear gene.

  • Data Analysis: Determine the relative amount of mtDNA by normalizing the copy number of the mitochondrial gene to the copy number of the nuclear gene. Compare the mtDNA levels in treated cells to those in untreated controls.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

G cluster_0 Tenofovir Disoproxil Fumarate (TDF) Induced Apoptosis in Hepatic Stellate Cells TDF TDF PI3K PI3K TDF->PI3K inhibits Akt Akt PI3K->Akt inhibits mTOR mTOR Akt->mTOR inhibits Apoptosis Apoptosis mTOR->Apoptosis inhibits Autophagy Autophagy mTOR->Autophagy inhibits G cluster_1 Adefovir: Mechanism of Action and Genotoxicity Adefovir_dipivoxil Adefovir Dipivoxil (Prodrug) Adefovir Adefovir Adefovir_dipivoxil->Adefovir Hydrolysis Adefovir_DP Adefovir Diphosphate (Active) Adefovir->Adefovir_DP Phosphorylation DNA_Damage DNA Damage & Chromosomal Aberrations Adefovir->DNA_Damage HBV_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_Polymerase Inhibits DNA_Chain_Termination DNA Chain Termination BRCA1_Pathway BRCA1 Pathway DNA_Damage->BRCA1_Pathway Activates G cluster_2 Experimental Workflow: In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed Liver Cells in 96-well plates Drug_Dilution 2. Prepare Serial Dilutions of Adefovir/Tenofovir Treatment 3. Treat Cells with Drugs Drug_Dilution->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Assay 5. Perform Viability Assay (e.g., MTT) Incubation->Assay Measurement 6. Measure Signal (e.g., Absorbance) Assay->Measurement Calculation 7. Calculate % Viability and CC50 Measurement->Calculation

References

Safety Operating Guide

Safe Disposal of Adefovir Dipivoxil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of Adefovir Dipivoxil is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Adefovir Dipivoxil waste, in line with established safety protocols and regulatory guidelines. Adherence to these procedures will help your institution remain compliant and minimize risks associated with pharmaceutical waste.

Core Disposal Recommendations

Adefovir Dipivoxil should be disposed of with care, following local and national regulations for pharmaceutical waste. It is generally not classified as a hazardous substance, but professional handling is recommended.[1] The primary methods of disposal involve licensed waste disposal services and incineration.

Disposal MethodRecommendationSource
Licensed Waste Disposal Entrust the disposal of Adefovir Dipivoxil to a licensed waste disposal company.[1][2]
Incineration Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2][3]
Landfill (Household Trash) If no take-back programs are available, mix the medication with an unpalatable substance like dirt or cat litter, place it in a sealed container, and dispose of it in the household trash. This is a secondary option when professional disposal is not accessible.[4][5][6]
Flushing Do not flush Adefovir Dipivoxil down the toilet or drain.[4][7][8] The FDA provides a specific list of medicines that should be flushed, and Adefovir Dipivoxil is not on it.

Step-by-Step Disposal Protocol

This protocol outlines the decision-making process and steps for the proper disposal of Adefovir Dipivoxil from a research or laboratory setting.

  • Assess Waste Type: Determine if the waste is pure Adefovir Dipivoxil, contaminated materials (e.g., gloves, vials), or unused medication.

  • Consult Institutional Guidelines: Review your institution's specific policies for pharmaceutical waste disposal. These should align with local and national regulations.

  • Prioritize Professional Disposal: The preferred method is to use a licensed waste management service that specializes in chemical or pharmaceutical waste.

    • For pure compound or bulk quantities: Contact your institution's environmental health and safety (EHS) office to arrange for pickup by a licensed waste disposal company.

    • For contaminated labware (e.g., empty vials, contaminated gloves): These should be segregated into appropriate pharmaceutical waste containers for collection by a licensed contractor.

  • Prepare for Disposal:

    • Ensure the waste is properly contained in a sealed, clearly labeled container.

    • If incineration is the chosen method by the disposal company, they will handle the specific preparation, which may involve dissolving the compound in a suitable combustible solvent.[2][3]

  • Final Disposal:

    • The licensed company will transport the waste for appropriate treatment, typically incineration.[9]

    • In the absence of a take-back program or licensed disposal service (more applicable to household disposal), mix the Adefovir Dipivoxil with an undesirable substance such as coffee grounds or kitty litter, place it in a sealed bag or container, and dispose of it in the trash.[6][10][11]

Disposal Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for Adefovir Dipivoxil waste.

G start Start: Adefovir Dipivoxil Waste Generated waste_type Identify Waste Type (Pure compound, contaminated material, unused medicine) start->waste_type check_institutional_policy Consult Institutional Disposal Policy waste_type->check_institutional_policy licensed_disposal Is a licensed disposal service available? check_institutional_policy->licensed_disposal contact_ehs Contact EHS to arrange pickup by licensed waste disposal company licensed_disposal->contact_ehs Yes household_disposal Follow household disposal guidelines: 1. Mix with unpalatable substance 2. Seal in a container 3. Dispose in trash licensed_disposal->household_disposal No incineration Waste is incinerated by licensed facility contact_ehs->incineration end End: Proper Disposal Complete incineration->end household_disposal->end

Caption: Decision workflow for Adefovir Dipivoxil disposal.

Important Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling Adefovir Dipivoxil.[2][7]

  • Avoid creating dust when handling the solid form.[1][2]

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[7][12]

  • In case of a spill, prevent the powder from dispersing. Pick up the material and place it in a suitable container for disposal. Avoid letting the product enter drains.[1][2]

  • Wash hands thoroughly after handling.[7]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Adefovir Dipivoxil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with active pharmaceutical ingredients such as Adefovir Dipivoxil, a potent antiviral agent, strict adherence to safety protocols is essential to minimize exposure and prevent contamination. This guide provides immediate, essential safety and logistical information for the handling and disposal of Adefovir Dipivoxil, reinforcing our commitment to being your trusted partner in laboratory safety.

Adefovir Dipivoxil is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, implementing comprehensive personal protective equipment (PPE) protocols and standardized operational procedures is critical for personnel safety.

Personal Protective Equipment (PPE) for Adefovir Dipivoxil

The following table summarizes the recommended personal protective equipment to be used when handling Adefovir Dipivoxil, based on safety data sheet recommendations.[2][3][4]

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile gloves are preferred.[5] Use proper glove removal technique. Dispose of contaminated gloves after use.[2]
Eyes/Face Safety glasses with side-shields or chemical safety gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[2][6]
Body Protective clothing/Impervious gownShould be long-sleeved and close in the back.[7]
Respiratory NIOSH-approved respiratorRequired if ventilation is inadequate or when there is a risk of dust formation.[3][6]

Experimental Protocols: Handling and Disposal of Adefovir Dipivoxil

Handling Procedures:

  • Preparation: Work in a designated, well-ventilated area, preferably within a laboratory fume hood.[3][6]

  • Personal Protective Equipment (PPE): Before handling the compound, don the appropriate PPE as specified in the table above.

  • Weighing and Aliquoting: Handle Adefovir Dipivoxil carefully to avoid dust formation.[3] Use appropriate tools for weighing and transferring the powder.

  • Solution Preparation: When preparing solutions, add the solvent to the solid to minimize the generation of dust.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][4] Do not eat, drink, or smoke in the handling area.[3][4]

Disposal Plan:

  • Waste Collection: Dispose of all waste materials, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.[3]

  • Container Sealing: Ensure the waste container is properly sealed to prevent leakage or release of the compound.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]

Workflow for Safe Handling of Adefovir Dipivoxil

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal start Start: Receive Adefovir Dipivoxil ppe Don Appropriate PPE (Gloves, Goggles, Gown, Respirator) start->ppe Safety First ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation weigh Weigh and Aliquot Compound (Avoid Dust Formation) ventilation->weigh solution Prepare Solution (Solvent to Solid) weigh->solution experiment Perform Experiment solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Dispose of Contaminated Materials in Hazardous Waste Container decontaminate->waste remove_ppe Doff PPE Correctly waste->remove_ppe wash Wash Hands and Exposed Skin remove_ppe->wash end End of Procedure wash->end

Caption: Logical workflow for the safe handling and disposal of Adefovir Dipivoxil.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.